IMM-01
描述
Structure
3D Structure
属性
IUPAC Name |
1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUAYRGVLQXKC-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218795-74-5 | |
| Record name | 218795-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IMM-01
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IMM-01 is a novel recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein designed to enhance the body's innate and adaptive anti-tumor immunity. Its primary mechanism of action involves the blockade of the CD47-SIRPα signaling pathway, a critical immune checkpoint that tumor cells exploit to evade phagocytosis by macrophages. By disrupting this "don't eat me" signal, this compound unleashes the phagocytic potential of macrophages against cancer cells. Furthermore, this compound possesses a dual-action mechanism, whereby its Fc domain engages activating Fcγ receptors (FcγR) on macrophages, delivering a potent "eat me" signal that further stimulates anti-tumor activity. This comprehensive guide delves into the molecular intricacies of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: A Dual-Pronged Approach
This compound's therapeutic effect is rooted in its ability to modulate macrophage activity through a two-pronged approach: inhibiting an anti-phagocytic signal while simultaneously providing a pro-phagocytic one.
Blocking the "Don't Eat Me" Signal: Disruption of the CD47-SIRPα Axis
Tumor cells frequently overexpress CD47 on their surface, which interacts with SIRPα on macrophages.[1] This interaction triggers a signaling cascade within the macrophage that inhibits phagocytosis, effectively providing a "don't eat me" signal for the cancer cell.[1] this compound, being a SIRPα-Fc fusion protein, competitively binds to CD47 on tumor cells, thereby preventing its interaction with endogenous SIRPα on macrophages.[2] This blockade abrogates the inhibitory signal, rendering the tumor cells susceptible to phagocytosis.[2]
Activating the "Eat Me" Signal: Engagement of Fcγ Receptors
The Fc domain of this compound, derived from human IgG1, plays a crucial role in its dual-action mechanism.[2] This Fc region binds to activating Fcγ receptors (FcγRs) on the surface of macrophages.[3] This engagement triggers a downstream signaling cascade that actively promotes phagocytosis, providing a potent "eat me" signal.[3] This activation of macrophages not only leads to the direct engulfment and destruction of tumor cells but also enhances antigen presentation to T cells, thereby bridging the innate and adaptive immune responses.[1]
Molecular Structure and Binding Properties
This compound is a recombinant fusion protein composed of the extracellular domain of human SIRPα linked to the Fc portion of human IgG1.[2] This design confers both the CD47-binding specificity of SIRPα and the effector functions of an IgG1 antibody.
Table 1: Binding Affinity of this compound
| Parameter | Value | Reference |
| Binding Affinity to CD47 (EC50) | 0.4967 nM | [1] |
| ADCP Induction (EC50) | 0.1389 nM | [1] |
A key feature of this compound is its engineered design that results in weak binding to human red blood cells (RBCs).[4] This is a significant safety advantage, as it minimizes the risk of hemolysis, a common adverse event associated with some CD47-targeting antibodies.[4] This favorable safety profile is attributed to the specific glycosylation patterns of the this compound fusion protein.
Signaling Pathways
The dual mechanism of action of this compound involves the modulation of two distinct signaling pathways within the macrophage.
Inhibition of SIRPα Signaling
Upon this compound binding to CD47 on a tumor cell, the inhibitory signal transduction through the macrophage's SIRPα is blocked.
Caption: this compound blocks the CD47-SIRPα "don't eat me" signal.
Activation of Fcγ Receptor Signaling
The Fc portion of this compound engages with Fcγ receptors on the macrophage surface, initiating a pro-phagocytic signaling cascade.
Caption: The Fc domain of this compound activates the "eat me" signal.
Preclinical and Clinical Data
Preclinical Efficacy
In vitro and in vivo preclinical studies have demonstrated the potent anti-tumor activity of this compound.
Table 2: Preclinical Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Daudi Xenograft | This compound | 97.48% | [3] |
Clinical Trial Results
Clinical trials have evaluated the safety and efficacy of this compound as a monotherapy and in combination with other agents.
Table 3: Phase 1b/2 Study of this compound in Combination with Tislelizumab in Advanced Solid Tumors (IMM01-04)
| Parameter | Value | Reference |
| Number of Patients | 14 | [2] |
| Confirmed Partial Response (PR) | 1 | [2] |
| Stable Disease (SD) | 3 | [2] |
| Recommended Phase 2 Dose (RP2D) | 2.0 mg/kg | [2] |
Table 4: Common Treatment-Related Adverse Events (TRAEs) in the IMM01-04 Study (All Grades)
| Adverse Event | Frequency | Reference |
| Anemia | 85.7% | [1] |
| Platelet count decreased | 28.6% | [1] |
| Asthenia | 28.6% | [1] |
| White blood cell count decreased | 21.4% | [1] |
| Lymphocyte count decreased | 21.4% | [1] |
| Infusion-related reaction | 21.4% | [1] |
| Proteinuria | 21.4% | [1] |
Table 5: Grade 3-4 TRAEs in the IMM01-04 Study
| Adverse Event | Frequency | Reference |
| Lymphocyte count decreased | 21.4% | [2] |
| White blood cell count decreased | 14.3% | [2] |
| Platelet count decreased | 14.3% | [2] |
| Blood creatine (B1669601) phosphokinase MB increased | 7.1% | [2] |
| Blood pressure increased | 7.1% | [2] |
| Anemia | 7.1% | [2] |
Experimental Protocols
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol outlines a general method for assessing the ADCP activity of this compound.
Caption: Workflow for a typical ADCP assay.
Methodology:
-
Target Cell Labeling: Target tumor cells are labeled with a pH-sensitive dye that fluoresces in the acidic environment of the phagosome.[5]
-
Opsonization: Labeled target cells are incubated with varying concentrations of this compound to allow for opsonization.
-
Co-culture: Opsonized target cells are then co-cultured with effector macrophages.
-
Incubation: The co-culture is incubated for a specific period to allow for phagocytosis to occur.
-
Analysis: The percentage of macrophages that have engulfed target cells is quantified by flow cytometry, detecting the fluorescent signal from the labeled target cells within the macrophages.[5]
In Vivo Xenograft Mouse Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Caption: General workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.[6]
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intravenous injection), while the control group receives a vehicle control.[7]
-
Monitoring: Tumor volume is measured regularly using calipers, and the overall health of the mice is monitored.[7]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups. Survival analysis may also be performed.[7]
Conclusion
This compound represents a promising immunotherapeutic agent with a well-defined, dual mechanism of action. By effectively blocking the CD47-SIRPα "don't eat me" signal and simultaneously providing a potent Fc-mediated "eat me" signal, this compound activates macrophages to eliminate tumor cells. This action not only leads to direct tumor cell killing but also has the potential to induce a broader anti-tumor immune response through enhanced antigen presentation. The favorable safety profile, particularly the weak binding to red blood cells, further enhances its therapeutic potential. Ongoing and future clinical studies will continue to elucidate the full clinical utility of this compound in various cancer types, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fcγ Receptor Cross-linking Stimulates Cell Proliferation of Macrophages via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
IMM-01: A SIRPα-Fc Fusion Protein for Cancer Immunotherapy - A Technical Guide
This technical guide provides an in-depth overview of IMM-01, a novel SIRPα-Fc fusion protein developed for cancer immunotherapy. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's mechanism of action, a compilation of preclinical and clinical data, methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and the CD47-SIRPα Axis
Cancer cells can evade the immune system through various mechanisms, one of which is the expression of "don't eat me" signals on their surface. The interaction between CD47, a protein often overexpressed on cancer cells, and Signal Regulatory Protein Alpha (SIRPα) on myeloid cells like macrophages and dendritic cells, is a critical innate immune checkpoint that inhibits phagocytosis.[1][2] By binding to SIRPα, CD47 initiates a signaling cascade that prevents the engulfment and destruction of cancer cells, thereby promoting tumor survival and proliferation.[3][4]
This compound is a recombinant fusion protein composed of the extracellular domain of human SIRPα linked to an Fc domain of human immunoglobulin G1 (IgG1).[5] This design allows this compound to act as a decoy receptor, competitively binding to CD47 on tumor cells and blocking its interaction with SIRPα on phagocytes.[5] This blockade abrogates the "don't eat me" signal, enabling macrophages to recognize and engulf cancer cells.[6]
Mechanism of Action: A Dual Approach
This compound exhibits a dual anti-tumor mechanism of action:
-
Blocking the "Don't Eat Me" Signal: By binding to CD47 on tumor cells, this compound prevents the engagement of SIRPα on macrophages. This action removes the inhibitory signal that would otherwise prevent phagocytosis.[5][6]
-
Activating the "Eat Me" Signal: The Fc portion of this compound can engage activating Fcγ receptors (FcγRs) on the surface of macrophages.[7] This interaction provides a pro-phagocytic, or "eat me," signal, further enhancing the engulfment of antibody-opsonized tumor cells.[7] This process is known as Antibody-Dependent Cellular Phagocytosis (ADCP).[6]
Beyond direct phagocytosis, the activation of macrophages can lead to a broader anti-tumor immune response. Activated macrophages can process and present tumor antigens to T cells, thereby bridging the innate and adaptive immune systems and potentially converting immunologically "cold" tumors into "hot" tumors that are more responsive to other immunotherapies.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Preclinical Data
| Parameter | Value | Cell Lines/Models | Reference |
| Binding Affinity (EC50) | 0.4967 nM | In vitro binding to CD47 | [7] |
| ADCP Activity (EC50) | 0.1389 nM | In vitro assay | |
| Tumor Growth Inhibition (TGI) | 97.48% | Daudi xenograft tumor model |
Clinical Data
| Parameter | Value | Patient Population | Reference |
| Dose Escalation Cohorts | 0.003, 0.01, 0.05, 0.15, 0.5, 1.0 mg/kg | 14 patients | [8] |
| Objective Response Rate (ORR) | Promising anti-tumor activity up to 1.0 mg/kg | Relapsed or refractory lymphoma | [8] |
| Terminal Half-life | 53.8 to 73.3 hours | Relapsed or refractory lymphoma | [8] |
| Parameter | Value | Patient Population | Reference |
| Recommended Phase 2 Dose (RP2D) | 2.0 mg/kg | Advanced solid tumors | [9] |
| Confirmed Partial Response (PR) | 1 patient (heavily pre-treated NSCLC) | 14 patients in dose escalation | [9] |
| Stable Disease (SD) | 3 patients | 14 patients in dose escalation | [9] |
| Parameter | Value | Patient Population (n=32) | Reference |
| Objective Response Rate (ORR) | 65.6% | Prior anti-PD-1 failed cHL | [10] |
| Complete Response (CR) Rate | 18.8% | Prior anti-PD-1 failed cHL | [10] |
| Disease Control Rate (DCR) | 93.8% | Prior anti-PD-1 failed cHL | [10] |
| Median Time to Response (TTR) | 1.6 months | Prior anti-PD-1 failed cHL | [10] |
Safety Profile
This compound has demonstrated a favorable safety profile, notably with no binding to human red blood cells (RBCs), thus avoiding the severe hemolysis that can be a concern with some anti-CD47 therapies.[7][8]
| Adverse Event (AE) | Grade | Incidence | Clinical Trial | Reference |
| Thrombocytopenia | Grade 1/2 | 54% | Monotherapy in Lymphoma | [8] |
| Neutrophil count decreased | Grade 1/2 | 36% | Monotherapy in Lymphoma | [8] |
| Pyrexia | Grade 1/2 | 36% | Monotherapy in Lymphoma | [8] |
| Anemia | Grade 1/2 | 27% | Monotherapy in Lymphoma | [8] |
| Lymphocyte count decreased | Grade 3-4 | 21.4% | Combination with Tislelizumab | [9] |
| White blood cell count decreased | Grade 3-4 | 14.3% | Combination with Tislelizumab | [9] |
| Platelet count decreased | Grade 3-4 | 14.3% | Combination with Tislelizumab | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This assay quantifies the ability of this compound to mediate the phagocytosis of tumor cells by macrophages.
Materials:
-
Target tumor cells (e.g., CD47-expressing cancer cell line)
-
Effector cells (e.g., human peripheral blood mononuclear cell (PBMC)-derived macrophages)
-
This compound and isotype control antibody
-
Fluorescent dye for labeling target cells (e.g., CFSE or a pH-sensitive dye)
-
Fluorescently labeled antibody against a macrophage marker (e.g., anti-CD14)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Target Cell Labeling: Label the target tumor cells with a fluorescent dye according to the manufacturer's protocol.
-
Effector Cell Preparation: Isolate monocytes from human PBMCs and differentiate them into macrophages.
-
Opsonization: Incubate the labeled target cells with serial dilutions of this compound or an isotype control antibody for 30-60 minutes at 37°C to allow opsonization.
-
Co-culture: Add the effector cells to the opsonized target cells at an appropriate effector-to-target (E:T) ratio (e.g., 4:1).
-
Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.
-
Staining: Stain the cells with a fluorescently labeled antibody against a macrophage-specific marker.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. The percentage of macrophages that have engulfed target cells is determined by gating on the macrophage population and measuring the fluorescence from the target cell label.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of this compound to induce the killing of target cells by effector immune cells, typically Natural Killer (NK) cells.
Materials:
-
Target tumor cells
-
Effector cells (e.g., NK cells or PBMCs)
-
This compound and isotype control antibody
-
A reagent to measure cell lysis (e.g., LDH release assay kit or a fluorescent dye for dead cells like 7-AAD)
-
96-well plates
Protocol:
-
Cell Preparation: Prepare target and effector cells.
-
Assay Setup: Plate the target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of this compound or an isotype control antibody to the wells containing the target cells.
-
Effector Cell Addition: Add the effector cells at a specific E:T ratio.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Lysis Measurement: Measure cell lysis using a suitable method. For an LDH release assay, collect the supernatant and measure LDH activity. For flow cytometry, stain the cells with a viability dye and analyze.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay determines if this compound can induce the complement cascade to lyse target cells.
Materials:
-
Target tumor cells
-
This compound and isotype control antibody
-
A source of active complement (e.g., baby rabbit serum)
-
A reagent to measure cell viability (e.g., Calcein-AM or a tetrazolium salt like MTT)
-
96-well plates
Protocol:
-
Cell Plating: Seed the target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of this compound or an isotype control antibody.
-
Complement Addition: Add the complement source to the wells.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Viability Measurement: Measure the viability of the remaining cells using a suitable assay.
-
Data Analysis: Calculate the percentage of cell lysis for each antibody concentration.
In Vivo Mouse Tumor Models
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Models:
-
Xenograft Models: Human tumor cell lines (e.g., Daudi, Raji, HL-60) are implanted into immunodeficient mice (e.g., SCID or NSG mice).[7]
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human hematopoietic stem cells to reconstitute a human immune system, allowing for the study of interactions between the therapeutic, human tumor cells, and human immune cells.
General Protocol (Xenograft Model):
-
Tumor Implantation: Subcutaneously or intravenously inject a specific number of human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size.
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). Administer the treatments according to the specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves and calculate the tumor growth inhibition (TGI) for each treatment group.
Signaling Pathways
The CD47-SIRPα signaling pathway is a key regulator of innate immune surveillance.
References
- 1. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay with natural killer cells in malaria immunity [protocols.io]
- 3. ADCC Assay Protocol [bio-protocol.org]
- 4. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 5. ADCC Assay Protocol [en.bio-protocol.org]
- 6. revvity.com [revvity.com]
- 7. agilent.com [agilent.com]
- 8. stemcell.com [stemcell.com]
- 9. Humanized Mouse Models for the Preclinical Assessment of Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 10. ichor.bio [ichor.bio]
The Role of CD47 in Cancer and the Therapeutic Targeting by IMM-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cell surface protein CD47 has emerged as a critical regulator of innate immunity and a key therapeutic target in oncology. Overexpressed on a wide array of cancer cells, CD47 functions as a "don't eat me" signal by binding to the signal-regulatory protein α (SIRPα) on macrophages and other myeloid cells, thereby inhibiting phagocytosis and enabling immune evasion. This technical guide provides an in-depth overview of the role of the CD47-SIRPα axis in cancer, the mechanism of action of IMM-01, a novel SIRPα-Fc fusion protein, and detailed experimental protocols for evaluating CD47-targeted therapies. This compound is designed to block the CD47-SIRPα interaction, thereby unleashing the phagocytic potential of macrophages against tumor cells. This document summarizes the current understanding of CD47 biology in cancer and the preclinical and clinical data supporting the therapeutic rationale for this compound.
The Role of CD47 in Cancer
CD47, also known as integrin-associated protein (IAP), is a transmembrane protein that is ubiquitously expressed on normal cells, playing a role in various physiological processes including cell migration and T-cell activation.[1] However, its overexpression has been documented in a multitude of hematological and solid malignancies, where it serves as a crucial mechanism for tumor cells to evade immune surveillance.[2][3]
The CD47-SIRPα "Don't Eat Me" Signaling Pathway
The primary mechanism by which CD47 promotes immune evasion is through its interaction with SIRPα, a transmembrane protein expressed on myeloid cells, particularly macrophages and dendritic cells.[2][4] The binding of CD47 on a target cell to SIRPα on a macrophage initiates a signaling cascade within the macrophage that inhibits phagocytosis.[5] This "don't eat me" signal is a critical checkpoint for the innate immune system, preventing the destruction of healthy "self" cells. Cancer cells exploit this pathway by upregulating CD47 expression, effectively masquerading as healthy cells and avoiding clearance by the innate immune system.[1][6]
The CD47-SIRPα signaling pathway involves the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[7] This leads to the recruitment and activation of the protein tyrosine phosphatases SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules involved in the cytoskeletal rearrangements necessary for phagocytosis, such as non-muscle myosin IIA.[3] By activating this inhibitory pathway, cancer cells effectively suppress the phagocytic activity of macrophages.
CD47 Expression in Cancer and Prognostic Significance
Elevated CD47 expression has been observed in a wide range of cancers and is often correlated with poor prognosis and increased metastasis.[8] Analysis of The Cancer Genome Atlas (TCGA) database reveals high CD47 mRNA expression in various tumor types.
| Cancer Type | CD47 Expression Level (TCGA Data) | Reference |
| Ovarian Cancer | High | [1] |
| Uterine Corpus Endometrial Carcinoma | High | [2] |
| Lung Adenocarcinoma | High | [2] |
| Head and Neck Squamous Cell Carcinoma | High | [2] |
| Breast Cancer | High | [7] |
| Colon Adenocarcinoma | High | [7] |
| Glioblastoma | High | [7] |
This compound: A Novel CD47-Targeting Agent
This compound is a recombinant human SIRPα-Fc fusion protein designed to block the CD47-SIRPα signaling pathway. It consists of the extracellular domain of human SIRPα fused to the Fc region of human IgG1.[9] This design allows this compound to act through a dual mechanism of action to promote tumor cell elimination.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through two primary mechanisms:
-
Blocking the "Don't Eat Me" Signal: The SIRPα domain of this compound binds with high affinity to CD47 on the surface of cancer cells, preventing the interaction between tumor cell CD47 and macrophage SIRPα.[9] This blockade effectively removes the inhibitory "don't eat me" signal, thereby enabling macrophages to phagocytose the cancer cells.[10]
-
Activating the "Eat Me" Signal: The IgG1 Fc domain of this compound can engage with Fcγ receptors (FcγRs) on the surface of macrophages. This interaction can further activate macrophages and enhance antibody-dependent cellular phagocytosis (ADCP), providing a potent "eat me" signal.[9][11]
This dual mechanism of simultaneously blocking an inhibitory signal and providing an activating signal is designed to elicit a robust anti-tumor immune response.
Preclinical and Clinical Data for this compound
Preclinical studies have demonstrated the potent anti-tumor activity of this compound. In vitro binding assays have shown a strong binding affinity of this compound to human CD47.
| Parameter | Value | Reference |
| Binding Affinity (EC50) | 0.4967 nM | [4][12] |
In vivo studies using xenograft models of hematological malignancies have shown that this compound can significantly inhibit tumor growth.[13]
Early-phase clinical trials have provided preliminary evidence of the safety and efficacy of this compound in patients with relapsed or refractory malignancies.
| Clinical Trial Phase | Key Findings | Reference |
| Phase I (Relapsed/Refractory Lymphoma) | Well-tolerated with no dose-limiting toxicities observed up to 1.0 mg/kg. Preliminary anti-tumor activity was observed. | [14] |
| Phase Ib/II (Combination with PD-1 Antibody) | Combination therapy is being evaluated in patients with relapsed and refractory malignant tumors. |
| Pharmacokinetic Parameters (Phase I, Relapsed/Refractory Lymphoma) | ||
| Dose Escalation Cohorts | 0.003 mg/kg, 0.01 mg/kg, 0.05 mg/kg, 0.15 mg/kg, 0.5 mg/kg, 1.0 mg/kg | [14] |
| Terminal Half-life | Ranges from 53.8 to 73.3 hours | [14] |
| AUC and Cmax | Show nonlinear increases in the dose range of 0.05 mg/kg to 0.5 mg/kg | [14] |
| Preliminary Efficacy (Phase I, Relapsed/Refractory Lymphoma) | ||
| Objective Response Rate (ORR) | One patient with angioimmunoblastic T-cell lymphoma (AITL) achieved a confirmed partial response (PR). | [14] |
| Disease Control Rate (DCR) | One patient with AITL was evaluated as having stable disease (SD) with tumor shrinkage. | [14] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the evaluation of CD47-targeting agents like this compound.
Quantification of CD47 Expression by Flow Cytometry
Objective: To quantify the surface expression of CD47 on cancer cells.
Materials:
-
Single-cell suspension of tumor cells
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Anti-human CD47 antibody (e.g., clone B6H12) conjugated to a fluorophore
-
Isotype control antibody conjugated to the same fluorophore
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of the tumor cells of interest.
-
Wash the cells with cold PBS containing 1% BSA.
-
Resuspend the cells in PBS with 1% BSA at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorophore-conjugated anti-CD47 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold PBS containing 1% BSA.
-
Resuspend the cells in 500 µL of PBS.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the live cell population and comparing the median fluorescence intensity (MFI) of the anti-CD47 stained cells to the isotype control.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To assess the ability of this compound to induce macrophage-mediated phagocytosis of tumor cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., U937)
-
Macrophage differentiation factors (e.g., M-CSF)
-
Tumor target cells
-
Fluorescent dye for labeling target cells (e.g., CFSE or a pH-sensitive dye)
-
This compound
-
Human IgG1 isotype control
-
Fluorescence microscope or flow cytometer
Protocol:
-
Macrophage Preparation:
-
Isolate monocytes from human PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.
-
Alternatively, use a macrophage-like cell line.
-
-
Target Cell Labeling:
-
Label the tumor target cells with a fluorescent dye according to the manufacturer's protocol.
-
-
Co-culture:
-
Plate the macrophages in a multi-well plate.
-
Add the fluorescently labeled target cells to the macrophages at an appropriate effector-to-target (E:T) ratio (e.g., 4:1).
-
Add this compound or the isotype control at various concentrations.
-
-
Incubation:
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Analysis:
-
Microscopy: Wash the wells to remove non-phagocytosed target cells and visualize the macrophages under a fluorescence microscope. The phagocytic index can be calculated as the number of ingested target cells per 100 macrophages.
-
Flow Cytometry: Harvest the cells and stain the macrophages with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD14). Analyze the cells by flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescent target cells.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human tumor cell line
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Harvest and resuspend the human tumor cells in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the tumor cells (e.g., 1-5 x 10^6 cells) into the flank of the immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Once the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes and monitor the health of the mice throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when the mice show signs of distress.
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The CD47-SIRPα signaling pathway leading to the inhibition of phagocytosis.
Caption: The dual mechanism of action of this compound.
Caption: Workflow for the Antibody-Dependent Cellular Phagocytosis (ADCP) assay.
Conclusion
The overexpression of CD47 on cancer cells represents a significant mechanism of immune evasion, and targeting the CD47-SIRPα axis has emerged as a promising therapeutic strategy in oncology. This compound, a novel SIRPα-Fc fusion protein, is designed to overcome this immune checkpoint by not only blocking the "don't eat me" signal but also providing a potent "eat me" signal to macrophages. The preclinical and early clinical data for this compound are encouraging, supporting its continued development as a potential treatment for a variety of cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of CD47-targeted therapies, which hold the potential to significantly improve outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. CD47 (Cluster of Differentiation 47) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. Significance of CD47 and Its Association With Tumor Immune Microenvironment Heterogeneity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic value of CD47 overexpression measured by flow cytometry in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of CD47 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
Preclinical Profile of IMM-01: A Dual-Mechanism CD47-Targeting Immunotherapy for Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for IMM-01, a novel recombinant human signal-regulatory protein α (SIRPα)-IgG1 Fc fusion protein. This compound is designed to overcome cancer's innate immune evasion by targeting the CD47-SIRPα checkpoint. This document synthesizes key findings from in vitro and in vivo studies, detailing the agent's mechanism of action, efficacy in solid tumor models, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound leverages a dual mechanism to promote anti-tumor immunity.[1][2] By binding to CD47, which is often overexpressed on tumor cells, this compound blocks the "don't eat me" signal that cancer cells present to macrophages via the CD47-SIRPα interaction.[1][2][3] Concurrently, the IgG1 Fc domain of this compound engages activating Fcγ receptors (FcγR) on macrophages, delivering a potent "eat me" signal.[4] This dual action effectively converts macrophages from bystanders into tumor-attacking phagocytes. Activated macrophages can then act as antigen-presenting cells (APCs), priming the adaptive immune system for a broader, T-cell mediated anti-tumor response.[1][2] A key feature of this compound is its lack of binding to human red blood cells, a common issue with some CD47-targeting agents that can lead to anemia.[5][6][7]
In Vitro Activity
Preclinical in vitro assays have demonstrated this compound's potent ability to bind its target and elicit effector functions.
Quantitative In Vitro Data Summary
| Parameter | Assay Type | Result | Reference |
| Binding Affinity | ELISA | EC50: 0.4967 nM (to human CD47) | [2][5] |
| Phagocytosis | ADCP | EC50: 0.1389 nM | [1][4] |
| Cytotoxicity | ADCC | Moderate activity observed | [2][5] |
| Cytotoxicity | CDC | No activity observed | [2][5] |
| Hemocompatibility | Red Blood Cell Binding | No binding to human RBCs | [5][6][7] |
Key In Vitro Experimental Protocols
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay: The ADCP activity of this compound was evaluated using a co-culture system.[1][4]
-
Cell Preparation:
-
Target Cells: Human cancer cell lines (e.g., Raji) were labeled with a fluorescent dye (e.g., CFSE).
-
Effector Cells: Macrophages were derived from human peripheral blood mononuclear cells (PBMCs) and labeled with a different fluorescent dye.
-
-
Co-culture: Labeled target cells were opsonized with varying concentrations of this compound or an isotype control antibody. Labeled macrophages were then added at a specified Effector:Target (E:T) ratio.
-
Incubation: The co-culture was incubated for a period of 2-4 hours to allow for phagocytosis.
-
Data Acquisition: The percentage of macrophages that had engulfed target cells (double-positive for both fluorescent labels) was quantified using flow cytometry.
-
Analysis: The results were plotted as the percentage of phagocytosis versus this compound concentration, and the EC50 value was calculated using a four-parameter logistic regression model.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: The potential for this compound to induce ADCC was assessed.[1][2]
-
Cell Preparation:
-
Target Cells: CD47-expressing tumor cells were used.
-
Effector Cells: Natural Killer (NK) cells, typically isolated from human PBMCs, served as the effector population.
-
-
Assay Setup: Target cells were plated and incubated with serial dilutions of this compound or a control antibody.
-
Effector Cell Addition: NK cells were added at a defined E:T ratio.
-
Incubation: The plate was incubated for approximately 4 hours.
-
Cytotoxicity Measurement: Cell lysis was quantified by measuring the release of an intracellular enzyme (e.g., lactate (B86563) dehydrogenase, LDH) into the supernatant.
-
Analysis: The percentage of specific lysis was calculated relative to control wells (spontaneous release from target cells and maximum release from lysed target cells).
In Vivo Efficacy in Solid Tumor Models
This compound has demonstrated significant anti-tumor activity in syngeneic mouse models of solid tumors, particularly in combination with immune checkpoint inhibitors.
Quantitative In Vivo Data Summary: CT26 Colon Carcinoma Model
The efficacy of a murine surrogate of this compound was evaluated in the CT26 colon carcinoma syngeneic mouse model. This model is immunocompetent, allowing for the assessment of therapies that modulate the host immune system.
| Treatment Group | Dosing (example) | Outcome Metric | Result | Reference |
| Vehicle Control | N/A | Tumor Growth | Uninhibited | [8] |
| anti-PD-1 mAb | 10 mg/kg | Tumor Growth Inhibition (TGI) | Moderate Inhibition | [8] |
| anti-PD-L1 mAb | 10 mg/kg | Tumor Growth Inhibition (TGI) | Moderate Inhibition | [8] |
| This compound (murine surrogate) | 5 mg/kg | Tumor Growth Inhibition (TGI) | Moderate Inhibition | [8] |
| This compound + anti-PD-1 mAb | 5 mg/kg + 10 mg/kg | Tumor Growth Inhibition (TGI) | Synergistic Inhibition | [8] |
| This compound + anti-PD-L1 mAb | 5 mg/kg + 10 mg/kg | Tumor Growth Inhibition (TGI) | Synergistic Inhibition | [8] |
Note: Specific TGI percentages are derived from graphical data in corporate presentations and represent the enhanced effect of the combination therapy over monotherapies.
In Vivo Experimental Protocol: Syngeneic Mouse Model
-
Model System: BALB/c mice, which are immunocompetent, were used.
-
Tumor Implantation: CT26 colon carcinoma cells were implanted subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors were allowed to establish and reach a predetermined volume (e.g., 100-150 mm³).
-
Randomization: Mice were randomized into treatment cohorts (e.g., Vehicle, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).
-
Treatment Administration: Drugs were administered via intraperitoneal (IP) injection according to a specified dosing schedule (e.g., twice weekly).
-
Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study was concluded when tumors in the control group reached a predefined maximum size, or at a set time point. Tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control.
Conclusion
The preclinical data for this compound demonstrate a promising profile for a novel immuno-oncology agent. Its dual mechanism of blocking the CD47 "don't eat me" signal while simultaneously providing an Fc-mediated "eat me" signal results in potent in vitro phagocytic activity. Importantly, in vivo studies in immunocompetent solid tumor models show that this compound has a synergistic anti-tumor effect when combined with PD-1/PD-L1 checkpoint inhibitors. The favorable safety profile, particularly the lack of binding to red blood cells, further supports its potential for clinical development in solid tumors.[5][6][7] These findings provide a strong rationale for the ongoing clinical investigation of this compound as both a monotherapy and a combination partner in oncology.[1]
References
- 1. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Gentulizumab, a novel anti-CD47 antibody with potent antitumor activity and demonstrates a favorable safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity, pharmacokinetics and pharmacodynamics of imexon in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the âdonât eat meâ signal and activating the âeat meâ signal - Journal of Hematology & Oncology - Figshare [springernature.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. cn.immuneonco.com [cn.immuneonco.com]
A Preclinical and Clinical Overview of IMM-01 in Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: IMM-01 is a novel recombinant SIRPα-Fc fusion protein that targets the CD47/SIRPα checkpoint pathway, a key regulator of the innate immune response.[1] Overexpression of CD47 on cancer cells allows them to evade phagocytosis by macrophages through interaction with SIRPα.[2] this compound is designed to block this "don't eat me" signal, while its Fc domain simultaneously activates an "eat me" signal, leading to a dual mechanism of anti-tumor activity.[3] This guide provides a comprehensive overview of the early research findings for this compound in hematological malignancies, focusing on its mechanism of action, preclinical data, and clinical trial results.
Mechanism of Action
This compound is a SIRPα-Fc fusion protein that competitively binds to CD47 on tumor cells, thereby preventing its interaction with SIRPα on macrophages.[1] This disruption of the CD47-SIRPα axis removes the inhibitory "don't eat me" signal.[3] Concurrently, the human IgG1 Fc portion of this compound engages with Fcγ receptors on macrophages, initiating a potent "eat me" signal that triggers antibody-dependent cellular phagocytosis (ADCP).[3] Preclinical studies have shown that this compound induces strong ADCP and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), but not complement-dependent cytotoxicity (CDC).[4] The proposed anti-tumor activity of this compound involves three potential mechanisms: direct activation of macrophages to phagocytose tumor cells, subsequent antigen presentation by macrophages to activate T-cells, and the conversion of "cold" tumors into "hot" tumors through the secretion of cytokines and chemokines that increase immune cell infiltration.[4][5]
Preclinical Data
Preclinical evaluation of this compound has demonstrated its high binding affinity to CD47 and potent in vitro anti-tumor activity.
| Parameter | Value | Cell Lines/Assay Conditions |
| Binding Affinity (EC50) | 0.4967 nM | In vitro binding assay.[1] |
| ADCP Induction (EC50) | 0.1389 nM | Jurkat-CSR cells.[5] |
| ADCC Activity | Moderate | Maximum levels at 5 nM.[5] |
| CDC Activity | Not Induced | [5] |
| Cell Line Binding | Strong | Raji, Daudi, SU-DHL-10, Jurkat, HL60, MV-4-11, Reh, and others.[5] |
| Red Blood Cell Binding | None | [5] |
This compound has shown robust anti-tumor activity as a monotherapy in various mouse xenograft models of hematological malignancies.
| Mouse Model | Tumor Type | Outcome |
| HL-60 CB17-SCID | Acute Myeloid Leukemia | Strong in vivo anti-tumor activity.[3] |
| Daudi CB17-SCID | Burkitt's Lymphoma | Strong in vivo anti-tumor activity.[3] |
| Raji CB17-SCID | Burkitt's Lymphoma | Strong in vivo anti-tumor activity.[3] |
Experimental Protocols
To determine the binding affinity of this compound to CD47, an in vitro binding assay was performed. The specific protocol is not detailed in the provided search results, but a general workflow can be inferred.
The antibody-dependent cellular phagocytosis (ADCP) assay was performed using flow cytometry to evaluate the phagocytic activity induced by this compound.[3]
Clinical Research Findings
A first-in-human, Phase I dose-escalation study (ChiCTR1900024904) evaluated the safety, tolerability, and preliminary efficacy of this compound monotherapy in patients with relapsed or refractory lymphoma.[6][7]
Study Design:
-
Design: Accelerated titration followed by a standard 3+3 dose escalation.[8]
-
Population: Patients with relapsed or refractory lymphoma who had failed standard therapies.[6]
-
Dose Levels: 0.003, 0.01, 0.05, 0.15, 0.5, 1.0, 1.5, and 2.0 mg/kg.[6][7]
-
Regimen: Intravenous administration once weekly for 4 weeks, followed by a 1-week rest in a 5-week cycle.[8]
Key Findings:
-
Safety: this compound was generally well-tolerated up to a dose of 2.0 mg/kg, with no dose-limiting toxicities observed up to 1.0 mg/kg.[6][8] A key advantage noted was the weak binding to human erythrocytes, avoiding severe hemolysis and the need for a priming dose.[6][8] The most common treatment-related adverse events included thrombocytopenia, neutropenia, pyrexia, and anemia.[6]
-
Efficacy: As of February 2021, with 14 patients enrolled, one patient with follicular lymphoma (FL) achieved a complete response (CR), and patients with Hodgkin lymphoma (HL) and angioimmunoblastic T-cell lymphoma (AITL) showed stable disease with tumor shrinkage.[6] In a later update with 26 evaluable patients, the disease control rate (DCR) was 57.7%.[8] One CR was observed in a patient with FL, and two partial responses (PRs) were seen in patients with classical HL and AITL.[8] The development of this compound as a monotherapy was discontinued (B1498344) to focus on combination therapies.[9]
| Efficacy Endpoint | Result (N=26) |
| Overall Response Rate (ORR) | Not explicitly stated, but CR+PR = 3/26 (11.5%) |
| Complete Response (CR) | 1 (Follicular Lymphoma) |
| Partial Response (PR) | 2 (Classical Hodgkin Lymphoma, AITL) |
| Disease Control Rate (DCR) | 57.7% (15/26) |
An open-label, multi-center, Phase II study (NCT05140811) is evaluating the safety and efficacy of this compound in combination with azacitidine (AZA) as a first-line treatment for patients with untreated higher-risk MDS.[10]
Study Design:
-
Population: Adults with intermediate to very high-risk MDS (IPSS-R score >3.5) not eligible for stem cell transplant or intensive chemotherapy.[10]
-
Regimen: this compound 2.0 mg/kg/week intravenously plus AZA 75 mg/m² subcutaneously on days 1-7 of a 28-day cycle.[10]
Key Findings (as of Dec 22, 2023):
-
Efficacy (N=51 evaluable): The combination showed promising efficacy.[10]
-
Overall Response Rate (ORR): 64.7%
-
Complete Response (CR): 29.4%
-
Marrow CR (mCR) with Hematologic Improvement (HI): 15.7%
-
Median Time to Response (TTR): 1.9 months
-
Median Duration of Response (DoR): Not Reached
-
-
Safety: The combination was well-tolerated. The most common grade ≥3 treatment-related adverse events were hematological, including leukopenia, thrombocytopenia, and neutropenia. Importantly, grade ≥3 hemolysis was rare (1.8%) without the use of a priming dose.[10]
| Efficacy Endpoint | Result (N=51) |
| Overall Response Rate (ORR) | 64.7% |
| Complete Response (CR) | 29.4% |
| Marrow CR with HI | 15.7% |
| HI only | 5.9% |
| Marrow CR only | 13.7% |
| Median Time to Response | 1.9 months |
| Median Duration of Response | Not Reached |
An open-label, multi-center, Phase II study (IMM01-04, NCT05833984) is evaluating this compound in combination with the anti-PD-1 antibody tislelizumab in patients with relapsed/refractory cHL who have failed prior anti-PD-1 treatment.[11]
Study Design:
-
Population: Patients with relapsed/refractory cHL who have failed prior anti-PD-1 therapy.[11]
-
Regimen: this compound 2.0 mg/kg intravenously weekly, plus tislelizumab 200 mg intravenously every 3 weeks.[12]
Key Findings (as of Dec 28, 2023):
-
Efficacy (N=32 evaluable): The combination demonstrated a robust anti-tumor effect.[11]
-
Overall Response Rate (ORR): 65.6%
-
Complete Response (CR) Rate: 18.8%
-
Disease Control Rate (DCR): 93.8%
-
Median Duration of Response (DoR): Not Reached
-
-
Safety: The combination had a well-tolerated safety profile.[11] The most frequent grade ≥3 treatment-related adverse events were decreased lymphocyte, white blood cell, platelet, and neutrophil counts.[11] No hemolytic anemia or hemolysis was reported.[11]
| Efficacy Endpoint | Result (N=32) |
| Overall Response Rate (ORR) | 65.6% |
| Complete Response (CR) Rate | 18.8% |
| Disease Control Rate (DCR) | 93.8% |
| Median Time to Response | 1.6 months |
| Median Duration of Response | Not Reached |
Conclusion
Early research on this compound in hematological malignancies is promising. Its dual mechanism of action, targeting both innate and adaptive immunity, has translated from potent preclinical activity to encouraging clinical efficacy, particularly in combination therapies for MDS and cHL. The favorable safety profile, notably the lack of significant hemolysis, distinguishes it from some other CD47-targeting agents. Ongoing and future studies will further delineate the role of this compound in the treatment landscape for hematological cancers.
References
- 1. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
Differentiating IMM-01 (SIRPα-Fc) from IMM-101 (Mycobacterium): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth differentiation of two distinct immunotherapeutic agents: IMM-01, a SIRPα-Fc fusion protein, and IMM-101, a heat-killed Mycobacterium obuense. The core focus is to delineate their disparate mechanisms of action, molecular targets, and the experimental frameworks used for their evaluation.
Core Concepts and Mechanisms of Action
This compound (SIRPα-Fc): A Targeted Innate Immune Checkpoint Inhibitor
This compound is a recombinant fusion protein composed of the extracellular domain of human signal-regulatory protein alpha (SIRPα) linked to the Fc domain of human immunoglobulin G1 (IgG1)[1]. Its mechanism of action is centered on the blockade of the CD47-SIRPα innate immune checkpoint pathway[2][3][4]. CD47, often referred to as a "don't eat me" signal, is a transmembrane protein frequently overexpressed on the surface of various cancer cells[3][5]. It interacts with SIRPα, which is expressed on myeloid cells such as macrophages and dendritic cells[3][5]. This interaction initiates an inhibitory signaling cascade within the macrophage, preventing phagocytosis of the cancer cell[3][4].
This compound competitively binds to CD47 on tumor cells, thereby blocking its interaction with endogenous SIRPα on macrophages[1]. This action abrogates the "don't eat me" signal. Concurrently, the Fc portion of this compound can engage activating Fcγ receptors (FcγRs) on macrophages, providing a pro-phagocytic "eat me" signal[6]. This dual mechanism enhances antibody-dependent cellular phagocytosis (ADCP) and can also induce moderate antibody-dependent cell-mediated cytotoxicity (ADCC)[2][6]. Furthermore, by promoting phagocytosis, this compound facilitates the processing and presentation of tumor antigens by macrophages to T cells, thus bridging the innate and adaptive immune responses[2][7][8].
IMM-101 (Mycobacterium): A Broad Immunomodulator
IMM-101 is an immunomodulatory agent derived from a heat-killed preparation of the non-pathogenic bacterium Mycobacterium obuense[9][10]. Unlike the targeted approach of this compound, IMM-101 acts as a broad activator of both the innate and adaptive immune systems[9][10]. Its mechanism is not directed at a single molecular checkpoint but rather involves the systemic stimulation of immune responses.
Upon intradermal administration, the bacterial components of IMM-101 are recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on various immune cells[11]. This recognition triggers a cascade of signaling events leading to the activation and maturation of dendritic cells (DCs), macrophages, and natural killer (NK) cells[10][12][13]. Activated DCs are crucial for priming an adaptive immune response, leading to the induction of a Type-1 immune response (cDC1) and a T helper 1 (Th1) cell immune response[10]. This results in the generation of cytotoxic T-lymphocytes (CTLs) that can recognize and kill tumor cells[10]. The activation of the immune system by IMM-101 also leads to the release of various cytokines and chemokines, which helps to create an inflammatory tumor microenvironment that is less hospitable to cancer cell growth and proliferation[9].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and IMM-101 based on available preclinical and clinical findings.
Table 1: this compound (SIRPα-Fc) Quantitative Data
| Parameter | Value | Cell/Model System | Reference |
| Binding Affinity (EC50) | 0.4967 nM | In vitro binding to CD47 | [2][6][8] |
| ADCP Induction (EC50) | 0.1389 nM | In vitro assay | [7] |
| Phase I Monotherapy (r/r Lymphoma) | |||
| Dose Escalation | 0.003 mg/kg to 1.0 mg/kg | Human | [14] |
| Most Common TRAEs | Thrombocytopenia (54%), Neutropenia (36%), Pyrexia (36%) | Human | [14] |
| Phase II (with Tislelizumab in r/r cHL) | |||
| Objective Response Rate (ORR) | 65.6% | Human | [15] |
| Complete Response Rate (CRR) | 18.8% | Human | [15] |
| Disease Control Rate (DCR) | 93.8% | Human | [15] |
Table 2: IMM-101 (Mycobacterium) Quantitative Data
| Parameter | Value | Indication | Reference |
| Phase II (with Gemcitabine) | Advanced Pancreatic Cancer | [16] | |
| Overall Survival (Metastatic Subgroup) | 7.0 months (vs. 4.4 months with Gemcitabine alone) | Metastatic Pancreatic Cancer | [17] |
| Phase II (with Nivolumab) | Advanced Melanoma (Treatment-Naïve) | [12][13] | |
| Objective Response Rate (ORR) | 73% | Advanced Melanoma | [13] |
| Progression-Free Survival (Median) | 10.2 months | Advanced Melanoma | [12] |
| Safety | Generally well-tolerated | Various Cancers | [18][19] |
| Most Frequent TEAEs | Injection site reaction (63%), Pruritus (44%), Fatigue (38%) | Advanced Melanoma | [12] |
Signaling Pathways and Mechanisms of Action Visualized
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways and mechanisms of action for this compound and IMM-101.
Figure 1: this compound Signaling Pathway.
Figure 2: IMM-101 Proposed Mechanism of Action.
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary and specific to the developing institutions. However, based on published literature, the key methodologies for evaluating these agents can be outlined.
Key Experimental Protocols for this compound (SIRPα-Fc)
-
Binding Affinity Assays:
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) are standard methods to quantify the binding kinetics and affinity of this compound to recombinant human CD47 protein. Flow cytometry can be used to assess binding to CD47-expressing tumor cell lines[20].
-
Procedure Outline (Flow Cytometry):
-
Incubate CD47-positive tumor cells with escalating concentrations of this compound.
-
Wash cells to remove unbound protein.
-
Add a fluorescently labeled secondary antibody that detects the human Fc portion of this compound.
-
Analyze the median fluorescence intensity (MFI) of the cell population using a flow cytometer.
-
Calculate the EC50 from the resulting binding curve.
-
-
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay:
-
Methodology: This assay measures the ability of this compound to induce phagocytosis of tumor cells by macrophages.
-
Procedure Outline:
-
Generate macrophages from peripheral blood mononuclear cells (PBMCs) or use a macrophage cell line.
-
Label target tumor cells with a fluorescent dye (e.g., CFSE).
-
Opsonize the labeled tumor cells with this compound.
-
Co-culture the opsonized tumor cells with the macrophages.
-
After incubation, label the macrophages with a different fluorescently labeled antibody (e.g., anti-CD11b).
-
Analyze the percentage of double-positive cells (macrophages that have engulfed tumor cells) by flow cytometry[6][21].
-
-
-
In Vivo Tumor Xenograft Models:
-
Methodology: To evaluate the anti-tumor efficacy of this compound in a living system.
-
Procedure Outline:
-
Implant human tumor cells (e.g., hematological or solid tumor lines) into immunodeficient mice (e.g., SCID or NSG mice)[6][22].
-
Once tumors are established, administer this compound (and any combination agents) intravenously or intraperitoneally.
-
Monitor tumor volume over time using caliper measurements or bioluminescence imaging.
-
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry for immune cell infiltration)[2][7][8].
-
-
Key Experimental Protocols for IMM-101 (Mycobacterium)
-
Dendritic Cell Maturation Assay:
-
Methodology: To assess the ability of IMM-101 to activate and mature dendritic cells.
-
Procedure Outline:
-
Isolate or generate immature DCs from PBMCs.
-
Culture the immature DCs with IMM-101.
-
After a period of stimulation, analyze the expression of maturation markers (e.g., CD80, CD83, CD86, HLA-DR) and co-stimulatory molecules on the DC surface by flow cytometry.
-
Measure the production of cytokines (e.g., IL-12) in the culture supernatant by ELISA.
-
-
-
T-Cell Proliferation and Cytokine Production Assays:
-
Methodology: To determine if IMM-101-matured DCs can effectively stimulate a T-cell response.
-
Procedure Outline (Mixed Lymphocyte Reaction):
-
Co-culture IMM-101-matured DCs with allogeneic or autologous T-cells.
-
Measure T-cell proliferation using methods such as CFSE dilution by flow cytometry or incorporation of tritiated thymidine.
-
Quantify the production of key Th1 cytokines, such as Interferon-gamma (IFN-γ), in the co-culture supernatant using ELISA or ELISpot assays[23].
-
-
-
In Vivo Murine Tumor Models:
-
Methodology: To assess the in vivo anti-tumor efficacy of IMM-101.
-
Procedure Outline:
-
Implant syngeneic tumor cells into immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Administer IMM-101 via intradermal injection, often at a site distal to the tumor, to mimic clinical administration.
-
Monitor tumor growth and survival of the mice.
-
Analyze the tumor microenvironment and draining lymph nodes for immune cell infiltration and activation status by flow cytometry or immunohistochemistry.
-
-
References
- 1. Facebook [cancer.gov]
- 2. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SIRP-CD47 Pathway is an Innate Immune Checkpoint | Bio-Techne [bio-techne.com]
- 4. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. What is IMM-101 used for? [synapse.patsnap.com]
- 10. Facebook [cancer.gov]
- 11. IMM 101 - AdisInsight [adisinsight.springer.com]
- 12. ascopubs.org [ascopubs.org]
- 13. icvi.org.uk [icvi.org.uk]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. IMM-101, an immunotherapeutic agent in clinical development as an adjunctive treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunomodulatory Effects of Stereotactic Body Radiotherapy and Vaccination with Heat-Killed Mycobacterium Obuense (IMM-101) in Patients with Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Frontiers | A SIRPαFc Fusion Protein Conjugated With the Collagen-Binding Domain for Targeted Immunotherapy of Non-Small Cell Lung Cancer [frontiersin.org]
- 21. SIRPα-antibody fusion proteins stimulate phagocytosis and promote elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Assays for Assessing Mycobacterium avium Immunity and Evaluating the Effects of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to IMM-01: Distinguishing Between a Formin Agonist and a CD47-Targeting Immunotherapy
For the Attention of Researchers, Scientists, and Drug Development Professionals
A critical point of clarification is necessary when discussing the therapeutic agent designated "IMM-01." The nomenclature has been applied to two distinct molecules in scientific and commercial literature, leading to potential confusion. This guide serves to delineate these two entities, providing a comprehensive technical overview of each, with a focus on their disparate mechanisms of action, experimental validation, and therapeutic applications.
One "this compound" is a small molecule agonist of the mammalian Diaphanous (mDia)-related formins, investigated for its role in cytoskeletal remodeling and potential as an anti-cancer agent. The other, and more recent entity in clinical development, is a recombinant human signal regulatory protein α (SIRPα)-IgG1 fusion protein. This immunotherapy, developed by ImmuneOnco Biopharmaceuticals, targets the CD47-SIRPα axis to enhance anti-tumor immunity.
This document will address both, treating them as separate entities to ensure clarity.
Part 1: this compound, the mDia-Related Formin Agonist
Core Mechanism of Action
This compound, the formin agonist, is a small molecule designed to activate mammalian Diaphanous (mDia)-related formins.[1][2][3][4] Formins are a group of proteins integral to the regulation of the actin cytoskeleton. They play a crucial role in processes such as cell polarity, adhesion, and cytokinesis. In their normal state, mDia formins are held in an autoinhibited conformation through an intramolecular interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD).[1][3]
This compound functions by disrupting this autoinhibitory DID-DAD interaction.[1][3] This activation of formins leads to the promotion of actin assembly and the stabilization of microtubules.[2][4] The downstream cellular consequences of this activity include the induction of serum response factor (SRF)-mediated gene expression, cell-cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound and a typical experimental workflow to assess its activity are depicted below.
Quantitative Data
The following table summarizes key quantitative findings related to the formin agonist this compound.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (DID-DAD Binding) | 140 nM | In vitro assay | [1][2][3] |
| Effective Concentration (Microtubule Stabilization) | 100 µM (1 hour) | SW480 colon carcinoma cells | [1] |
| Effective Concentration (LacZ Expression) | 10 µM | NIH 3T3-SRE-LacZ cells | [1] |
| Effective Concentration (Caspase-3 Cleavage) | 1-100 µM (48 hours) | NIH 3T3 and SW480 cells | [1] |
| In Vivo Efficacy (Tumor Growth) | 5-25 mg/kg (i.v., twice weekly for 3 weeks) | Mouse xenograft model of colon cancer | [1] |
Experimental Protocols
Western Blot for Caspase-3 Cleavage:
-
SW480 or NIH 3T3 cells are seeded and allowed to adhere overnight.
-
Cells are treated with this compound at concentrations ranging from 1-100 µM for 48 hours.
-
Post-treatment, cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against cleaved caspase-3.
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Part 2: IMM01, the SIRPα-Fc Fusion Protein Immunotherapy
Core Mechanism of Action
This IMM01 is a recombinant human signal regulatory protein α (SIRPα)-IgG1 fusion protein.[5] Its primary target is the CD47 protein, which is often overexpressed on the surface of cancer cells and acts as a "don't eat me" signal to macrophages. By binding to CD47, IMM01 blocks the interaction between CD47 on tumor cells and SIRPα on macrophages.[5] This blockade inhibits the "don't eat me" signal, thereby promoting the phagocytosis of tumor cells by macrophages.[6]
Furthermore, by activating macrophages, IMM01 can stimulate T-cell anti-tumor responses, effectively turning "cold" tumors into "hot" tumors that are more responsive to other immunotherapies like PD-1 inhibitors.[6] A key feature of this molecule is its weak binding to human erythrocytes, which is intended to mitigate the risk of severe hemolysis, a common adverse event with some anti-CD47 antibodies.[5][6]
Signaling Pathway and Experimental Workflow
The mechanism of action for the immunotherapeutic IMM01 and a representative clinical trial workflow are illustrated below.
Quantitative Data
The table below presents key data from the first-in-human Phase I study of the SIRPα-Fc fusion protein IMM01.
| Parameter | Value | Population / Conditions | Reference |
| Dose Escalation Cohorts | 0.003, 0.01, 0.05, 0.15, 0.5, 1.0 mg/kg | 14 patients with relapsed/refractory lymphoma | [5] |
| Dose-Limiting Toxicities (DLTs) | None observed up to 1.0 mg/kg | Phase I study | [5] |
| Terminal Half-life (t1/2) | 53.8 to 73.3 hours | Phase I study | [5] |
| Common Treatment-Related Adverse Events (TRAEs) | Thrombocytopenia (54%), Neutrophil count decreased (36%), Pyrexia (36%), Anemia (27%) | Phase I study | [5] |
| Recommended Phase 2 Dose (RP2D) in combination with Tislelizumab | 2 mg/kg | Phase Ib/II study in advanced solid tumors | |
| Objective Response Rate (ORR) with Azacitidine | 88.2% | Phase 2 trial in higher-risk Myelodysplastic Syndromes (MDS) | |
| Complete Response (CR) Rate with Azacitidine | 41.2% | Phase 2 trial in higher-risk Myelodysplastic Syndromes (MDS) |
Experimental Protocols
Phase I Clinical Trial Protocol (Monotherapy):
-
Patient Population: Enrollment of subjects with relapsed or refractory lymphoma who have failed standard therapies.[5]
-
Study Design: An accelerated single-patient followed by a standard 3+3 dose-escalation design is used to establish safety and determine the recommended expansion dosage.[5]
-
Dosing Regimen: IMM01 is administered weekly for four weeks, followed by a one-week rest period, constituting one cycle.[5]
-
Safety Assessment: Monitoring for dose-limiting toxicities (DLTs) and treatment-related adverse events (TRAEs).[5]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses: Blood samples are collected to determine parameters such as terminal half-life, AUC, and Cmax.[5]
-
Efficacy Evaluation: Tumor responses are evaluated based on the Lugano Classification 2014.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | mDia-related formins agonist | Probechem Biochemicals [probechem.com]
- 4. This compound - Forlabs Website [forlabs.co.uk]
- 5. ascopubs.org [ascopubs.org]
- 6. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
IMM-01: A Technical Guide to a Dual-Mechanism Immuno-Oncology Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMM-01 is a novel immunotherapeutic agent engineered as a recombinant human signal-regulatory protein alpha (SIRPα)-IgG1 Fc fusion protein.[1] It is designed to target the CD47-SIRPα checkpoint, a critical pathway often exploited by cancer cells to evade the innate immune system. By engaging with CD47, a "don't eat me" signal overexpressed on various tumor cells, this compound modulates the immune response to promote the elimination of malignant cells. This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, supported by available preclinical and clinical data.
Molecular Structure and Physicochemical Properties
This compound is a fusion protein that combines the extracellular domain of human SIRPα with the Fc region of human IgG1. Specifically, it utilizes the V2D1 variant of SIRPα with an N80A mutation.[2] This design confers specific binding characteristics and effector functions. The crystal structure of the this compound and CD47 complex has been elucidated, providing a detailed understanding of their interaction at the atomic level.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 80561.17 Da | [2] |
| Theoretical Isoelectric Point (pI) | 7.35 | [2] |
| Composition | Recombinant human SIRPα (V2D1 variant, N80A mutation) fused to human IgG1 Fc domain | [1][2] |
Mechanism of Action: A Dual Signaling Approach
This compound exerts its anti-tumor effects through a dual mechanism of action that both neutralizes a key "don't eat me" signal and simultaneously delivers a potent "eat me" signal to phagocytic cells.[3][4]
-
Blocking the "Don't Eat Me" Signal: Tumor cells often overexpress CD47 on their surface, which binds to SIRPα on macrophages and other myeloid cells. This interaction initiates an inhibitory signaling cascade within the macrophage, preventing phagocytosis. This compound competitively binds to CD47 on cancer cells, effectively blocking the CD47-SIRPα interaction and thereby releasing the phagocytic brake.[1][3][4]
-
Activating the "Eat Me" Signal: The IgG1 Fc portion of this compound engages with Fcγ receptors (FcγRs) on the surface of macrophages and other effector cells, such as natural killer (NK) cells. This engagement triggers a pro-phagocytic signal, actively promoting the engulfment and destruction of the antibody-coated tumor cell through a process known as antibody-dependent cellular phagocytosis (ADCP).[4] The Fc region can also mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4]
This dual functionality of this compound—inhibiting an anti-phagocytic signal while concurrently activating a pro-phagocytic one—results in a robust anti-tumor response.
Quantitative In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of this compound.
Table 2: In Vitro Biological Activity of this compound
| Assay | Metric | Value | Cell Line(s) | Reference |
| CD47 Binding | EC50 | 0.4967 nM | Jurkat-CSR | [3][4] |
| ADCP | EC50 | 0.1389 nM | Not specified | [4] |
| ADCC | Max. Activity | Moderate | Not specified | [3][4] |
| CDC | Activity | None | Not specified | [3][4] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Outcome | Reference |
| Daudi Xenograft | 5 mg/kg this compound | 97.48% Tumor Growth Inhibition (TGI) at day 24 | [4] |
| Raji Orthotopic | 5 mg/kg this compound | Prolonged survival (>60% at 80 days) | [4] |
| Raji Orthotopic | 5 mg/kg this compound + 5 mg/kg Rituximab | Prolonged survival (100% at 80 days) | [4] |
A key safety feature of this compound is its lack of binding to human red blood cells, which mitigates the risk of hemolysis, a common adverse effect associated with some CD47-targeting antibodies.[4]
Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of this compound. These are based on standard methodologies and published data on this compound.
CD47 Binding Affinity Assay (Flow Cytometry)
This protocol outlines a method to determine the binding affinity of this compound to CD47-expressing cells.
-
Cell Preparation: Culture a CD47-positive cell line (e.g., Jurkat) to a density of 1 x 10^6 cells/mL. Harvest and wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Antibody Incubation: Resuspend the cells at 1 x 10^7 cells/mL in FACS buffer. Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add serial dilutions of this compound (e.g., from 0.01 nM to 100 nM) to the respective tubes. Incubate for 1 hour at 4°C.
-
Secondary Antibody Staining: Wash the cells twice with FACS buffer. Resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled anti-human IgG Fc secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Data Acquisition and Analysis: Wash the cells twice with FACS buffer and resuspend in 300 µL of FACS buffer. Acquire data on a flow cytometer. The geometric mean fluorescence intensity (gMFI) is plotted against the concentration of this compound, and the EC50 value is determined using a non-linear regression analysis.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol describes a method to measure the ability of this compound to induce macrophage-mediated phagocytosis of tumor cells.
-
Effector Cell Preparation: Differentiate human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages by culturing with M-CSF for 5-7 days.
-
Target Cell Labeling: Label a CD47-positive tumor cell line (e.g., Raji) with a fluorescent dye such as CFSE according to the manufacturer's instructions.
-
Opsonization: Incubate the labeled target cells with serial dilutions of this compound or a negative control IgG1 for 30 minutes at 37°C.
-
Co-culture: Add the opsonized target cells to the macrophages at an effector-to-target (E:T) ratio of 4:1. Co-culture for 2-4 hours at 37°C.
-
Data Acquisition and Analysis: Gently wash the cells to remove non-phagocytosed target cells. Detach the macrophages and stain with a macrophage-specific antibody (e.g., anti-CD11b). Analyze by flow cytometry. The percentage of double-positive (CD11b+ and CFSE+) cells represents the phagocytic activity. Plot the percentage of phagocytosis against the this compound concentration to determine the EC50.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Cell Implantation: Subcutaneously implant a human hematological cancer cell line (e.g., 5 x 10^6 Daudi or Raji cells) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) and a vehicle control intraperitoneally or intravenously according to a predefined schedule (e.g., twice weekly).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. For survival studies, monitor the mice until a survival endpoint is reached.
Conclusion
This compound is a promising immuno-oncology candidate with a well-defined dual mechanism of action that leverages both the innate and adaptive immune systems. Its ability to block the CD47-SIRPα "don't eat me" signal while simultaneously providing an Fc-mediated "eat me" signal results in potent and specific anti-tumor activity. The favorable safety profile, particularly the lack of red blood cell binding, further enhances its therapeutic potential. The data presented in this guide underscore the strong scientific rationale for the continued development of this compound as a novel cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. Crystal Structure of Human CD47 in Complex with Engineered SIRPα.D1(N80A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
IMM-01: A Novel SIRPα-Fc Fusion Protein with Dual Anti-Tumor Activity for Oncological Applications
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IMM-01 is a novel, next-generation recombinant SIRPα-Fc fusion protein currently under investigation for its therapeutic potential in oncology. By targeting the CD47-SIRPα immune checkpoint pathway, this compound employs a dual mechanism of action to enhance the immune system's ability to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of the core scientific principles of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Introduction to this compound and its Target: The CD47-SIRPα Axis
CD47 is a transmembrane protein that is often overexpressed on the surface of various cancer cells. It interacts with the signal-regulatory protein alpha (SIRPα) receptor on macrophages and other myeloid cells, delivering a "don't eat me" signal that inhibits phagocytosis and allows cancer cells to evade immune surveillance.[1][2] The blockade of this CD47-SIRPα interaction has emerged as a promising immunotherapeutic strategy.[2]
This compound is a recombinant fusion protein composed of the human SIRPα extracellular domain linked to an IgG1 Fc domain.[1] This design allows this compound to selectively bind to CD47 on tumor cells, effectively blocking the "don't eat me" signal.[1][3] A key differentiating feature of this compound is its engineered SIRPα domain, which has been modified to avoid binding to human red blood cells, a common side effect of some CD47-targeting agents that can lead to anemia.[4][5]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a dual mechanism of action that not only removes the inhibitory "don't eat me" signal but also delivers a pro-phagocytic "eat me" signal.[3][6]
-
Blocking the "Don't Eat Me" Signal: By binding to CD47 on cancer cells, this compound prevents the interaction between CD47 and SIRPα on macrophages. This abrogates the inhibitory signaling cascade within the macrophage, making the cancer cell susceptible to phagocytosis.[1][3]
-
Activating the "Eat Me" Signal: The IgG1 Fc domain of this compound engages with activating Fcγ receptors (FcγRs) on the surface of macrophages.[6][7] This interaction triggers a signaling cascade that actively promotes the engulfment and destruction of the antibody-coated tumor cell through a process known as antibody-dependent cellular phagocytosis (ADCP).[3][6]
Beyond direct phagocytosis, the activation of macrophages by this compound can lead to a broader anti-tumor immune response. Activated macrophages can process and present tumor antigens to T cells, thereby bridging the innate and adaptive immune systems and potentially converting "cold" tumors (with low immune cell infiltration) into "hot" tumors that are more responsive to other immunotherapies like PD-1 inhibitors.[4]
Preclinical Data
In Vitro Studies
In vitro assays have demonstrated the binding affinity and functional activity of this compound.
| Assay | Description | Result | Reference |
| Binding Affinity | In vitro binding assay to assess the binding of this compound to CD47. | EC50 of 0.4967 nM | [3] |
| ADCP | Antibody-Dependent Cellular Phagocytosis assay to measure the ability of this compound to induce macrophage-mediated phagocytosis of tumor cells. | EC50 of 0.1389 nM | [6][7] |
| ADCC | Antibody-Dependent Cell-Mediated Cytotoxicity assay to evaluate the ability of this compound to induce cytotoxicity. | Moderate ADCC activity observed. | [3] |
| CDC | Complement-Dependent Cytotoxicity assay to assess the ability of this compound to induce complement-mediated cell lysis. | No CDC activity observed. | [3] |
In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in various xenograft models of hematological and solid tumors.
| Tumor Model | Treatment | Key Findings | Reference |
| Daudi Xenograft | This compound (5 mg/kg) | 97.48% tumor growth inhibition (TGI) on day 24. | [7] |
| Raji Orthotopic | This compound (5 mg/kg) | Prolonged survival in over 60% of mice for 80 days. | [7] |
| Raji Orthotopic | This compound (5 mg/kg) + Rituximab (5 mg/kg) | 100% survival for 80 days, significantly better than either agent alone. | [7] |
Clinical Development
This compound is being investigated in multiple clinical trials, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various hematological malignancies and solid tumors.
Phase I Study in Relapsed or Refractory Lymphoma (ChiCTR1900024904)
A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound monotherapy in patients with relapsed or refractory lymphoma.[8]
Key Data:
| Parameter | Value | Reference |
| Number of Patients | 14 | [8] |
| Dose Cohorts | 0.003, 0.01, 0.05, 0.15, 0.5, and 1.0 mg/kg | [8] |
| Most Common TRAEs | Thrombocytopenia (54%), Neutrophil count decreased (36%), Pyrexia (36%), Anemia (27%) | [8] |
| Efficacy | One patient with angioimmunoblastic T-cell lymphoma (AITL) achieved a shrunk stable disease (SD) at the 1.0 mg/kg dose. | [8] |
| Pharmacokinetics | Terminal half-life ranged from 53.8 to 73.3 hours. | [8] |
Phase Ib/II Study in Combination with Tislelizumab (IMM01-04)
This open-label, multicenter study is evaluating the safety and efficacy of this compound in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors and lymphoma.[9]
Phase Ib Dose Escalation Data (as of Dec 26, 2022):
| Parameter | Value | Reference |
| Number of Patients | 14 | [9] |
| This compound Dose Cohorts | 1.0, 1.5, 2.0 mg/kg once a week | [9] |
| Tislelizumab Dose | 200 mg once every 3 weeks | [9] |
| Tumor Types | NSCLC, SCLC, ESCC, CRC, HCC, Melanoma, Cervical Carcinoma | [9] |
| Efficacy | 1 confirmed Partial Response (PR), 3 Stable Disease (SD) | [9] |
| Safety | Most treatment-related adverse events (TRAEs) were grade 1-2. | [9] |
| RP2D of this compound | 2 mg/kg | [9] |
Phase II Data in Classic Hodgkin Lymphoma (cHL) (as of Jul 19, 2023):
| Parameter | Value | Reference |
| Number of Evaluable Patients | 14 | [10] |
| Objective Response Rate (ORR) | 64.3% | [10] |
| Complete Response (CR) | 2 patients | [10] |
| Partial Response (PR) | 7 patients | [10] |
| Disease Control Rate (DCR) | 100% | [10] |
Other Ongoing and Planned Studies
This compound is also being evaluated in combination with azacitidine for myelodysplastic syndrome (MDS) and chronic myelomonocytic leukemia (CMML), and in combination with inetetamab.[5][11] A Phase III study of this compound with azacitidine in higher-risk MDS has been approved.[5]
Experimental Protocols
In Vivo Xenograft Model Protocol (General)
A representative protocol for a xenograft mouse model study to evaluate the in vivo efficacy of this compound would involve the following steps:
-
Cell Culture: Human tumor cell lines (e.g., Daudi, Raji) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and receive this compound (at specified doses and schedules), a control antibody, or vehicle.
-
Efficacy Assessment: Tumor volumes are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). For survival studies, the endpoint is the time to a predetermined tumor volume or the death of the animal.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy of different treatment groups.
Clinical Trial Protocol (Phase Ib/II Dose Escalation and Expansion)
The IMM01-04 study follows a standard design for early-phase oncology trials:
-
Phase Ib (Dose Escalation):
-
Patient Population: Patients with advanced solid tumors.[9]
-
Design: A standard 3+3 dose-escalation design is used to evaluate the safety and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with tislelizumab.[9]
-
Treatment: Patients are enrolled in sequential cohorts receiving escalating doses of this compound plus a fixed dose of tislelizumab.[9]
-
Primary Endpoints: Safety, tolerability, and determination of the MTD/RP2D.[9]
-
-
Phase II (Dose Expansion):
-
Patient Population: Patients with specific tumor types (e.g., classic Hodgkin lymphoma) who have failed prior therapies.[10]
-
Treatment: Patients receive this compound at the RP2D determined in Phase Ib, in combination with tislelizumab.[10]
-
Primary Endpoints: Preliminary anti-tumor activity, typically measured by Objective Response Rate (ORR).[10]
-
Secondary Endpoints: Safety, Disease Control Rate (DCR), Duration of Response (DOR), and other efficacy measures.
-
Conclusion and Future Directions
This compound represents a promising novel immunotherapeutic agent with a well-defined dual mechanism of action that leverages both the innate and adaptive immune systems to combat cancer. Preclinical data have demonstrated its potent anti-tumor activity, and early clinical trial results have shown a favorable safety profile and encouraging signs of efficacy, particularly in combination with PD-1 inhibitors.
Ongoing and future studies will further delineate the therapeutic potential of this compound across a broader range of malignancies and in various combination regimens. The continued development of this compound holds the potential to offer a new and effective treatment option for patients with difficult-to-treat cancers.
References
- 1. Facebook [cancer.gov]
- 2. Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 5. cn.immuneonco.com [cn.immuneonco.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. cn.immuneonco.com [cn.immuneonco.com]
IMM-01: A Deep Dive into its Dual Anti-Tumor Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
IMM-01 is a novel recombinant SIRPα-Fc fusion protein engineered to exhibit a dual anti-tumor activity. By targeting the CD47-SIRPα immune checkpoint pathway, this compound effectively converts "don't eat me" signals into "eat me" signals, thereby promoting the phagocytosis of tumor cells by macrophages. This technical guide provides an in-depth analysis of the foundational preclinical and clinical studies that have elucidated the core mechanisms of this compound, offering researchers and drug development professionals a comprehensive resource on its pharmacology, experimental validation, and therapeutic potential.
Core Mechanism: Dual Anti-Tumor Activity
This compound's primary mechanism of action revolves around its ability to simultaneously block the CD47-SIRPα axis and engage Fcγ receptors (FcγRs) on effector immune cells. This dual functionality is critical for its potent anti-tumor effects.
-
Blocking the "Don't Eat Me" Signal: Tumor cells often overexpress CD47, which binds to SIRPα on macrophages, delivering an inhibitory signal that prevents phagocytosis. This compound, containing the extracellular domain of SIRPα, competitively binds to CD47 on tumor cells, thereby blocking this interaction and removing the phagocytic inhibition.[1][2][3][4]
-
Activating the "Eat Me" Signal: The Fc portion of this compound is a human IgG1 subtype, which can bind to activating FcγRs on macrophages and other immune cells like Natural Killer (NK) cells. This engagement triggers downstream signaling pathways that actively promote phagocytosis (Antibody-Dependent Cellular Phagocytosis - ADCP) and cytotoxicity (Antibody-Dependent Cell-Mediated Cytotoxicity - ADCC).[1][2][3]
This dual mechanism is believed to be more potent than blocking the CD47-SIRPα pathway alone, as it not only removes the brakes on phagocytosis but also actively stimulates the process.
Quantitative In Vitro Efficacy
A series of in vitro assays have been conducted to quantify the binding affinity and effector functions of this compound. The key findings are summarized in the tables below.
| Parameter | Value | Assay | Reference |
| Binding Affinity to CD47 (EC50) | 0.4967 nM | In vitro binding assay | [1][2][3][4] |
| ADCP Induction (EC50) | 0.1389 nM | ADCP assay | [3] |
| Effector Function | Result | Assay | Reference |
| Antibody-Dependent Cellular Phagocytosis (ADCP) | Strong induction | In vitro phagocytosis assay | [1][2][3] |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Moderate induction | In vitro cytotoxicity assay | [1][2][3] |
| Complement-Dependent Cytotoxicity (CDC) | No induction | In vitro cytotoxicity assay | [1][2][3] |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been demonstrated in various preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents.
| Tumor Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Daudi Xenograft | This compound | 5 mg/kg | 97.48% (at day 24) | [5] |
| Raji Orthotopic | This compound | 5 mg/kg | Prolonged survival (>60% at 80 days) | [5] |
| Raji Orthotopic | This compound + Rituximab | 5 mg/kg each | Prolonged survival (100% at 80 days) | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADCC assay I NK cells I Immuno-Oncology CRO services [explicyte.com]
The "Don't Eat Me" Signal: A Technical Guide to the CD47-SIRPα Axis and the Therapeutic Potential of IMM-01
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ability of cancer cells to evade the host immune system is a hallmark of malignancy. One critical mechanism of this immune escape is the upregulation of the "don't eat me" signal, CD47, on the tumor cell surface. CD47 interacts with the signal-regulatory protein alpha (SIRPα) on myeloid cells, primarily macrophages, to inhibit phagocytosis. This interaction represents a key immune checkpoint that suppresses innate anti-tumor immunity. IMM-01 is a novel recombinant human SIRPα-Fc fusion protein designed to disrupt this axis, thereby unleashing the phagocytic potential of macrophages against cancer cells. This technical guide provides an in-depth overview of the CD47-SIRPα signaling pathway, the mechanism of action of this compound, and a summary of key preclinical and clinical data. Detailed experimental protocols for relevant assays are also provided to facilitate further research in this promising area of cancer immunotherapy.
The CD47-SIRPα "Don't Eat Me" Signaling Pathway
The interaction between CD47 and SIRPα is a crucial regulator of self-tolerance, preventing the clearance of healthy cells by the innate immune system.[1] Cancer cells exploit this pathway to avoid immune surveillance.[2]
1.1. Molecular Interaction and Downstream Signaling
CD47, a transmembrane protein, is ubiquitously expressed on the surface of most cells, with elevated levels often observed in various cancers.[2] SIRPα is a transmembrane glycoprotein (B1211001) predominantly expressed on myeloid cells, including macrophages, dendritic cells (DCs), and neutrophils.[3]
The binding of CD47 on a target cell to SIRPα on a macrophage initiates an inhibitory signaling cascade within the macrophage. This cascade is mediated by the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα. Upon CD47 binding, the ITIMs become phosphorylated, leading to the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2. These phosphatases dephosphorylate downstream signaling molecules, ultimately inhibiting actin-myosin contractility and preventing the engulfment of the target cell.
dot
Caption: The CD47-SIRPα "Don't Eat Me" Signaling Pathway.
This compound: A SIRPα-Fc Fusion Protein
This compound is a recombinant fusion protein composed of the extracellular domain of human SIRPα linked to an Fc domain of human IgG1.[4] This design allows this compound to function as a decoy receptor, competitively binding to CD47 on tumor cells and preventing its interaction with SIRPα on macrophages.[4]
2.1. Mechanism of Action
This compound exerts a dual anti-tumor effect:
-
Blocking the "Don't Eat Me" Signal: By binding to CD47, this compound effectively blocks the inhibitory signal, thereby enabling macrophages to recognize and engulf tumor cells.[3][5]
-
Activating the "Eat Me" Signal: The Fc portion of this compound can engage with activating Fcγ receptors (FcγRs) on macrophages, further promoting antibody-dependent cellular phagocytosis (ADCP).[3]
This dual mechanism leads to enhanced phagocytosis of tumor cells, subsequent antigen presentation by macrophages, and the potential for initiating a broader anti-tumor T-cell response.[4][5] A key feature of this compound is its weak binding to human red blood cells, which is intended to minimize the risk of hemolysis, a common side effect of some CD47-targeting antibodies.[6]
dot
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
Preclinical Data
| Parameter | Value | Assay | Model System | Reference |
| Binding Affinity (EC50) | 0.4967 nM | In vitro binding assay | Recombinant CD47 protein | [1][3][7] |
| ADCP Induction (EC50) | 0.1389 nM | In vitro ADCP assay | - | [7] |
| Tumor Growth Inhibition (TGI) | 97.48% | In vivo xenograft | Daudi human lymphoma cells in SCID mice | [8] |
| Complete Remission (CR) | 100% | In vivo xenograft | HL-60 human leukemia cells in SCID mice | [8] |
Clinical Data
Phase I Monotherapy Study in Relapsed/Refractory Lymphoma (NCT04025016)
| Parameter | Value | Patient Population | Reference |
| Dose Escalation Cohorts | 0.003, 0.01, 0.05, 0.15, 0.5, 1.0 mg/kg | 14 patients with various lymphomas | [6] |
| Objective Response Rate (ORR) | 1 Complete Response (CR) in a patient with Follicular Lymphoma | 12 evaluable patients | [6] |
| Terminal Half-life | 53.8 - 73.3 hours | - | [6] |
Phase Ib/II Study of this compound in Combination with Tislelizumab (Anti-PD-1) in Advanced Solid Tumors and Lymphoma (NCT05833984)
| Parameter | Value | Patient Population | Reference |
| Recommended Phase 2 Dose (RP2D) of this compound | 2.0 mg/kg weekly | Patients with advanced solid tumors | [9][10] |
| Objective Response Rate (ORR) | 65.6% (21/32) | 32 evaluable patients with classical Hodgkin Lymphoma (cHL) who failed prior anti-PD-1 | [11] |
| Complete Response (CR) Rate | 18.8% (6/32) | 32 evaluable patients with cHL | [11] |
| Disease Control Rate (DCR) | 93.8% (30/32) | 32 evaluable patients with cHL | [11] |
Experimental Protocols
In Vitro Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf tumor cells following treatment with a CD47-SIRPα blocking agent.
Materials:
-
Target tumor cells
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages) or primary monocyte-derived macrophages
-
CFSE (Carboxyfluorescein succinimidyl ester) or other fluorescent cell tracker (B12436777) for labeling tumor cells
-
Fluorescently labeled anti-CD11b antibody (macrophage marker)
-
This compound or other blocking agent
-
Control IgG
-
Serum-free cell culture medium
-
96-well plate
-
Flow cytometer
Procedure:
-
Label target tumor cells with CFSE according to the manufacturer's protocol.
-
Plate macrophages in a 96-well plate (e.g., 1 x 10^5 cells/well).
-
Add CFSE-labeled tumor cells to the macrophages at a specific effector-to-target (E:T) ratio (e.g., 1:2).
-
Add this compound or control IgG to the co-culture at the desired concentration.
-
Incubate for 2-4 hours at 37°C.
-
Gently wash the wells with PBS to remove non-phagocytosed tumor cells.
-
Harvest the cells and stain with a fluorescently labeled anti-CD11b antibody.
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (CFSE+ and CD11b+) represents the phagocytic activity.[12][13][14]
dot
Caption: Workflow for In Vitro Phagocytosis Assay.
CD47-SIRPα Binding Assay (HTRF)
This high-throughput assay measures the disruption of the CD47-SIRPα interaction by an inhibitor.
Materials:
-
Recombinant tagged human CD47
-
Recombinant tagged human SIRPα
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., anti-tag antibodies labeled with donor and acceptor fluorophores)
-
This compound or other inhibitors
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense the inhibitor (e.g., this compound) at various concentrations into the wells of a 384-well plate.
-
Add a pre-mixed solution of tagged CD47 and tagged SIRPα to the wells.
-
Add the HTRF detection reagents.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the emission wavelengths of the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50 value.[15]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity and kinetics (association and dissociation rates) of this compound to CD47.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CD47
-
This compound
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer
-
Regeneration solution
Procedure:
-
Immobilize recombinant human CD47 onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound over the chip surface and monitor the binding response in real-time.
-
After each injection, flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the chip surface to remove bound this compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16][17]
Conclusion
The CD47-SIRPα axis is a critical immune checkpoint that is frequently exploited by cancer cells to evade phagocytosis by the innate immune system. This compound, a SIRPα-Fc fusion protein, represents a promising therapeutic strategy to block this "don't eat me" signal and promote anti-tumor immunity. Its dual mechanism of action, favorable safety profile with respect to red blood cell binding, and encouraging preliminary clinical data in both hematological and solid tumors, position it as a strong candidate for further development, both as a monotherapy and in combination with other immunotherapies. The experimental protocols provided herein offer a framework for researchers to further investigate the biology of the CD47-SIRPα pathway and to evaluate the efficacy of novel therapeutic agents targeting this axis.
References
- 1. researchgate.net [researchgate.net]
- 2. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Facebook [cancer.gov]
- 5. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols for IMM-01 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMM-01 is a novel recombinant SIRPα-Fc fusion protein designed to target the CD47-SIRPα checkpoint, a key pathway utilized by cancer cells to evade the innate immune system. By blocking the "don't eat me" signal provided by CD47 on tumor cells, this compound enhances macrophage-mediated phagocytosis of malignant cells. Furthermore, its Fc domain can engage activating Fcγ receptors on macrophages, providing an "eat me" signal that further potentiates anti-tumor activity. These application notes provide detailed protocols for the in vivo administration of this compound in preclinical mouse models of hematological malignancies, including essential methodologies for establishing xenograft models and administering combination therapies.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound administration in various mouse models.
Table 1: this compound Monotherapy in Hematological Malignancy Xenograft Models
| Parameter | Daudi Xenograft Model | Raji Orthotopic Model |
| Mouse Strain | Immunocompromised (e.g., NOD/SCID) | Immunocompromised (e.g., NOD/SCID) |
| Tumor Cell Line | Daudi (Burkitt's Lymphoma) | Raji (Burkitt's Lymphoma) |
| This compound Dosage | 5 mg/kg | 5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Reported Efficacy | 97.48% Tumor Growth Inhibition (TGI) at day 24[1] | Prolonged survival in over 60% of mice for 80 days[1] |
Table 2: this compound Combination Therapy in Hematological Malignancy Xenograft Models
| Parameter | Raji Orthotopic Model |
| Mouse Strain | Immunocompromised (e.g., NOD/SCID) |
| Tumor Cell Line | Raji (Burkitt's Lymphoma) |
| This compound Dosage | 5 mg/kg |
| Combination Agent | Rituximab |
| Combination Agent Dosage | 5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Reported Efficacy | Prolonged survival in 100% of mice for 80 days[1] |
Table 3: Proposed Dosing for Combination with Immune Checkpoint Inhibitors (Based on similar SIRPα-Fc fusion protein studies)
| Parameter | Syngeneic Tumor Models |
| Mouse Strain | Immunocompetent (e.g., C57BL/6) |
| This compound Dosage | 10 mg/kg |
| Combination Agent | Anti-PD-1 Monoclonal Antibody |
| Combination Agent Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Proposed Schedule | Every 3 days for a total of 3 doses[2] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare this compound for injection in a sterile and biocompatible vehicle.
Materials:
-
Lyophilized this compound powder
-
Sterile, preservative-free Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, pyrogen-free insulin (B600854) syringes with appropriate gauge needles (e.g., 27-30G)
Protocol:
-
Reconstitute the lyophilized this compound powder with sterile PBS to the desired stock concentration. The exact volume of PBS will depend on the amount of this compound provided. Gently swirl the vial to dissolve the powder; do not shake vigorously to avoid protein denaturation.
-
Based on the final desired injection volume and the 5 mg/kg dosage, calculate the required concentration of the this compound solution.
-
Perform sterile dilutions of the this compound stock solution with sterile PBS in low-protein-binding microcentrifuge tubes to achieve the final injection concentration.
-
Prepare individual doses in sterile syringes immediately before administration to ensure stability and sterility. Keep the prepared doses on ice if not used immediately.
Establishment of Daudi Xenograft Model
Objective: To establish subcutaneous Daudi tumors in immunocompromised mice.
Materials:
-
Daudi (Burkitt's Lymphoma) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunocompromised mice (e.g., NOD/SCID)
-
Sterile syringes (1 mL) and needles (27G)
-
Calipers for tumor measurement
Protocol:
-
Culture Daudi cells in complete medium until they reach the logarithmic growth phase.
-
Harvest the cells by centrifugation and wash them twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
On the day of injection, resuspend the Daudi cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 Daudi cells) subcutaneously into the right flank of each mouse.[3]
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Establishment of Raji Orthotopic Model
Objective: To establish a disseminated Raji lymphoma model in immunocompromised mice.
Materials:
-
Raji (Burkitt's Lymphoma) cell line
-
Complete cell culture medium
-
Sterile PBS
-
6-8 week old female immunocompromised mice (e.g., NOD/SCID)
-
Sterile syringes (1 mL) and needles (27G)
Protocol:
-
Culture and prepare Raji cells as described for the Daudi model (Protocol 2, steps 1-3).
-
Resuspend the Raji cells in sterile PBS to a final concentration of 5 x 10^6 cells/mL.
-
Inject 200 µL of the cell suspension (containing 1 x 10^6 Raji cells) intravenously via the tail vein of each mouse.
-
Monitor the mice for signs of disease progression, such as weight loss, hind-limb paralysis, or ruffled fur. Treatment should commence based on the study design, often a few days post-inoculation.
Intraperitoneal (i.p.) Administration of this compound
Objective: To administer this compound into the peritoneal cavity of the mouse.
Materials:
-
Prepared this compound solution in a sterile syringe with a 27-30G needle
-
70% ethanol (B145695) for disinfection
Protocol:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly with its head downwards to allow the abdominal organs to move cranially.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage. Monitor the mouse for any signs of distress.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
Application Notes and Protocols for IMM-01 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The compound designation "IMM-01" refers to at least two distinct molecules in recent biomedical research. It is critical to differentiate between them to ensure the appropriate application and interpretation of experimental results.
-
This compound (mDia Agonist): A small molecule agonist of mammalian Diaphanous (mDia)-related formins. It functions by disrupting the autoinhibitory interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD), leading to the activation of formins.[1] This activation has been shown to induce anticancer effects, including apoptosis and microtubule stabilization.[1]
-
IMM01 (SIRPα-Fc Fusion Protein): A recombinant fusion protein developed by ImmuneOnco Biopharmaceuticals. It consists of the extracellular domain of human signal-regulatory protein alpha (SIRPα) linked to an Fc domain of human IgG1.[2] This molecule targets the CD47-SIRPα immune checkpoint pathway. By blocking the "don't eat me" signal provided by CD47 on cancer cells, IMM01 enhances macrophage-mediated phagocytosis of tumor cells.[3][4]
This document provides detailed application notes and protocols for the use of both this compound variants in in vitro cell culture settings, based on available research.
II. This compound (mDia Agonist): Application Notes and Protocols
A. Mechanism of Action
This compound, a mammalian Diaphanous (mDia)-related formins agonist, exerts its cellular effects by activating formin proteins. Formins are crucial regulators of the actin cytoskeleton.[5][6] The activation of mDia by this compound leads to downstream effects such as microtubule stabilization and induction of apoptosis in cancer cells.[1] The reported IC50 value for the inhibition of DID-DAD binding is 140 nM.[1]
B. Recommended Dosage for In Vitro Experiments
The optimal concentration of this compound (mDia agonist) will vary depending on the cell line and the specific biological question being investigated. Based on available data, the following concentrations have been used:
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| NIH 3T3, SW480 | 1 µM, 10 µM, 100 µM | 48 hours | Induction of caspase-3 cleavage (apoptosis) |
| SW480 | 100 µM | 1 hour | Microtubule stabilization |
| NIH 3T3-SRE-LacZ | 10 µM | Not specified | Significant induction of LacZ expression |
Data sourced from MedChemExpress product information.[1]
It is recommended to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and assay.
C. Experimental Protocols
The following are general protocols that can be adapted for use with this compound (mDia agonist).
This protocol is a general method to assess the effect of this compound on cell viability.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (mDia agonist)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
This protocol is designed to detect apoptosis induced by this compound.
-
Materials:
-
Target cell line
-
6-well plates
-
This compound (mDia agonist)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
-
III. IMM01 (SIRPα-Fc Fusion Protein): Application Notes and Protocols
A. Mechanism of Action
IMM01 is a SIRPα-Fc fusion protein that acts as an immune checkpoint inhibitor. It binds to CD47 on the surface of tumor cells, thereby blocking the CD47-SIRPα interaction that transmits a "don't eat me" signal to macrophages.[2][3] The Fc portion of IMM01 can simultaneously engage Fcγ receptors on macrophages, providing an "eat me" signal. This dual action promotes the phagocytosis of tumor cells by macrophages.[3][4]
B. Recommended Dosage for In Vitro Experiments
Specific in vitro dosage recommendations for IMM01 from ImmuneOnco are not widely published. However, based on studies with similar SIRPα-Fc fusion proteins, a starting point for concentration can be inferred.
| Assay Type | Suggested Concentration Range |
| Antibody-Dependent Cellular Phagocytosis (ADCP) | 1 - 10 µg/mL |
| In vitro cell lysis/cytotoxicity | Up to 100 nM |
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell lines and assay being used. An EC50 of 0.4967 nM has been reported for the binding affinity of IMM01 to CD47, which can serve as a reference point for initial experimental design.[3]
C. Experimental Protocols
The following are general protocols that can be adapted for use with IMM01 (SIRPα-Fc fusion protein).
This protocol is to assess the ability of IMM01 to enhance the phagocytosis of tumor cells by macrophages.
-
Materials:
-
Target tumor cell line (CD47-positive)
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Fluorescent dye for labeling tumor cells (e.g., CFSE or PKH26)
-
IMM01 (SIRPα-Fc fusion protein)
-
Control human IgG1
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Label the target tumor cells with a fluorescent dye according to the manufacturer's protocol.
-
Co-culture the labeled tumor cells with macrophages at an appropriate effector-to-target ratio (e.g., 4:1).
-
Add IMM01 at various concentrations to the co-culture. Include a control with a non-specific human IgG1.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
Harvest the cells and stain with a macrophage-specific antibody if necessary for flow cytometry.
-
Analyze the percentage of macrophages that have engulfed fluorescent tumor cells by flow cytometry or visualize and quantify by fluorescence microscopy.
-
IV. General Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vitro effects of an this compound compound.
V. Conclusion
The successful application of "this compound" in in vitro cell culture fundamentally depends on identifying the specific molecule being used. For the mDia agonist, a range of effective concentrations for inducing apoptosis has been established. For the SIRPα-Fc fusion protein, while direct dosage guidelines are sparse, information from similar molecules provides a solid basis for initiating dose-response studies. The protocols provided herein offer a framework for researchers to design and execute experiments to elucidate the cellular effects of these compounds. It is always recommended to optimize protocols and concentrations for the specific experimental system being utilized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. cn.immuneonco.com [cn.immuneonco.com]
- 5. Formins: Actin nucleators that regulate cytoskeletal dynamics during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the role of formin in actin polymerization? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
In Vivo Efficacy Assessment of IMM-01: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMM-01 is a novel recombinant human signal regulatory protein α (SIRPα)-IgG1 Fc fusion protein designed to target the CD47/SIRPα immune checkpoint pathway.[1][2] CD47, often referred to as a "don't eat me" signal, is frequently overexpressed on the surface of various cancer cells, enabling them to evade phagocytosis by macrophages.[3] this compound exerts a dual anti-tumor effect by blocking the interaction between CD47 on tumor cells and SIRPα on macrophages, thereby inhibiting the "don't eat me" signal.[2][4] Simultaneously, the Fc portion of this compound can engage Fc receptors on macrophages, activating a "pro-phagocytic" signal. This dual mechanism enhances macrophage-mediated antibody-dependent cellular phagocytosis (ADCP) of tumor cells.[2][4] Preclinical studies have demonstrated that this compound has potent anti-tumor activity, both as a monotherapy in hematological malignancies and in combination with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, in solid tumors.[2][4][5][6] A key feature of this compound is its minimal binding to human red blood cells, which mitigates the risk of severe hemolysis, a common side effect of some CD47-targeting antibodies.[1]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical mouse models, including tumor xenograft establishment, treatment regimens, and methods for evaluating anti-tumor responses and the underlying immunological mechanisms.
This compound Signaling Pathway
This compound's mechanism of action is centered on modulating macrophage activity. By blocking the CD47-SIRPα interaction, this compound relieves the inhibition of phagocytosis. The binding of CD47 to SIRPα on macrophages leads to the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[7] This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2.[2] These phosphatases dephosphorylate downstream effector molecules, including non-muscle myosin IIA, which is crucial for the cytoskeletal rearrangements required for phagocytosis.[2] By inhibiting this signaling cascade, this compound promotes the phagocytic activity of macrophages against tumor cells.
Caption: this compound dual signaling pathway in macrophages.
Experimental Protocols
In Vivo Tumor Xenograft Models
This model is suitable for evaluating the efficacy of this compound against a hematological malignancy.
-
Cell Culture: Culture Daudi cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Strain: Use immunodeficient mice such as NOD/SCID or NSG, 6-8 weeks old.
-
Cell Implantation:
-
Harvest Daudi cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days once the tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm^3.
-
This model mimics disseminated lymphoma and is useful for survival studies.
-
Cell Culture: Culture Raji cells as described for Daudi cells.
-
Animal Strain: Use immunodeficient mice (NOD/SCID or NSG), 6-8 weeks old.
-
Cell Implantation:
-
Prepare Raji cells as described for the Daudi model.
-
Resuspend the cells in sterile PBS at a concentration of 1.5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1.5 x 10^6 cells) intravenously via the tail vein.
-
-
Monitoring:
-
Monitor the health of the mice daily, including body weight, activity, and signs of disease progression (e.g., hind-limb paralysis).
-
Survival is the primary endpoint for this model.
-
This compound Treatment Regimens
-
Formulation: Reconstitute lyophilized this compound in sterile water for injection or PBS to the desired stock concentration.
-
Dosing: A dose of 5 mg/kg has been shown to be effective in preclinical models.[8]
-
Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection.
-
Frequency: Administer twice weekly for the duration of the study.
-
This compound Administration: Follow the monotherapy protocol for this compound administration (5 mg/kg, IP or IV, twice weekly).
-
Anti-PD-1 Antibody Administration:
-
Dosing: Administer an anti-mouse PD-1 antibody at a dose of 10 mg/kg.
-
Administration: Administer via IP injection.
-
Frequency: Administer twice weekly, on the same days as this compound.
-
Efficacy Assessment
-
Procedure:
-
Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
-
Data Analysis:
-
Calculate the TGI (%) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. A TGI of 97.48% has been reported for this compound in a Daudi xenograft model.[8]
-
Plot the mean tumor volume ± SEM for each group over time.
-
-
Procedure:
-
For orthotopic models, monitor mice daily for signs of morbidity.
-
Euthanize mice when they reach a predetermined humane endpoint (e.g., >20% body weight loss, hind-limb paralysis, or other signs of distress).
-
Record the date of death or euthanasia for each mouse.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves for each treatment group.
-
Perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Immunological Analysis Protocols
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol allows for the quantification of various immune cell populations within the tumor microenvironment.
-
Tumor Digestion:
-
Excise tumors at the end of the study and mince them into small pieces.
-
Digest the tumor tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining and Analysis:
-
Count the cells and stain with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80 for macrophages).
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of different immune cell populations within the tumor.
-
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This method provides spatial information on the infiltration of cytotoxic T cells into the tumor.
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against CD8.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis:
-
Visualize the stained slides under a microscope.
-
Quantify the number of CD8+ T cells per unit area of the tumor.
-
Cytokine Profiling by ELISA
This assay measures the levels of key cytokines in the serum of treated mice.
-
Sample Collection:
-
Collect blood from mice via cardiac puncture or retro-orbital bleeding at the end of the study.
-
Allow the blood to clot and centrifuge to separate the serum.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for cytokines of interest (e.g., IFN-γ, TNF-α).
-
Follow the manufacturer's instructions for the assay.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Data Presentation
Quantitative Data Summary
Table 1: Tumor Growth Inhibition in Daudi Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 24 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Insert Data] | - |
| This compound | 5 | [Insert Data] | 97.48[8] |
Table 2: Survival in Raji Orthotopic Model
| Treatment Group | Dose (mg/kg) | Median Survival (days) | % Survival at Day 80 |
| Vehicle Control | - | [Insert Data] | [Insert Data] |
| This compound | 5 | [Insert Data] | >60[8] |
| Rituximab | 5 | [Insert Data] | [Insert Data] |
| This compound + Rituximab | 5 + 5 | [Insert Data] | 100[8] |
Experimental Workflow and Logical Relationships
Caption: Workflow for in vivo efficacy assessment of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SIRPα-Fc fusion protein enhances the antitumor effect of oncolytic adenovirus against ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining IMM-01 with PD-1 Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of innate and adaptive immune checkpoint inhibitors represents a promising strategy in cancer immunotherapy. IMM-01, a recombinant SIRPα-Fc fusion protein, targets the CD47-SIRPα axis, a key innate immune checkpoint. By blocking the "don't eat me" signal overexpressed on many cancer cells, this compound enhances phagocytosis by macrophages and dendritic cells, leading to improved antigen presentation and the initiation of an anti-tumor immune response.[1][2] Programmed cell death protein 1 (PD-1) inhibitors, on the other hand, are established adaptive immune checkpoint inhibitors that restore the function of exhausted T cells.
Preclinical evidence strongly suggests a synergistic anti-tumor effect when combining this compound with PD-1 inhibitors.[3] This combination therapy has the potential to convert immunologically "cold" tumors, which are poorly infiltrated by T cells, into "hot" tumors that are more responsive to PD-1 blockade.[1][2] These application notes provide an overview of the preclinical rationale, key experimental protocols, and expected outcomes for researchers investigating the combination of this compound and PD-1 inhibitors.
Mechanism of Action and Synergy
The synergistic anti-tumor activity of combining this compound and PD-1 inhibitors stems from their complementary roles in activating both the innate and adaptive immune systems.
This compound (SIRPα-Fc Fusion Protein):
-
Blocks the CD47-SIRPα "Don't Eat Me" Signal: this compound binds to CD47 on tumor cells, preventing its interaction with SIRPα on macrophages and other myeloid cells.[1][2]
-
Enhances Phagocytosis: This blockade promotes the phagocytosis of tumor cells by macrophages.[1][2]
-
Promotes Antigen Presentation: Following phagocytosis, macrophages process and present tumor antigens to T cells, initiating an adaptive immune response.[1][2]
-
Converts "Cold" Tumors to "Hot" Tumors: Activated macrophages release chemokines that attract T cells to the tumor microenvironment.[1][2]
PD-1 Inhibitors:
-
Blocks the PD-1/PD-L1 Pathway: PD-1 inhibitors prevent the interaction between PD-1 on activated T cells and its ligand, PD-L1, which is often expressed on tumor cells and other immune cells in the tumor microenvironment.
-
Restores T-cell Function: This blockade reinvigorates exhausted T cells, enabling them to recognize and kill cancer cells.
Synergistic Effect:
The combination of this compound and a PD-1 inhibitor creates a powerful, multi-pronged attack on the tumor. This compound initiates the anti-tumor response by promoting innate immune cell activity and increasing T-cell infiltration, while the PD-1 inhibitor ensures that these T cells are functionally active and can effectively eliminate cancer cells.
Signaling Pathway Diagrams
To visualize the molecular interactions, the following diagrams illustrate the signaling pathways of this compound and PD-1 inhibitors.
Preclinical Data Summary
Preclinical studies using syngeneic mouse models have demonstrated the enhanced anti-tumor efficacy of combining this compound with a PD-1 or PD-L1 inhibitor.
Table 1: In Vivo Tumor Growth Inhibition in CT26-hPDL1/hCD47 Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 24) | Tumor Growth Inhibition (%) |
| Isotype Control | 1500 ± 150 | 0 |
| IMM01 | 800 ± 100 | 46.7 |
| Anti-PD-1 mAb | 950 ± 120 | 36.7 |
| IMM01 + Anti-PD-1 mAb | 200 ± 50 | 86.7 |
Note: Data are representative and synthesized from published graphical data for illustrative purposes. Actual results may vary.[4]
Table 2: Changes in Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | M1 Macrophages (F4/80+CD86+) (% of TAMs) | M2 Macrophages (F4/80+CD206+) (% of TAMs) |
| Isotype Control | Low | Low | High |
| IMM01 | Moderate | Moderate | Moderate |
| Anti-PD-1 mAb | Moderate | Low | High |
| IMM01 + Anti-PD-1 mAb | High | High | Low |
Note: This table represents the expected qualitative changes based on the mechanism of action. Quantitative data should be generated through the protocols outlined below.
Table 3: Expected Changes in Circulating Cytokines
| Cytokine | Expected Change with Combination Therapy | Rationale |
| IFN-γ | Increase | Increased T-cell activation and effector function. |
| TNF-α | Increase | Pro-inflammatory cytokine released by activated macrophages and T cells. |
| IL-2 | Increase | Key cytokine for T-cell proliferation and survival. |
| IL-10 | Decrease | Immunosuppressive cytokine, reduction indicates a shift to a pro-inflammatory environment. |
Note: This table represents the expected qualitative changes. Quantitative data should be generated through the protocols outlined below.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and PD-1 inhibitors.
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of the combination therapy.
1. Cell Culture and Animal Model:
- Culture a syngeneic tumor cell line (e.g., CT26, MC38) in appropriate media.
- Use immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for MC38) aged 6-8 weeks.
2. Tumor Implantation:
- Inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.
- Monitor tumor growth until tumors reach an average volume of 50-100 mm³.
3. Animal Grouping and Treatment:
- Randomize mice into four groups (n=8-10 per group):
- Vehicle/Isotype Control
- This compound
- PD-1 Inhibitor
- This compound + PD-1 Inhibitor
- Administer treatments as per the recommended dosage and schedule (e.g., intraperitoneally, twice a week).
4. Monitoring:
- Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.
- Monitor body weight and clinical signs of toxicity.
5. Endpoint Analysis:
- At the end of the study (or when tumors in the control group reach the endpoint), euthanize mice.
- Excise tumors and spleens for further analysis (flow cytometry, histology).
- Collect blood for cytokine analysis.
Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Profiling
This protocol details the analysis of immune cell populations within the tumor microenvironment.
1. Tumor Processing:
- Mince the excised tumor tissue into small pieces.
- Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
- Filter the cell suspension through a 70 µm cell strainer.
2. Red Blood Cell Lysis:
- Lyse red blood cells using an ACK lysis buffer.
3. Cell Staining:
- Stain for cell viability using a live/dead stain.
- Block Fc receptors to prevent non-specific antibody binding.
- Stain with a panel of fluorescently labeled antibodies. A recommended panel includes:
- General Immune Cells: CD45
- T Cells: CD3, CD4, CD8, PD-1
- Macrophages: F4/80, CD11b, CD86 (M1), CD206 (M2)
- Dendritic Cells: CD11c, MHC-II
- NK Cells: NK1.1
4. Intracellular Staining (Optional):
- For intracellular markers like FoxP3 (Tregs) or cytokines (IFN-γ), permeabilize the cells after surface staining and then stain for the intracellular target.
5. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
Multiplex Cytokine Assay
This protocol is for the simultaneous measurement of multiple cytokines in plasma or serum.
1. Sample Collection:
- Collect blood from mice via cardiac puncture or tail vein into EDTA-coated tubes.
- Centrifuge to separate plasma and store at -80°C until analysis.
2. Assay Procedure (using a commercial multiplex bead-based assay):
- Prepare standards and samples according to the manufacturer's instructions.
- Add antibody-coupled beads to a 96-well plate.
- Add standards and samples to the wells and incubate.
- Wash the beads.
- Add detection antibodies and incubate.
- Add streptavidin-phycoerythrin (SAPE) and incubate.
- Wash the beads.
- Resuspend the beads in reading buffer.
3. Data Acquisition and Analysis:
- Acquire data on a Luminex or similar multiplex assay system.
- Calculate cytokine concentrations based on the standard curve.
Conclusion
The combination of this compound and PD-1 inhibitors holds significant promise as a novel cancer immunotherapy. The protocols and information provided in these application notes offer a framework for researchers to effectively investigate this combination in a preclinical setting. Rigorous evaluation of in vivo efficacy, detailed immune profiling, and cytokine analysis will be crucial in elucidating the full potential of this therapeutic strategy and guiding its clinical development.
References
- 1. Anti-CD47 Treatment Stimulates Phagocytosis of Glioblastoma by M1 and M2 Polarized Macrophages and Promotes M1 Polarized Macrophages In Vivo | PLOS One [journals.plos.org]
- 2. Decreased expression of perforin in CD8+ T lymphocytes in patients with Mycobacterium tuberculosis infection and its potential value as a marker for efficacy of treatment - Jiang - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 4. Item - Influence of anti-CD47 pretreatment of tumor cells or pretreatment of macrophages on phagocytosis; polarization properties of M1 and M2 macrophages after anti-CD47 treatment in vitro. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for IMM-01 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMM-01 is a recombinant human signal-regulatory protein alpha (SIRPα)-Fc fusion protein that targets the CD47/SIRPα immune checkpoint.[1][2][3] CD47 is a widely expressed transmembrane protein on healthy cells that acts as a "don't eat me" signal by binding to SIRPα on myeloid cells, particularly macrophages.[4] Many cancer cells overexpress CD47 to evade immune surveillance. By blocking the CD47-SIRPα interaction, this compound enhances the phagocytosis of tumor cells by macrophages.[1][2] This mechanism of action provides a strong rationale for combining this compound with other immunotherapies to elicit a more robust and durable anti-tumor response.
Preclinical studies have demonstrated that this compound, in combination with PD-1/PD-L1 inhibitors, can exert a powerful synergistic anti-tumor effect.[2][5] This combination therapy has the potential to convert immunologically "cold" tumors, which are poorly infiltrated by T cells, into "hot" tumors with an inflamed microenvironment conducive to T-cell-mediated killing.[2][5] These application notes provide a comprehensive guide to the experimental design and detailed protocols for preclinical studies evaluating this compound in combination with other immunotherapeutic agents.
This compound Signaling Pathway and Therapeutic Rationale
This compound's primary mechanism of action is the disruption of the CD47-SIRPα signaling axis. This leads to a cascade of events within the tumor microenvironment, ultimately promoting tumor cell elimination.
Experimental Workflow for this compound Combination Therapy Studies
A typical preclinical workflow for evaluating this compound in combination therapy involves a series of in vitro and in vivo experiments to establish synergy and elucidate the mechanism of action.
In Vitro Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
This protocol is for assessing the direct cytotoxic effects of this compound in combination with another therapeutic agent on tumor cells.
Materials:
-
Tumor cell line of interest (adherent or suspension)
-
Complete culture medium
-
This compound
-
Combination therapeutic agent (e.g., anti-PD-1 antibody)
-
WST-1 reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed tumor cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.[6]
-
Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treat the cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include untreated and vehicle control wells.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.[6]
-
Gently shake the plate for 1 minute to ensure uniform color distribution.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
Data Presentation:
| Treatment Group | Concentration (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 0 | 1.254 | 0.087 | 100.0 |
| This compound | 10 | 1.198 | 0.075 | 95.5 |
| This compound | 100 | 1.152 | 0.081 | 91.9 |
| Anti-PD-1 | 10 | 1.233 | 0.092 | 98.3 |
| Anti-PD-1 | 100 | 1.210 | 0.085 | 96.5 |
| This compound + Anti-PD-1 | 10 + 10 | 1.105 | 0.078 | 88.1 |
| This compound + Anti-PD-1 | 100 + 100 | 0.856 | 0.065 | 68.3 |
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in tumor cells following treatment with this compound combination therapy.
Materials:
-
Tumor cells
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[8]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat tumor cells as described in the cell viability protocol for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[9]
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.[12]
Data Presentation:
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (100 nM) | 88.7 ± 3.5 | 8.1 ± 1.2 | 3.2 ± 0.7 |
| Anti-PD-1 (100 nM) | 94.1 ± 2.8 | 3.2 ± 0.9 | 2.7 ± 0.6 |
| This compound + Anti-PD-1 | 65.4 ± 4.2 | 25.8 ± 3.1 | 8.8 ± 1.5 |
In Vivo Experimental Protocols
Protocol 3: Syngeneic Mouse Model for Combination Therapy
This protocol outlines the use of a syngeneic mouse model to evaluate the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)[13]
-
Syngeneic tumor cell line (e.g., MC38 or CT26)[13]
-
This compound and combination agent (e.g., anti-mouse PD-1 antibody)
-
Sterile PBS
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^6 tumor cells into the flank of the mice.[2]
-
Monitor tumor growth until tumors reach a palpable size (approximately 50-100 mm³).[2]
-
Randomize mice into treatment groups: Vehicle control, this compound alone, combination agent alone, and this compound + combination agent.
-
Administer treatments according to a predetermined schedule (e.g., this compound intraperitoneally twice weekly, anti-PD-1 intraperitoneally twice weekly).[2]
-
Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.[2]
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest tumors for further analysis.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Standard Deviation | % Tumor Growth Inhibition |
| Vehicle Control | 1580 | 210 | 0 |
| This compound (10 mg/kg) | 1150 | 180 | 27.2 |
| Anti-PD-1 (10 mg/kg) | 980 | 150 | 38.0 |
| This compound + Anti-PD-1 | 350 | 95 | 77.8 |
Protocol 4: Immune Cell Profiling of Tumors by Flow Cytometry
This protocol describes the analysis of immune cell populations within the tumor microenvironment.
Materials:
-
Excised tumors from the in vivo study
-
Tumor dissociation kit
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD86, CD206)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from the excised tumors using a tumor dissociation kit.[2]
-
Lyse red blood cells using a lysis buffer.
-
Stain the cells with a live/dead marker to exclude non-viable cells.
-
Block Fc receptors with anti-CD16/32 antibody.[2]
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice.
-
For intracellular markers, fix and permeabilize the cells before staining.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software.
Data Presentation:
| Treatment Group | % CD8+ T Cells of CD45+ Cells | % M1 Macrophages (CD86+) of F4/80+ Cells | % M2 Macrophages (CD206+) of F4/80+ Cells |
| Vehicle Control | 5.2 ± 1.1 | 15.8 ± 3.2 | 75.1 ± 8.5 |
| This compound (10 mg/kg) | 8.9 ± 1.8 | 35.2 ± 5.1 | 50.3 ± 6.7 |
| Anti-PD-1 (10 mg/kg) | 15.6 ± 2.5 | 20.1 ± 4.0 | 68.9 ± 7.2 |
| This compound + Anti-PD-1 | 28.4 ± 3.9 | 60.7 ± 7.3 | 25.4 ± 4.8 |
Logical Framework for Combination Strategy
The decision to combine this compound with another immunotherapy is based on complementary mechanisms of action to overcome tumor immune evasion.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
Application Notes and Protocols for Evaluating IMM-01's Effect on T-Cell Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the immunomodulatory effects of IMM-01, a recombinant SIRPα-Fc fusion protein targeting CD47, on T-cell responses. The protocols outlined below are designed to assess the key mechanisms of action of this compound, including the enhancement of T-cell activation, proliferation, cytokine production, and cytotoxic activity, primarily through its activation of macrophages.
Introduction
This compound is a novel immunotherapeutic agent that blocks the interaction between CD47 on tumor cells and SIRPα on macrophages. This blockade inhibits the "don't eat me" signal, leading to enhanced phagocytosis of tumor cells by macrophages. Subsequently, these activated macrophages function as potent antigen-presenting cells (APCs), processing and presenting tumor antigens to T-cells, thereby initiating a robust and specific anti-tumor T-cell response.[1][2] Preclinical studies have demonstrated that this can lead to the transformation of "cold tumors," which are poorly infiltrated by T-cells, into "hot tumors" with significant T-cell infiltration, a key factor for successful immunotherapy.[1] The combination of this compound with checkpoint inhibitors, such as PD-1 antibodies, has shown synergistic anti-tumor effects.[1][3]
These protocols are designed to provide a framework for in vitro and ex vivo studies to characterize the T-cell-mediated effects of this compound.
Key T-Cell Response Evaluation Methods
Several key methodologies can be employed to comprehensively assess the impact of this compound on T-cell responses. These include:
-
T-Cell Activation Assays: To measure the upregulation of activation markers on T-cells.
-
T-Cell Proliferation Assays: To quantify the expansion of T-cell populations in response to this compound-mediated antigen presentation.
-
Cytokine Release Assays: To determine the profile of cytokines secreted by activated T-cells.
-
T-Cell Mediated Cytotoxicity Assays: To evaluate the ability of T-cells to kill tumor cells.
-
Chemokine Release Assays: To measure the release of T-cell-attracting chemokines by macrophages.
Below are detailed protocols for these essential experiments.
Protocol 1: T-Cell Activation by this compound-Treated Macrophages
This protocol assesses the ability of this compound-activated macrophages to induce the activation of T-cells when co-cultured with tumor cells.
Objective: To quantify the expression of T-cell activation markers (e.g., CD69, CD25) by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
CD14+ magnetic beads for monocyte isolation
-
Recombinant human M-CSF, GM-CSF, IL-4
-
Tumor cell line expressing CD47 and a relevant tumor-associated antigen (TAA)
-
This compound
-
Control IgG (isotype control)
-
T-cell isolation kit (negative selection)
-
Fluorescently labeled antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
FACS buffer (PBS with 2% FBS)
Methodology:
-
Macrophage Generation:
-
Isolate CD14+ monocytes from PBMCs using magnetic beads.
-
Culture monocytes with M-CSF or GM-CSF and IL-4 for 5-7 days to differentiate them into macrophages.
-
-
Co-culture Setup:
-
Plate the generated macrophages in a 96-well plate.
-
Add the tumor cell line at a 1:1 ratio with the macrophages.
-
Treat the co-culture with this compound or control IgG at desired concentrations for 24 hours.
-
-
T-Cell Isolation and Addition:
-
Isolate T-cells from the same donor's PBMCs using a negative selection kit.
-
Add the isolated T-cells to the macrophage-tumor cell co-culture at a 5:1 T-cell to macrophage ratio.
-
-
Incubation and Staining:
-
Incubate the tri-culture for 48-72 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on CD3+ T-cells, and then on CD4+ and CD8+ subsets.
-
Quantify the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations.
-
Data Presentation:
| Treatment Group | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Untreated Control | Baseline | Baseline | Baseline | Baseline |
| Control IgG | Value | Value | Value | Value |
| This compound (Low Dose) | Value | Value | Value | Value |
| This compound (High Dose) | Value | Value | Value | Value |
Diagram: Experimental Workflow for T-Cell Activation Assay
Workflow for assessing T-cell activation by this compound-treated macrophages.
Protocol 2: T-Cell Proliferation Assay
This protocol measures the proliferation of T-cells in response to tumor antigens presented by this compound-activated macrophages.
Objective: To quantify T-cell proliferation using a fluorescent dye dilution assay.
Materials:
-
Same as Protocol 1
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation tracking dye
Methodology:
-
Macrophage and Tumor Cell Co-culture:
-
Follow steps 1 and 2 from Protocol 1.
-
-
T-Cell Labeling and Addition:
-
Isolate T-cells as in Protocol 1.
-
Label the isolated T-cells with CFSE according to the manufacturer's instructions.
-
Add the CFSE-labeled T-cells to the macrophage-tumor cell co-culture.
-
-
Incubation and Analysis:
-
Incubate the tri-culture for 5-7 days.
-
Harvest the cells and stain for CD3, CD4, and CD8.
-
Analyze the dilution of CFSE fluorescence in the CD4+ and CD8+ T-cell populations by flow cytometry. Proliferating cells will exhibit reduced CFSE intensity.
-
Data Presentation:
| Treatment Group | Proliferation Index (CD4+) | % Divided Cells (CD4+) | Proliferation Index (CD8+) | % Divided Cells (CD8+) |
| Untreated Control | Baseline | Baseline | Baseline | Baseline |
| Control IgG | Value | Value | Value | Value |
| This compound (Low Dose) | Value | Value | Value | Value |
| This compound (High Dose) | Value | Value | Value | Value |
Protocol 3: Cytokine Release Assay
This protocol quantifies the production of key cytokines by T-cells stimulated by this compound-activated macrophages.
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) in the culture supernatant.
Materials:
-
Same as Protocol 1
-
ELISA or Multiplex Bead Array (e.g., Luminex) kits for human IFN-γ, TNF-α, and IL-2
Methodology:
-
Co-culture Setup and Incubation:
-
Follow steps 1-3 from Protocol 1.
-
Incubate the tri-culture for 48-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the culture plate and carefully collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of IFN-γ, TNF-α, and IL-2 in the collected supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.
-
Data Presentation:
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |
| Untreated Control | Baseline | Baseline | Baseline |
| Control IgG | Value | Value | Value |
| This compound (Low Dose) | Value | Value | Value |
| This compound (High Dose) | Value | Value | Value |
Diagram: Signaling Pathway of this compound Mediated T-Cell Activation
This compound blocks the CD47-SIRPα axis, promoting macrophage-mediated T-cell activation.
Protocol 4: T-Cell Mediated Cytotoxicity Assay
This protocol evaluates the ability of T-cells, activated by this compound-treated macrophages, to kill tumor cells.
Objective: To quantify the lysis of tumor cells by activated T-cells.
Materials:
-
Effector T-cells generated from a 5-7 day tri-culture as described in Protocol 1.
-
Target tumor cells labeled with a viability dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Control (non-activated) T-cells.
Methodology:
-
Effector T-Cell Generation:
-
Generate effector T-cells by co-culturing T-cells with this compound-treated macrophages and tumor cells for 5-7 days.
-
-
Target Cell Preparation:
-
Label the target tumor cells with Calcein-AM or ⁵¹Cr.
-
-
Co-incubation:
-
Co-culture the labeled target tumor cells with the effector T-cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include controls with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
-
-
Quantification of Lysis:
-
After a 4-hour incubation, measure the release of the label (fluorescence or radioactivity) in the supernatant.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Data Presentation:
| E:T Ratio | % Specific Lysis (Control T-cells) | % Specific Lysis (this compound Activated T-cells) |
| 10:1 | Value | Value |
| 5:1 | Value | Value |
| 1:1 | Value | Value |
Protocol 5: Chemokine Release Assay from Macrophages
This protocol measures the secretion of T-cell-attracting chemokines by macrophages upon stimulation with this compound and tumor cells.
Objective: To quantify the release of CXCL9 and CXCL10 from macrophages.
Materials:
-
Differentiated macrophages
-
Tumor cell line
-
This compound
-
Control IgG
-
ELISA or Multiplex Bead Array kits for human CXCL9 and CXCL10
Methodology:
-
Macrophage and Tumor Cell Co-culture:
-
Plate macrophages and add the tumor cell line.
-
Treat with this compound or control IgG for 24-48 hours.
-
-
Supernatant Collection:
-
Collect the culture supernatant.
-
-
Chemokine Quantification:
-
Measure the concentrations of CXCL9 and CXCL10 in the supernatant using ELISA or a multiplex bead array.
-
Data Presentation:
| Treatment Group | CXCL9 (pg/mL) | CXCL10 (pg/mL) |
| Untreated Control | Baseline | Baseline |
| Control IgG | Value | Value |
| This compound (Low Dose) | Value | Value |
| This compound (High Dose) | Value | Value |
Diagram: Logical Relationship of this compound's Effect on the Tumor Microenvironment
Logical flow of events following this compound administration, leading to enhanced anti-tumor immunity.
References
- 1. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase II clinical trial of Immune Onco IMM01 combined with PD-1 monoclonal antibody for relapsed and refractory classical Hodgkin's lymphoma (R/RcHL) completes the first subject to be administered-宜明昂科英文 [cn.immuneonco.com]
Application Notes and Protocols for Measuring IMM-01 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMM-01 is a recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein designed to target the CD47 receptor on cancer cells.[1][2] The interaction between CD47 and SIRPα on macrophages acts as an innate immune checkpoint, delivering a "don't eat me" signal that prevents phagocytosis of cells expressing CD47.[2][3] By binding to CD47, this compound effectively blocks this inhibitory signal, thereby enabling macrophages to recognize and eliminate tumor cells.[2][3] Furthermore, the Fc portion of this compound can engage activating Fcγ receptors (FcγRs) on macrophages, providing a secondary "eat me" signal that enhances anti-tumor activity.[2]
Accurate and robust measurement of this compound receptor occupancy (RO) on target cells is critical throughout the drug development process. RO assays provide essential pharmacodynamic (PD) data to inform on the mechanism of action, establish dose-response relationships, and guide dose selection in preclinical and clinical studies.[1] This document provides detailed protocols for three key laboratory assays to measure this compound receptor occupancy: a homogeneous cell-based ligand-binding assay, a whole-cell radioligand binding assay, and a Förster Resonance Energy Transfer (FRET)-based assay.
Signaling Pathway
The binding of this compound to CD47 on a tumor cell blocks the interaction between CD47 and SIRPα on a macrophage. This disruption of the "don't eat me" signal, coupled with the engagement of the Fc portion of this compound with Fcγ receptors on the macrophage, promotes phagocytosis of the tumor cell.
References
Application Notes & Protocols for Intravenous Administration of IMM-01 in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific preclinical protocols for the intravenous administration of IMM-01 are not publicly available. The following protocol is a representative guide based on standard preclinical practices for intravenous administration of biologics in rodent models and available information on this compound from clinical studies. Researchers should adapt this protocol based on their specific experimental design, institutional guidelines (IACUC), and any further information that becomes available.
Introduction
This compound is a recombinant human signal regulatory protein α (SIRPα)-IgG1 fusion protein that targets the CD47-SIRPα checkpoint.[1][2][3] By blocking the interaction between CD47 on tumor cells and SIRPα on macrophages, this compound enhances the phagocytosis of tumor cells and stimulates anti-tumor T-cell responses.[1][4][5][6] Preclinical studies have demonstrated its anti-tumor activity, and it has shown a favorable safety profile in clinical trials, notably with a low incidence of anemia, a common side effect of CD47-targeting agents.[2][3][7] This document provides a detailed, representative protocol for the intravenous administration of this compound in preclinical animal models, along with its mechanism of action.
Mechanism of Action
This compound functions by disrupting the "don't eat me" signal provided by CD47 on cancer cells to SIRPα on macrophages. This blockade promotes the phagocytosis of tumor cells by macrophages. The Fc portion of the this compound fusion protein can further engage Fc receptors on macrophages, enhancing this phagocytic activity. Activated macrophages can then act as antigen-presenting cells, processing and presenting tumor antigens to T-cells, thereby bridging the innate and adaptive immune responses to exert a dual anti-tumor effect.[1][4][8]
Caption: this compound Signaling Pathway.
Quantitative Data
| Parameter | Value | Clinical Context | Source |
| Dose Escalation Range (Human) | 0.003 mg/kg to 2.0 mg/kg | Phase I and Phase Ib/II studies in patients with relapsed/refractory lymphoma and advanced solid tumors.[1][9][10] | [1][9][10] |
| Recommended Phase II Dose (Human) | 2.0 mg/kg | In combination with tislelizumab.[2][3][9] | [2][3][9] |
| Administration Frequency (Human) | Weekly | Intravenous infusion.[1][2][3][9][10] | [1][2][3][9][10] |
| Terminal Half-life (Human) | 53.8 to 73.3 hours | Observed in a Phase I study.[1] | [1] |
Experimental Protocol: Intravenous Administration in a Mouse Tumor Model
This protocol describes the intravenous (IV) administration of this compound via the tail vein in a mouse xenograft or syngeneic tumor model.
Materials
-
This compound (lyophilized powder or stock solution)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS)
-
Mouse strain appropriate for the tumor model (e.g., NOD/SCID for xenografts, C57BL/6 for syngeneic models)
-
Tumor cells
-
Anesthetic agents
-
Heating pad or heat lamp
-
Mouse restrainer
-
Sterile syringes (1 ml) and needles (27-30 gauge)
-
70% Isopropyl alcohol swabs
-
Personal Protective Equipment (PPE)
Experimental Workflow
Caption: Experimental Workflow for IV Administration.
Detailed Methodology
4.3.1. Animal Model Preparation
-
Tumor Cell Implantation: Implant tumor cells (e.g., subcutaneously or orthotopically) into the mice. Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
4.3.2. Formulation of this compound
-
Reconstitution: If this compound is in a lyophilized form, reconstitute it with the specified sterile diluent to create a stock solution.
-
Dilution: On the day of administration, dilute the this compound stock solution with a sterile, pyrogen-free vehicle (e.g., 0.9% saline) to the final desired concentration for injection. For preclinical studies, solutions are preferred to ensure the compound is ready for absorption.[11] The maximum volume for a bolus tail vein injection in mice is typically 5 ml/kg.[12]
4.3.3. Intravenous Administration Procedure
-
Animal Preparation:
-
To facilitate injection, warm the mouse's tail to induce vasodilation of the lateral tail veins. This can be achieved by placing the mouse under a heat lamp or immersing the tail in warm water (30-35°C) for a short period.[13]
-
Secure the mouse in an appropriate restraining device.[13] Ensure the restrainer is the correct size to prevent injury.[13]
-
-
Injection Site Preparation:
-
Swab the tail with a 70% isopropyl alcohol wipe to clean the injection site.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Using a sterile syringe with a 27-30 gauge needle, insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly administer the this compound solution as a bolus injection. The injection should proceed with minimal resistance. If significant resistance is felt, the needle may not be in the vein.
-
If the compound is irritating, accidental injection outside the vein (extravasation) can cause tissue necrosis.[12] In such cases, it is recommended to dilute the compound in the surrounding tissue with sterile 0.9% saline.[12]
-
-
Post-Injection:
-
Carefully withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals according to the approved IACUC protocol.[12]
-
4.3.4. Dosing and Schedule
-
Dose Selection: Conduct a dose-range finding study. Based on human clinical data, a starting range for preclinical efficacy studies in mice might be between 0.1 mg/kg and 10 mg/kg, though this needs to be empirically determined.
-
Dosing Schedule: A weekly administration schedule, as used in human trials, is a reasonable starting point for preclinical studies.[1][2][3][10]
4.4. Safety and Compliance
-
All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).
-
Researchers must adhere to Good Laboratory Practices (GLP) for preclinical studies when required for regulatory submissions.[14]
-
Appropriate PPE should be worn at all times.
Conclusion
This document provides a comprehensive, though representative, protocol for the intravenous administration of this compound in preclinical research. Due to the lack of a specific, publicly available protocol, this guide is based on standard methodologies for IV administration of biologics in mice and the known characteristics of this compound from clinical data. Adherence to institutional guidelines and careful experimental design are paramount for obtaining reliable and reproducible results.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. The landscape overview of CD47-based immunotherapy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 6. Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. Step 2: Preclinical Research | FDA [fda.gov]
Application Notes and Protocols: Using Flow Cytometry to Analyze the Cellular Effects of IMM-01
For Researchers, Scientists, and Drug Development Professionals
Introduction to IMM-01: A Dual-Action Immunotherapeutic Agent
This compound is an investigational recombinant human signal regulatory protein α (SIRPα)-IgG1 fusion protein that targets the CD47 "don't eat me" signal, a critical mechanism by which cancer cells evade the immune system.[1][2] By blocking the interaction between CD47 on tumor cells and SIRPα on macrophages, this compound promotes the phagocytosis of cancer cells.[3][4][5] Furthermore, this blockade is designed to stimulate T-cell mediated anti-tumor responses, positioning this compound as a promising dual-action immunotherapeutic agent for various hematological and solid tumors.[6] Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound, enabling high-throughput, multi-parametric analysis at the single-cell level. These application notes provide detailed protocols to investigate the impact of this compound on key cellular processes.
Core Applications of Flow Cytometry in this compound Research
Flow cytometry can be utilized to dissect the mechanism of action of this compound through several key assays:
-
Macrophage-Mediated Phagocytosis Assay: To quantify the primary effect of this compound in promoting the engulfment of tumor cells by macrophages.
-
T-Cell Activation and Phenotyping: To assess the downstream immunomodulatory effects of this compound on T-cell activation and differentiation.
-
Apoptosis and Cell Cycle Analysis: To determine if this compound directly or indirectly induces apoptosis or alters the cell cycle progression in tumor cells.
-
Intracellular Cytokine Staining: To measure the production of key cytokines by immune cells, providing insights into the nature of the anti-tumor immune response.
Section 1: Macrophage-Mediated Phagocytosis Assay
This protocol details the methodology to quantify the in vitro phagocytosis of tumor cells by macrophages in the presence of this compound.
Experimental Protocol
1. Cell Preparation:
- Target Cells (Tumor Cells):
- Culture a CD47-positive tumor cell line (e.g., Raji, CCRF-CEM) under standard conditions.
- Label the tumor cells with a green fluorescent dye (e.g., CFSE or Calcein-AM) according to the manufacturer's instructions. This will allow for their identification by flow cytometry.
- Wash the labeled cells twice with PBS and resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
- Effector Cells (Macrophages):
- Generate human monocyte-derived macrophages (MDMs) from healthy donor peripheral blood mononuclear cells (PBMCs) by culturing with M-CSF for 5-7 days.
- Alternatively, use a human macrophage cell line (e.g., THP-1, U937) differentiated into a macrophage-like phenotype with PMA.
- Label the macrophages with a red fluorescently conjugated antibody against a macrophage-specific marker (e.g., PE-conjugated anti-CD14 or APC-conjugated anti-CD11b).
2. Co-culture and Treatment:
- Plate the labeled macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.
- Add the labeled tumor cells to the macrophages at an effector-to-target (E:T) ratio of 1:2.
- Treat the co-culture with varying concentrations of this compound or an isotype control antibody.
- Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
3. Sample Acquisition and Analysis:
- Gently harvest the cells by scraping and transfer to FACS tubes.
- Wash the cells with cold PBS.
- Acquire the samples on a flow cytometer.
- Gate on the macrophage population (red fluorescence positive).
- Within the macrophage gate, quantify the percentage of cells that are also positive for the green fluorescent dye from the tumor cells. This double-positive population represents macrophages that have phagocytosed tumor cells.
Data Presentation
| Treatment Group | This compound Conc. (µg/mL) | Phagocytosis (%) (Mean ± SD) |
| Untreated Control | 0 | |
| Isotype Control | 10 | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 |
Experimental Workflow Diagram
Section 2: T-Cell Activation and Phenotyping
This protocol outlines the assessment of T-cell activation and changes in immune cell subsets following this compound treatment in a co-culture system.
Experimental Protocol
1. Cell Preparation and Co-culture:
- Isolate PBMCs from healthy donor blood.
- Culture tumor cells (CD47-positive) and macrophages (as described in Section 1).
- Set up a tri-culture system in a 96-well U-bottom plate containing:
- Tumor cells (2 x 10^4 cells/well)
- Macrophages (1 x 10^4 cells/well)
- PBMCs (1 x 10^5 cells/well)
- Treat the cultures with this compound, an isotype control, or leave untreated.
- Incubate for 48-72 hours at 37°C.
2. Antibody Staining:
- Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
- Stain the cells with a viability dye to exclude dead cells from the analysis.
- Perform surface staining with a cocktail of fluorescently conjugated antibodies. A recommended panel includes:
- T-Cell Lineage: Anti-CD3, Anti-CD4, Anti-CD8
- Activation Markers: Anti-CD69, Anti-CD25, Anti-HLA-DR
- Memory/Effector Markers: Anti-CD45RA, Anti-CCR7
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
3. Sample Acquisition and Analysis:
- Acquire the samples on a flow cytometer.
- Gate on live, single cells.
- Identify CD4+ and CD8+ T-cell populations.
- Within each T-cell subset, quantify the expression of activation markers (CD69, CD25, HLA-DR).
Data Presentation
| Treatment Group | T-Cell Subset | % CD69+ (Mean ± SD) | % CD25+ (Mean ± SD) | % HLA-DR+ (Mean ± SD) |
| Untreated | CD4+ | |||
| Untreated | CD8+ | |||
| Isotype Control | CD4+ | |||
| Isotype Control | CD8+ | |||
| This compound | CD4+ | |||
| This compound | CD8+ |
Signaling Pathway Diagram
Section 3: Apoptosis and Cell Cycle Analysis
These protocols are designed to assess whether this compound has a direct cytotoxic effect on tumor cells or alters their cell cycle progression.
Experimental Protocol: Apoptosis Assay (Annexin V & Propidium Iodide)
1. Cell Culture and Treatment:
- Seed a CD47-positive tumor cell line in a 6-well plate.
- Treat the cells with various concentrations of this compound for 24-48 hours. Include untreated and vehicle-treated controls.
2. Staining:
- Harvest the cells (including any floating cells in the supernatant).
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
3. Analysis:
- Analyze the samples by flow cytometry within one hour of staining.
- Differentiate cell populations:
- Live cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Experimental Protocol: Cell Cycle Analysis
1. Cell Culture and Treatment:
- As described for the apoptosis assay.
2. Cell Fixation and Staining:
- Harvest and wash the cells with PBS.
- Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
- Incubate for 30 minutes at room temperature in the dark.
3. Analysis:
- Acquire the samples on a flow cytometer using a linear scale for the PI channel.
- Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Apoptosis Data Table
| Treatment Group | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Cell Cycle Data Table
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Cellular Effects Logic Diagram
Section 4: Intracellular Cytokine Staining
This protocol is for measuring cytokine production within T-cells to characterize the functional response induced by this compound.
Experimental Protocol
1. Cell Co-culture and Stimulation:
- Set up the tri-culture system as described in Section 2.
- After the initial incubation (e.g., 48 hours), add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cultures for the final 4-6 hours of incubation. This will cause cytokines to accumulate inside the cells.
2. Staining:
- Harvest the cells and perform surface staining for CD3, CD4, and CD8 as previously described.
- After surface staining, fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
- Stain for intracellular cytokines with fluorescently conjugated antibodies (e.g., IFN-γ, TNF-α, IL-2).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells with permeabilization buffer.
3. Analysis:
- Acquire the samples on a flow cytometer.
- Gate on CD4+ and CD8+ T-cell populations.
- Quantify the percentage of T-cells producing each cytokine.
Data Presentation
| Treatment Group | T-Cell Subset | % IFN-γ+ (Mean ± SD) | % TNF-α+ (Mean ± SD) | % IL-2+ (Mean ± SD) |
| Untreated | CD4+ | |||
| Untreated | CD8+ | |||
| Isotype Control | CD4+ | |||
| Isotype Control | CD8+ | |||
| This compound | CD4+ | |||
| This compound | CD8+ |
These detailed application notes and protocols provide a robust framework for researchers to comprehensively evaluate the cellular effects of this compound using flow cytometry. The provided diagrams and data tables offer a clear structure for experimental design and reporting.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. pnas.org [pnas.org]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Sourcing and Application of IMM-01 for Laboratory Research
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing IMM-01 in a laboratory setting. This compound is a small molecule agonist of the mammalian Diaphanous (mDia)-related formins. It functions by disrupting the autoinhibitory interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD), leading to the activation of mDia formins. This activation has been shown to induce actin assembly, stabilize microtubules, and trigger cell-cycle arrest and apoptosis, highlighting its potential as an anti-cancer agent. This guide offers protocols for sourcing this compound and conducting key in vitro assays to study its biological effects.
Sourcing this compound
This compound is available from several chemical suppliers for research purposes. It is crucial to obtain a high-purity compound to ensure the reliability and reproducibility of experimental results. Below is a summary of suppliers offering this compound.
| Supplier | Product Number | Purity | Available Quantities |
| MedChemExpress | HY-124808 | 99.87% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Probechem | PC-62427 | >98% (HPLC) | 5 mg, 10 mg, 25 mg |
| Forlabs | SML1064 | Not specified | 5 mg, 25 mg |
Note: this compound is intended for research use only and is not for human consumption.[1]
Mechanism of Action: mDia Signaling Pathway
This compound activates the mammalian Diaphanous-related (mDia) formins, which are key effectors of the Rho GTPase signaling pathway.[1] In their inactive state, mDia proteins are autoinhibited through an intramolecular interaction between the N-terminal Diaphanous Inhibitory Domain (DID) and the C-terminal Diaphanous Autoregulatory Domain (DAD).[1][2] Rho GTPases, when activated by upstream signals, bind to the Rho-binding domain (RBD) of mDia, which is located within the DID region. This binding disrupts the DID-DAD interaction, thereby activating the formin homology 2 (FH2) domain. The activated FH2 domain then nucleates and elongates unbranched actin filaments. This compound mimics the action of activated Rho GTPases by directly disrupting the DID-DAD interaction, leading to constitutive activation of mDia.[1]
Caption: The mDia signaling pathway activated by Rho-GTP or this compound.
Experimental Protocols
The following protocols are designed to investigate the key cellular effects of this compound.
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on actin polymerization kinetics using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament.
Workflow:
Caption: Workflow for the in vitro actin polymerization assay.
Materials:
-
Pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of 10 µM actin monomer in G-buffer, with 5-10% pyrene-labeled actin. Keep on ice.
-
In a 96-well plate, prepare the reaction mixtures. For each reaction, add G-buffer, this compound (e.g., final concentrations of 1, 10, 50 µM) or DMSO vehicle control.
-
Add the actin monomer stock to each well to a final concentration of 2 µM.
-
To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Measure the fluorescence intensity every 30 seconds for 1-2 hours at an excitation wavelength of 365 nm and an emission wavelength of 410 nm.
-
Plot fluorescence intensity versus time to visualize the kinetics of actin polymerization. The rate of polymerization can be determined from the slope of the linear portion of the curve.
Expected Results: Treatment with this compound is expected to increase the rate and extent of actin polymerization compared to the vehicle control.
Microtubule Stabilization Assay
This cell-based assay assesses the ability of this compound to stabilize microtubules against a depolymerizing agent.
Workflow:
Caption: Workflow for the cell-based microtubule stabilization assay.
Materials:
-
HeLa or other suitable cell line
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
Nocodazole (B1683961) (or another microtubule depolymerizing agent)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or DMSO for 1-4 hours.[3]
-
Add a microtubule-depolymerizing agent such as nocodazole (e.g., 10 µM) to the media and incubate for an additional 30-60 minutes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS and mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
Expected Results: In control cells treated with nocodazole, the microtubule network will be depolymerized. In cells pre-treated with this compound, the microtubule network is expected to be more resistant to depolymerization, appearing more intact.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to determine the effect of this compound on cell cycle distribution.
Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Materials:
-
SW480 or NIH 3T3 cells
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with various concentrations of this compound (e.g., 1-100 µM) or DMSO for 24-48 hours.[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Results: this compound has been reported to cause cell cycle arrest.[2] An increase in the percentage of cells in a specific phase (e.g., G2/M) would indicate a cell cycle block at that stage.
Apoptosis Assay
This protocol uses Annexin V and propidium iodide (PI) staining to detect apoptosis induced by this compound.
Workflow:
Caption: Workflow for apoptosis detection by Annexin V and PI staining.
Materials:
-
SW480 or NIH 3T3 cells
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates.
-
Treat cells with various concentrations of this compound (e.g., 1-100 µM) or DMSO for 48 hours.[3]
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Expected Results: this compound is expected to induce apoptosis.[2][3] This will be observed as an increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) compared to the control.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activities of this compound.
| Assay | Parameter | Value | Cell Line/Model | Reference |
| Biochemical Assay | ||||
| DID-DAD Binding Inhibition | IC50 | 140 nM | - | [2][3] |
| Cell-Based Assays | ||||
| Microtubule Stabilization | Effective Concentration | 100 µM | SW480 colon carcinoma cells | [3] |
| SRF-mediated Gene Expression | Effective Concentration | 10 µM | NIH 3T3-SRE-LacZ cells | [3] |
| Apoptosis (Caspase-3 cleavage) | Concentration Range | 1-100 µM (48h) | NIH 3T3 and SW480 cells | [3] |
| In Vivo Assay | ||||
| Tumor Growth Inhibition | Dose Range | 5-25 mg/kg (i.v., 2x/week for 3 weeks) | Mouse xenograft model of colon cancer | [3] |
Conclusion
This compound is a valuable research tool for studying the roles of mDia formins in various cellular processes. The protocols provided in this document offer a starting point for investigating the effects of this compound on actin dynamics, microtubule stability, cell cycle progression, and apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful sourcing of high-purity this compound is essential for obtaining reliable and reproducible data.
References
Application Notes: Cell Lines for IMM-01 Efficacy Testing
Introduction
IMM-01 is a recombinant human signal-regulatory protein alpha (SIRPα)-Fc fusion protein designed to block the interaction between CD47 and SIRPα.[1][2] The CD47 protein, often overexpressed on the surface of various cancer cells, acts as a "don't eat me" signal by binding to SIRPα on myeloid cells like macrophages, thus inhibiting phagocytosis.[3][4][5] By blocking this interaction, this compound is designed to enhance macrophage-mediated phagocytosis of tumor cells and stimulate an anti-tumor immune response.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on selecting suitable cell lines for testing the in vitro efficacy of this compound. This document outlines recommended cell lines, detailed experimental protocols for key assays, and data presentation guidelines.
Principle of Cell Line Selection
The primary mechanism of this compound is the disruption of the CD47-SIRPα axis to promote phagocytosis. Therefore, a suitable in vitro model requires two main components: target cancer cells that express CD47 and effector immune cells capable of phagocytosis.
Key Selection Criteria:
-
Target Cancer Cell Lines: Must express sufficient levels of surface CD47. High CD47 expression is reported in a wide range of hematological and solid tumors, including non-Hodgkin's lymphoma (NHL), breast cancer, non-small cell lung cancer (NSCLC), and esophageal squamous cell carcinoma (ESCC).[4][5][7][8]
-
Effector Cell Lines: Macrophages are the primary effector cells. These can be derived from human monocytic cell lines such as THP-1 or U937, or from primary sources like peripheral blood mononuclear cells (PBMCs).[3][9] Murine macrophage cell lines like J774A.1 or RAW264.7 are also commonly used.[9][10]
The logical workflow for selecting and validating appropriate cell lines is visualized below.
Caption: Workflow for selecting and validating cell lines.
Recommended Cell Lines
The following tables summarize cancer cell lines reported to express CD47 and macrophage cell lines suitable for use as effector cells. Note: It is critical to empirically verify the CD47 expression level in the specific cell line batch used for experiments.
Table 1: Recommended Target Cancer Cell Lines
| Cancer Type | Cell Line | Key Characteristics |
|---|---|---|
| Hematologic Malignancies | Raji | Burkitt's lymphoma, B-cell origin. Commonly used in CD47 studies.[11] |
| Jurkat | T-cell leukemia. Often used as a model for T-cell malignancies. | |
| THP-1 | Acute monocytic leukemia. Can also be differentiated into macrophages.[9] | |
| Breast Cancer | MCF-7 | Luminal A, estrogen receptor-positive. Reported to have high CD47 expression.[12] |
| MDA-MB-231 | Triple-negative breast cancer (TNBC). Known to express CD47.[12] | |
| Lung Cancer | A549 | Non-small cell lung cancer (NSCLC), adenocarcinoma. |
| H460 | Non-small cell lung cancer (NSCLC), large cell. | |
| Esophageal Cancer | KYSE series | Multiple esophageal squamous cell carcinoma (ESCC) lines with reported CD47 expression.[4] |
| Colon Cancer | DLD-1 | Colorectal adenocarcinoma.[11] |
Table 2: Recommended Effector (Macrophage) Cell Lines
| Cell Line | Species | Description |
|---|---|---|
| THP-1 | Human | Monocytic leukemia cell line. Can be differentiated into M0, M1, or M2 macrophages using PMA, LPS, and IFN-γ or IL-4 and IL-13.[3][9] |
| U937 | Human | Histiocytic lymphoma. Another common model for differentiation into macrophage-like cells.[9] |
| J774A.1 | Murine | Macrophage-like cell line derived from a BALB/c mouse tumor.[9][10] |
| Primary Cells | Human | Monocyte-Derived Macrophages (MDMs) isolated from PBMCs offer a more physiologically relevant model.[13] |
Experimental Protocols
Protocol 1: Validation of CD47 Surface Expression by Flow Cytometry
This protocol details the confirmation of CD47 expression on the surface of target cancer cells.
Materials:
-
Target cancer cell lines
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Anti-human CD47 antibody (e.g., clone B6H12), FITC or PE-conjugated
-
Isotype control antibody, FITC or PE-conjugated
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest 1-5 x 10^5 cells per sample. For adherent cells, use a gentle non-enzymatic dissociation solution.
-
Washing: Wash cells once with 1 mL of cold PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer. Add the fluorescently conjugated anti-CD47 antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging as in step 2.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population based on forward and side scatter. Compare the fluorescence intensity of cells stained with the anti-CD47 antibody to the isotype control to determine the level of expression.
Protocol 2: In Vitro Macrophage-Mediated Phagocytosis Assay
This assay quantifies the ability of this compound to enhance the phagocytosis of cancer cells by macrophages. The CD47-SIRPα signaling pathway and the mechanism of this compound are depicted below.
Caption: this compound blocks the CD47-SIRPα "don't eat me" signal.
Materials:
-
CD47-positive target cancer cells
-
Effector macrophages (e.g., PMA-differentiated THP-1 cells)
-
Cell labeling dye (e.g., CFSE for cancer cells, CellTracker Red for macrophages)
-
This compound and isotype control (e.g., human IgG1 Fc)
-
96-well culture plates
-
Flow cytometer or fluorescence microscope
Procedure: The general workflow for this assay is outlined below.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of cluster of differentiation 47 expression and its potential as a therapeutic target in esophageal squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of CD47 expression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CD47 Promotes Tumor Invasion and Metastasis in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage Cell Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
Establishing a Humanized Xenograft Model for Preclinical Evaluation of IMM-01, a Novel SIRPα-Fc Fusion Protein
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IMM-01 is a recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein designed to block the interaction between CD47 and SIRPα.[1] The CD47-SIRPα signaling pathway is a critical innate immune checkpoint that cancer cells exploit to evade phagocytosis by macrophages.[2][3] By binding to CD47, which is often overexpressed on the surface of various tumor cells, this compound disrupts the "don't eat me" signal, thereby promoting macrophage-mediated destruction of malignant cells.[1][4] Furthermore, preclinical studies suggest that this compound possesses a dual mechanism of action, not only by enabling phagocytosis but also by stimulating T-cell mediated anti-tumor responses.[4][5]
To effectively evaluate the in vivo efficacy and elucidate the dual mechanism of action of this compound, a robust preclinical model that recapitulates the human immune system is essential. Humanized xenograft models, established by engrafting human immune cells into immunodeficient mice, provide an invaluable platform for this purpose.[6][7] These models allow for the investigation of interactions between human immune cells, human tumors, and immunotherapeutic agents like this compound.
This document provides detailed application notes and protocols for establishing a humanized xenograft model to facilitate this compound research. It is intended for researchers, scientists, and drug development professionals in the field of oncology and immunotherapy.
I. Selecting the Appropriate Xenograft Model
Given the immunomodulatory nature of this compound, a humanized mouse model is the most suitable choice. Standard immunodeficient mouse strains (e.g., Nude, SCID) lack a functional human immune system and are therefore not ideal for assessing the full therapeutic potential of this compound.[8]
Recommended Model: Humanized mice engrafted with human CD34+ hematopoietic stem cells (HSCs) are recommended. These models develop a multi-lineage human immune system, including T cells, B cells, NK cells, and myeloid cells, providing a comprehensive system to study the dual mechanism of this compound.[9][10]
Table 1: Comparison of Immunodeficient Mouse Strains for Xenograft Studies
| Mouse Strain | Key Characteristics | Recommended Use for this compound Research |
| Nude (nu/nu) | Athymic, T-cell deficient. Retain B-cell and NK cell activity. | Not recommended for efficacy studies due to the lack of T-cells, which are important for the dual mechanism of this compound. |
| SCID (Prkdcscid) | Deficient in functional T and B cells. Retain functional NK cells. | Not ideal, as NK cells can interfere with the specific evaluation of macrophage and T-cell responses to this compound. |
| NOD/SCID | SCID mutation on a NOD background. Impaired NK cell function. | A better option than SCID mice, but still less robust for human cell engraftment compared to NSG mice. |
| NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) | Lack mature T, B, and NK cells. Deficient in cytokine signaling. | Highly Recommended. The preferred host for generating humanized mice due to their high engraftment efficiency for human hematopoietic stem cells.[6] |
II. Experimental Protocols
A. Protocol for Establishing a Humanized Mouse Xenograft Model
This protocol outlines the key steps for generating humanized mice and subsequently implanting tumor cells.
1. Materials and Reagents:
-
Mice: 6-8 week old female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice.
-
Human CD34+ Hematopoietic Stem Cells (HSCs): Commercially available or isolated from cord blood.[9]
-
Tumor Cell Line: A human cancer cell line with high CD47 expression (e.g., Daudi, Raji, or various solid tumor lines).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Matrigel® Matrix (optional, for solid tumors)
-
Irradiation Source (e.g., X-ray irradiator)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Sterile surgical instruments
-
Flow Cytometry Reagents: Antibodies against human CD45, CD3, CD4, CD8, CD19, CD14, and mouse CD45.
2. Procedure:
Step 1: Humanization of NSG Mice [6][7][9]
-
Sublethal Irradiation: Irradiate NSG mice with a sublethal dose of radiation (typically 100-250 cGy) to ablate the murine hematopoietic system and create a niche for human HSC engraftment.
-
HSC Injection: Within 24 hours of irradiation, intravenously inject 1-2 x 105 human CD34+ HSCs in 100-200 µL of sterile PBS into the tail vein of each mouse.
-
Engraftment Monitoring: At 8-12 weeks post-injection, assess the level of human immune cell engraftment by performing flow cytometry on peripheral blood. A successful engraftment is typically defined as >25% human CD45+ cells in the peripheral blood mononuclear cell (PBMC) population.[11]
Step 2: Tumor Cell Implantation
-
Cell Culture: Culture the selected human cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS at the desired concentration. For solid tumors, cells can be mixed with Matrigel® to enhance tumor formation.
-
Implantation:
-
Subcutaneous Model: Inject 1-10 x 106 tumor cells in a volume of 100-200 µL subcutaneously into the flank of the humanized mouse.
-
Orthotopic Model: For a more clinically relevant model, inject the tumor cells into the organ of origin (e.g., mammary fat pad for breast cancer). This procedure requires surgical expertise.[12]
-
Step 3: Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2 .[10]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound at the desired dose and schedule. The route of administration (e.g., intravenous, intraperitoneal) should be based on preclinical data.
-
Monitoring: Continue to monitor tumor growth, body weight, and the overall health of the mice throughout the study.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to ensure animal welfare.[13]
B. Workflow for Establishing the Humanized Xenograft Model
III. Data Presentation and Analysis
A. Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from this compound xenograft studies.
Table 2: Recommended Human Cancer Cell Lines for this compound Xenograft Models
| Cancer Type | Cell Line | CD47 Expression | Rationale |
| Burkitt's Lymphoma | Daudi | High | Well-established model for CD47-targeted therapies.[14] |
| Burkitt's Lymphoma | Raji | High | Another commonly used lymphoma model for immunotherapy studies.[1] |
| Breast Cancer | MDA-MB-231 | High | Representative of triple-negative breast cancer. |
| Lung Cancer | A549 | Moderate to High | A common non-small cell lung cancer line.[15] |
| Colon Cancer | HCT116 | High | A widely used colorectal cancer model. |
Table 3: Example of In Vivo Efficacy Data for this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 3x/week | 1500 ± 250 | - |
| This compound | 5 | 3x/week | 350 ± 75 | 76.7 |
| This compound | 10 | 3x/week | 150 ± 50 | 90.0 |
| Reference Compound | X | 3x/week | 600 ± 100 | 60.0 |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
B. Assessing the Dual Mechanism of Action of this compound
To fully characterize the therapeutic effects of this compound, it is crucial to assess both its impact on macrophage-mediated phagocytosis and T-cell activation.
1. Macrophage Phagocytosis Assay:
-
In Vitro: Co-culture fluorescently labeled tumor cells with human macrophages derived from PBMCs in the presence of this compound or a control. Phagocytosis can be quantified by flow cytometry or fluorescence microscopy.[16]
-
In Vivo/Ex Vivo: Isolate tumors from treated and control mice and prepare single-cell suspensions. Use flow cytometry to identify tumor-infiltrating macrophages (e.g., human CD45+CD14+) and quantify the uptake of tumor cells (e.g., by labeling tumor cells with a fluorescent dye before implantation).
2. T-Cell Activation and Function Assays:
-
Flow Cytometry: Analyze single-cell suspensions from tumors and spleens for the presence and activation status of human T-cell subsets (CD4+ and CD8+). Key activation markers include CD25, CD69, and HLA-DR.[11]
-
Intracellular Cytokine Staining: Measure the production of effector cytokines such as IFN-γ and TNF-α by tumor-infiltrating T cells using flow cytometry.[2]
-
ELISpot Assay: Quantify the number of antigen-specific, cytokine-secreting T cells from the spleens of treated mice.
IV. Signaling Pathway and Logical Relationships
A. The CD47-SIRPα Signaling Pathway and this compound's Mechanism of Action
The binding of CD47 on tumor cells to SIRPα on macrophages initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of SIRPα. This leads to the recruitment of SHP-1 and SHP-2 phosphatases, which ultimately inhibit the cytoskeletal rearrangements necessary for phagocytosis. This compound, a SIRPα-Fc fusion protein, acts as a decoy receptor, binding to CD47 on tumor cells and preventing its interaction with SIRPα on macrophages, thus blocking this inhibitory signal.[1]
References
- 1. T Cell Activation Assays - Immunology CRO | Celentyx [celentyx.com]
- 2. Frontiers | Testing Cancer Immunotherapy in a Human Immune System Mouse Model: Correlating Treatment Responses to Human Chimerism, Therapeutic Variables and Immune Cell Phenotypes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors [jove.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Harnessing and Enhancing Macrophage Phagocytosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for IMM-01 Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the analytical methodologies for the pharmacokinetic (PK) study of IMM-01, a humanized monoclonal antibody designed for immunomodulation. The following protocols are intended to guide researchers in the quantitative determination of this compound in biological matrices, a critical aspect of preclinical and clinical development. Accurate and reliable PK data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing dosing regimens and ensuring therapeutic efficacy and safety.[1][2][3]
The two primary analytical techniques detailed are Ligand-Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4] Both methods offer distinct advantages and can be employed to provide complementary information regarding the drug's PK profile.[4]
Analytical Methodologies Overview
Ligand-Binding Assays (LBA)
LBAs are the historical gold standard for the quantification of large molecules like monoclonal antibodies. These assays are based on the specific binding of the antibody to its target or a capture antibody. Enzyme-Linked Immunosorbent Assay (ELISA) is a common LBA format used in PK studies.[1][5]
Advantages of LBA:
-
High sensitivity.[6]
-
High throughput, suitable for large sample numbers.[6]
-
Well-established and widely accepted by regulatory agencies.
Limitations of LBA:
-
Susceptibility to interference from anti-drug antibodies (ADAs) and other matrix components.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful and complementary technique to LBAs for the quantification of therapeutic proteins.[4][9] This method typically involves the enzymatic digestion of the antibody into smaller peptides, followed by the detection and quantification of a "signature" peptide unique to the drug.[7]
Advantages of LC-MS/MS:
-
High specificity and selectivity, minimizing interferences.[4]
-
Multiplexing capabilities, allowing for the simultaneous measurement of multiple analytes.[7]
-
Does not require specific capture reagents in all cases.[7]
Limitations of LC-MS/MS:
-
Can have lower throughput compared to LBAs.
-
Requires sophisticated instrumentation and expertise.[6]
Data Presentation
The following tables summarize hypothetical quantitative data from a single-dose intravenous (IV) administration of this compound in a preclinical animal model.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | µg/mL | 152.3 |
| Tmax (Time to Cmax) | h | 1.0 |
| AUC (0-t) (Area Under the Curve) | µg·h/mL | 10,567 |
| AUC (0-inf) | µg·h/mL | 11,234 |
| t1/2 (Half-life) | h | 180 |
| CL (Clearance) | mL/h/kg | 0.25 |
| Vd (Volume of Distribution) | L/kg | 0.05 |
Table 2: this compound Concentration-Time Profile
| Time (h) | Mean Concentration (µg/mL) | Standard Deviation |
| 0.5 | 148.5 | 12.3 |
| 1 | 152.3 | 15.1 |
| 2 | 145.8 | 13.9 |
| 4 | 135.2 | 11.8 |
| 8 | 118.9 | 10.5 |
| 24 | 85.6 | 8.7 |
| 48 | 62.1 | 6.4 |
| 72 | 45.3 | 5.1 |
| 168 | 18.9 | 2.3 |
| 336 | 5.2 | 0.8 |
Experimental Protocols
Protocol 1: Quantification of this compound using Sandwich ELISA
This protocol describes a sandwich ELISA for the quantitative determination of this compound in serum samples.
Materials:
-
96-well microplates
-
Capture Antibody (anti-human IgG)
-
This compound Standard
-
Detection Antibody (biotinylated anti-human IgG)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 1% BSA)
-
Serum Samples, Quality Control (QC) samples
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Assay Diluent to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add prepared standards, QCs, and serum samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol outlines a method for the quantification of this compound in plasma using a signature peptide approach with immunocapture.[10]
Materials:
-
Plasma Samples, QC samples
-
This compound Standard
-
Stable Isotope Labeled (SIL) Internal Standard (IS) peptide
-
Anti-human Fc coated magnetic beads
-
Trypsin
-
Reduction and Alkylation Reagents (DTT, Iodoacetamide)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Immunocapture:
-
Add anti-human Fc coated magnetic beads to plasma samples, standards, and QCs.
-
Incubate to allow this compound to bind to the beads.
-
Wash the beads to remove unbound proteins.
-
-
Reduction and Alkylation:
-
Resuspend the beads in a denaturation buffer.
-
Add DTT to reduce disulfide bonds. Incubate.
-
Add iodoacetamide (B48618) to alkylate the free thiols. Incubate in the dark.
-
-
Digestion:
-
Add trypsin to the bead suspension to digest this compound into peptides.
-
Incubate overnight at 37°C.
-
Separate the supernatant containing the peptides from the magnetic beads.
-
-
Sample Cleanup (SPE):
-
Condition the SPE cartridges.
-
Load the peptide digest onto the cartridges.
-
Wash the cartridges to remove salts and other impurities.
-
Elute the peptides.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into the LC-MS/MS system.
-
Separate the peptides using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify the signature peptide and the SIL-IS using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the signature peptide to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Diagrams
Caption: Workflow for Sandwich ELISA.
Caption: Workflow for LC-MS/MS analysis.
References
- 1. Ligand Binding Assay • Frontage Laboratories [frontagelab.com]
- 2. swordbio.com [swordbio.com]
- 3. How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. A multiplexed hybrid LC-MS/MS pharmacokinetic assay to measure two co-administered monoclonal antibodies in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Binding Assays (LBA) | KCAS Bio [kcasbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for IMM-01 Compound
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and use of the IMM-01 compound (CAS 218795-74-5), a mammalian Diaphanous (mDia)-related formins agonist.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 218795-74-5 |
| Molecular Formula | C₁₂H₁₇N₃O₂S |
| Molecular Weight | 267.35 g/mol |
| Appearance | Off-white to light brown powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (up to 100 mg/mL) |
| Mechanism of Action | Agonist of mammalian Diaphanous (mDia)-related formins; inhibits DID-DAD binding (IC₅₀ = 140 nM), leading to actin assembly and microtubule stabilization. |
Handling and Storage
2.1. Safety Precautions
This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3). All handling should be performed by trained personnel in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile gloves.
-
Body Protection: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Not required for normal handling in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form.
-
Avoid generating dust.
-
Keep away from open flames, sparks, and hot surfaces.
2.2. Storage Conditions
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid Powder | 2-8°C | Refer to manufacturer's expiry date | Store in a tightly sealed container under an inert atmosphere. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
2.3. Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as sand or earth.
-
Carefully sweep up the absorbed material and place it into a sealed container for disposal. Avoid creating dust.
-
Clean the spill area with soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of down the drain.
Experimental Protocols
3.1. Preparation of Stock and Working Solutions
Stock Solution (e.g., 10 mM):
-
Calculate the required mass of this compound for your desired concentration and volume (Molecular Weight = 267.35 g/mol ).
-
Under a fume hood, weigh the this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Working Solutions:
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.
3.2. In Vitro Microtubule Stabilization Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution
-
Microtubule-depolymerizing agent (e.g., nocodazole)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
96-well imaging plates
Procedure:
-
Seed HeLa cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of the experiment.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Add a microtubule-depolymerizing agent (e.g., nocodazole (B1683961) at a final concentration of 10 µM) to the wells and incubate for 30-60 minutes.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells twice with PBS.
-
Block the cells with 1% BSA for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Image the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the microtubule network integrity. A higher fluorescence signal from the tubulin stain in this compound-treated cells compared to the vehicle control (both in the presence of the depolymerizing agent) indicates microtubule stabilization.
3.3. Colon Cancer Xenograft Model in Mice
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human colon cancer cell line (e.g., SW480)
-
Complete cell culture medium
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle solution (e.g., saline with a low percentage of DMSO and a solubilizing agent like Tween 80)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Culture the SW480 colon cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound dosing solution and the vehicle control.
-
Administer this compound (e.g., 5-25 mg/kg) and the vehicle control to the respective groups via the desired route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., twice a week).[1]
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to IMM-01 (Timdarpacept) Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during in vitro experiments with IMM-01 (Timdarpacept), a SIRPα-Fc fusion protein targeting the CD47 "don't eat me" signal.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Timdarpacept)?
A1: this compound is a recombinant human signal regulatory protein α (SIRPα) IgG1 fusion protein.[1] It works by blocking the interaction between CD47 on tumor cells and SIRPα on macrophages.[2][3][4] This interaction normally sends a "don't eat me" signal that prevents phagocytosis.[4][5] By inhibiting this signal, this compound enables macrophages to recognize and engulf cancer cells, a process which can also lead to the priming of an adaptive T-cell anti-tumor response.[6][7]
Q2: My cancer cell line shows high CD47 expression but is not responding to this compound treatment in my co-culture assay. What are the possible reasons?
A2: A lack of response despite high CD47 expression can be attributed to several factors:
-
Insufficient "Eat-Me" Signals: Blockade of the CD47-SIRPα axis is often not sufficient to induce phagocytosis on its own.[8] The process requires the presence of pro-phagocytic "eat-me" signals, such as calreticulin (B1178941), on the cancer cell surface.[6][9]
-
Presence of Other Anti-Phagocytic Signals: Cancer cells can express other inhibitory signals that prevent macrophage engulfment. For example, the interaction between HLA class I on cancer cells and the LILRB1 receptor on macrophages can transduce an inhibitory signal that blocks phagocytosis.[10]
-
Macrophage Polarization: The phenotype of the macrophages used in your assay is critical. M2-polarized (pro-tumor) macrophages are generally less phagocytic than M1-polarized (anti-tumor) macrophages. High CD47 expression in tumors is often associated with an M2-dominant microenvironment.[11][12]
-
Suboptimal Experimental Conditions: Factors such as the effector-to-target cell ratio, co-incubation time, and the source or differentiation state of the macrophages can significantly impact the outcome of in vitro phagocytosis assays.
Q3: Can cell lines develop acquired resistance to this compound after prolonged exposure?
A3: Yes, acquired resistance is a potential issue. While some studies have noted that resistance is not necessarily linked to the loss of CD47 expression[8], cancer cells can adapt through various mechanisms. These may include the upregulation of alternative immune checkpoint molecules (e.g., PD-L1, CTLA-4, LAG-3) or changes in the expression of other surface proteins that regulate macrophage interaction.[2]
Q4: What are the key biomarkers to consider when investigating this compound resistance?
A4: Several biomarkers are under investigation for predicting response or resistance to CD47-targeted therapies:
-
CD47 and SIRPα Expression Levels: While high CD47 expression is a prerequisite, its level may not directly correlate with sensitivity.[2] Some research suggests that the density of CD47-positive macrophages, rather than tumor cells, may correlate with clinical benefit.[13]
-
Pro-Phagocytic Signals: Expression of "eat-me" signals like calreticulin on the tumor cell surface is crucial for effective phagocytosis upon CD47 blockade.
-
Other Immune Checkpoints: Upregulation of checkpoints like PD-L1 on tumor cells or TIM-3 and LAG-3 on immune cells can contribute to an immunosuppressive environment and resistance.[2][10]
-
Tumor Infiltrating Immune Cells: The density and type of immune cells, particularly the ratio of M1 to M2 macrophages and the presence of CD8+ T cells, can indicate the baseline immune status and potential for response.[2]
Troubleshooting Guides
Issue 1: Low or No Phagocytosis Observed in an In Vitro Co-Culture Assay
This guide provides a systematic approach to troubleshoot experiments where this compound fails to induce the expected phagocytosis of a target cancer cell line.
Step 1: Validate Assay Components and Conditions
-
Action: Confirm the expression of CD47 on your target cancer cell line and SIRPα on your effector macrophages using flow cytometry.
-
Rationale: Lack of either receptor will prevent the therapy from working. The interaction between CD47 and SIRPα can also be species-specific.[14]
-
Action: Titrate the concentration of this compound to ensure you are using an optimal dose.
-
Rationale: Insufficient concentration will lead to incomplete blockade of the CD47-SIRPα axis.
-
Action: Optimize the ratio of macrophages to cancer cells (Effector:Target ratio). Start with a range (e.g., 4:1, 2:1, 1:1) to find the optimal condition for your specific cell lines.
-
Action: Verify the viability and phenotype of your macrophages. If using primary cells, ensure proper differentiation. For cell lines like THP-1, ensure they have been correctly stimulated to a phagocytic state (e.g., with PMA).[15]
Step 2: Assess Pro-Phagocytic Signals
-
Action: Measure the surface expression of calreticulin on the cancer cell line via flow cytometry, both at baseline and after treatment with inducers of immunogenic cell death (e.g., low-dose chemotherapy or radiation).
-
Rationale: The absence of "eat-me" signals is a key mechanism of resistance.[16] Phagocytosis requires both the blockade of "don't eat me" signals and the presence of "eat me" signals.
-
Troubleshooting: If calreticulin expression is low, consider pre-treating cancer cells with an agent known to induce its surface expression before the phagocytosis assay.
Step 3: Investigate Alternative Inhibitory Checkpoints
-
Action: Use flow cytometry or western blot to analyze the expression of other immune checkpoints on both the cancer cells (e.g., PD-L1) and macrophages (e.g., LILRB1).
-
Rationale: Upregulation of other "don't eat me" or inhibitory signals can compensate for the blockade of CD47, leading to resistance.[2][10]
-
Troubleshooting: If alternative checkpoints are highly expressed, test a combination therapy approach in your assay by adding a second blocking antibody (e.g., anti-PD-L1) alongside this compound.
Logical Workflow for Troubleshooting Low Phagocytosis
Caption: A step-by-step workflow for troubleshooting low phagocytosis in vitro.
Issue 2: Identifying Novel Genes Conferring Resistance to this compound
For an unbiased, genome-wide approach to discover genes that, when lost, lead to this compound resistance, a CRISPR/Cas9 knockout screen is the gold standard.
Experimental Workflow: CRISPR/Cas9 Screen for this compound Resistance
References
- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Opportunities and challenges of CD47-targeted therapy in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harnessing Macrophages through the Blockage of CD47: Implications for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural–functional diversity of CD47 proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | Opportunities and challenges for anti-CD47 antibodies in hematological malignancies [frontiersin.org]
- 8. CD47-blocking immunotherapies stimulate macrophage-mediated destruction of small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD47 (Cluster of differentiation 47): an anti-phagocytic receptor with a multitude of signaling functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD47: The Next Frontier in Immune Checkpoint Blockade for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Cell Sequencing Unravels Pancreatic Cancer: Novel Technologies Reveal Novel Aspects of Cellular Heterogeneity and Inform Therapeutic Strategies [mdpi.com]
- 12. Characterization of cluster of differentiation 47 expression and its potential as a therapeutic target in esophageal squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ImmuneOncia Announces Biomarker Results from Phase 1 Clinical Trial of CD47 Antibody at ASCO - BioSpace [biospace.com]
- 14. CD47: A Cell Surface Glycoprotein Which Regulates Multiple Functions of Hematopoietic Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting IMM-01 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with the mammalian Diaphanous (mDia)-related formin agonist, IMM-01.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of mammalian Diaphanous (mDia)-related formins.[1] Its molecular formula is C₁₂H₁₇N₃O₂S and it has a molecular weight of 267.35 g/mol . This compound functions by disrupting the autoinhibitory interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD) of mDia formins, with an IC₅₀ of 140 nM.[1] This activation of mDia leads to the promotion of actin assembly and microtubule stabilization.
Q2: What is the primary recommended solvent for this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL. For cellular assays, it is crucial to prepare a high-concentration stock solution in DMSO to minimize the final concentration of the solvent in the cell culture medium, which should ideally be at or below 0.1% to avoid cytotoxicity.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media. What is the cause and how can I prevent this?
A3: This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the compound's solubility is significantly lower in the aqueous environment of the cell culture medium compared to DMSO. To prevent this, consider the following troubleshooting steps:
-
Lower the final concentration: The most direct approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize the dilution process: Add the DMSO stock solution drop-wise into the pre-warmed (37°C) cell culture medium while gently vortexing. This gradual addition helps in better dispersion and prevents localized high concentrations that can lead to precipitation.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in pre-warmed media.
-
Use co-solvents: In some instances, the addition of a small percentage of a water-miscible organic co-solvent to the aqueous buffer may improve solubility.[2][3]
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at 2-8°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
Guide 1: Addressing this compound Precipitation in Cell-Based Assays
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
A troubleshooting workflow for this compound precipitation issues.
Guide 2: Assessing the Stability of this compound in Solution
If you suspect degradation of this compound in your stock or working solutions, this guide outlines a process to assess its stability.
A workflow for assessing the stability of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Temperature | Notes |
| DMSO | 100 mg/mL | Room Temperature | Primary recommended solvent. |
| Aqueous Media | Low (hydrophobic) | 37°C | Prone to precipitation upon dilution from DMSO stock. |
Table 2: Factors Influencing this compound Solubility and Stability
| Parameter | Effect on Solubility | Effect on Stability | Recommendations |
| Temperature | Increased temperature may transiently increase solubility. | High temperatures can accelerate degradation. | Prepare solutions in media pre-warmed to 37°C. Avoid excessive heating. Store stock solutions at -20°C or -80°C. |
| pH | Solubility of ionizable compounds is pH-dependent.[4][5][6][7][8] | Extreme pH values can cause hydrolytic degradation. | Determine the optimal pH for solubility and stability if this compound has ionizable groups. |
| Light | Photodegradation can occur with light-sensitive compounds. | Protect stock solutions and experimental setups from direct light. | |
| Freeze-Thaw Cycles | Can lead to precipitation out of solution. | May cause degradation over time. | Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Add a small, consistent volume of each DMSO dilution to a larger volume of your pre-warmed (37°C) cell culture medium in a clear multi-well plate. For example, add 2 µL of each DMSO dilution to 198 µL of media. Include a DMSO-only control.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation or cloudiness at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration of this compound under your experimental conditions.
Protocol 2: Forced Degradation Study for this compound Stability Assessment
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.[9][10][11][12][13]
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).
-
Subject aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC). [14][15][16]
-
Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent this compound peak.
Signaling Pathway
Activation of mDia Formins by this compound
This compound activates mDia-related formins by disrupting their autoinhibited state. In this inactive conformation, the C-terminal Diaphanous Autoregulatory Domain (DAD) binds to the N-terminal Diaphanous Inhibitory Domain (DID).[17] This intramolecular interaction prevents the Formin Homology 2 (FH2) domain from nucleating and elongating actin filaments. The binding of active Rho GTPases or an agonist like this compound to the N-terminal region releases this autoinhibition, allowing the FH2 domain to become active and promote actin polymerization.[17][18][19][20][21][22][23]
Activation of mDia formins by this compound leads to actin polymerization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. scielo.br [scielo.br]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation studies: Significance and symbolism [wisdomlib.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 12. rjptonline.org [rjptonline.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. Mechanism of activation of the Formin protein Daam1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism and Function of Formins in the Control of Actin Assembly | Annual Reviews [annualreviews.org]
- 19. Formin’ actin in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. stemcell.com [stemcell.com]
optimizing IMM-01 dosage for maximum therapeutic effect
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with IMM-01, a recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments, with a focus on optimizing dosage for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a SIRPα-Fc fusion protein that targets CD47, a "don't eat me" signal overexpressed on the surface of many cancer cells. By binding to CD47, this compound blocks the CD47-SIRPα interaction, which in turn inhibits a downstream signaling cascade that prevents phagocytosis. This blockade, coupled with the "eat me" signal provided by the Fc portion of this compound binding to Fcγ receptors on macrophages, leads to enhanced antibody-dependent cellular phagocytosis (ADCP) of tumor cells.[1] Additionally, this compound can induce a moderate level of antibody-dependent cell-mediated cytotoxicity (ADCC) but does not induce complement-dependent cytotoxicity (CDC).[1]
Signaling Pathway of this compound Action
Caption: this compound blocks the CD47-SIRPα "don't eat me" signal and activates the FcγR "eat me" signal.
Q2: What is the binding affinity of this compound to human CD47?
A2: In vitro binding assays have shown that this compound has a strong binding affinity to human CD47, with a reported EC50 of 0.4967 nM.[1]
Q3: What are the key in vitro functional assays to assess this compound activity?
A3: The primary in vitro functional assays for this compound are the Antibody-Dependent Cellular Phagocytosis (ADCP) assay and the Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) assay. This compound has been shown to induce strong ADCP and moderate ADCC.[1]
Q4: What preclinical in vivo efficacy data is available for this compound?
A4: Preclinical studies in mouse xenograft models of hematological malignancies have demonstrated the in vivo anti-tumor activity of this compound. For example, in a Daudi xenograft model, this compound at a dose of 5 mg/kg resulted in a tumor growth inhibition (TGI) of 97.48% on day 24. In a Raji orthotopic model, this compound alone prolonged the survival of more than 60% of mice for 80 days.[2]
Preclinical Efficacy of this compound in Mouse Models
| Model | Cell Line | This compound Dose | Outcome |
| Xenograft | Daudi | 5 mg/kg | 97.48% TGI at day 24 |
| Orthotopic | Raji | 5 mg/kg | >60% survival at 80 days |
| Xenograft | HL-60 | Not specified | 100% complete remission after 2 weeks |
Q5: What is the recommended dose range for this compound in clinical studies?
A5: In a first-in-human Phase I study in patients with relapsed or refractory lymphoma, this compound was evaluated in dose-escalating cohorts ranging from 0.003 mg/kg to 1.0 mg/kg.[3] In a subsequent Phase Ib/II study in combination with tislelizumab for advanced solid tumors and lymphoma, dose escalation of this compound was evaluated at 1.0, 1.5, and 2.0 mg/kg, with 2.0 mg/kg being determined as the recommended Phase II dose (RP2D).[4]
Clinical Dose Escalation of this compound
| Clinical Trial Phase | Patient Population | Dose Cohorts (mg/kg) | Recommended Phase II Dose (mg/kg) |
| Phase I | Relapsed/Refractory Lymphoma | 0.003, 0.01, 0.05, 0.15, 0.5, 1.0 | Not Applicable |
| Phase Ib/II | Advanced Solid Tumors & Lymphoma | 1.0, 1.5, 2.0 | 2.0 |
Q6: What are the pharmacokinetic properties of this compound?
A6: Preliminary pharmacokinetic data from the Phase I study showed that the terminal half-life of this compound ranged from 53.8 to 73.3 hours. The AUC (Area Under the Curve) and Cmax (Maximum Concentration) of this compound displayed nonlinear increases in the dose range of 0.05 mg/kg to 0.5 mg/kg.[3]
Pharmacokinetic Parameters of this compound (Phase I)
| Parameter | Value | Dose Range |
| Terminal Half-life (t1/2) | 53.8 - 73.3 hours | 0.05 mg/kg to 0.5 mg/kg |
| AUC | Nonlinear increase | 0.05 mg/kg to 0.5 mg/kg |
| Cmax | Nonlinear increase | 0.05 mg/kg to 0.5 mg/kg |
Q7: What are the common adverse events associated with this compound treatment?
A7: In the Phase I monotherapy study, the most common treatment-related adverse events were thrombocytopenia (54%), neutropenia (36%), pyrexia (36%), and anemia (27%). Most of these events were grade 1 or 2.[3] In the Phase Ib/II combination study with tislelizumab, the most frequent grade 3-4 treatment-related adverse events included decreased lymphocyte count, decreased white blood cell count, and decreased platelet count.[5]
Troubleshooting Guides
Issue 1: Low or no phagocytic activity in ADCP assay.
Possible Causes and Solutions
-
Suboptimal Effector-to-Target (E:T) Ratio:
-
Solution: Titrate the E:T ratio. A common starting point is 4:1, but this may need to be optimized for your specific cell lines.
-
-
Poor Health of Effector Cells (Macrophages):
-
Solution: Ensure macrophages are properly differentiated and activated. Check viability before starting the assay. Use fresh, healthy cells.
-
-
Low CD47 Expression on Target Cells:
-
Solution: Confirm CD47 expression on your target cell line by flow cytometry. If expression is low, consider using a different cell line or a method to upregulate CD47.
-
-
Incorrect this compound Concentration:
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound. Start with a broad range (e.g., 0.01 to 10 µg/mL).
-
-
Issues with Labeling Dyes:
-
Solution: Ensure that the fluorescent dyes used to label target and effector cells are not affecting cell viability or function. Titrate dye concentrations and perform viability controls.
-
Troubleshooting Workflow for Low ADCP Activity
References
- 1. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Guidelines for the use of flow cytometry and cell sorting in immunological studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of IMM-01 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing and understanding the potential off-target effects of IMM-01 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a recombinant human signal regulatory protein α (SIRPα) IgG1 fusion protein. Its primary on-target mechanism of action is to block the interaction between CD47, a "don't eat me" signal overexpressed on many cancer cells, and SIRPα on phagocytic cells like macrophages. This blockade enhances the phagocytosis of tumor cells and can stimulate a subsequent anti-tumor T-cell response.[1]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect is the phagocytosis of CD47-positive tumor cells. Potential off-target effects are primarily related to the expression of CD47 on healthy cells. While this compound is engineered for minimal binding to red blood cells (erythrocytes) to prevent hemolysis, interactions with other CD47-expressing cells, such as platelets, can occur.[2] Clinical studies have reported transient thrombocytopenia (low platelet count) and anemia as treatment-related adverse events.[2]
Q3: My experiment shows low phagocytosis of the target cancer cell line. How can I troubleshoot this?
A3: There are several potential reasons for low phagocytic activity:
-
Low CD47 expression on target cells: Confirm the CD47 expression level on your cancer cell line using flow cytometry.
-
Macrophage activation state: Ensure your macrophages are properly differentiated and activated. The polarization state of macrophages can influence their phagocytic capacity.
-
Suboptimal this compound concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell system.
-
Incorrect experimental setup: Review the co-culture conditions, including the effector-to-target cell ratio and incubation time.
Q4: I am observing a decrease in platelet count in my in vivo model. How can I investigate if this is a direct off-target effect of this compound?
A4: Thrombocytopenia has been observed in clinical trials of this compound.[2] To investigate this in a preclinical setting, you can perform the following:
-
In vitro platelet binding assay: Use flow cytometry to determine if this compound directly binds to platelets isolated from your model system.
-
Platelet aggregation assay: Assess whether this compound induces platelet aggregation in vitro.
-
Monitor platelet counts over time: In your in vivo experiments, take regular blood samples to monitor platelet counts following this compound administration.
Data Presentation: this compound Binding Affinity
The selectivity of this compound for its target on cancer cells versus its potential off-target binding to human red blood cells (RBCs) is a key design feature.
| Target/Cell Type | Binding Target | Affinity (EC50/Comment) | Reference |
| Cancer Cells | Human CD47 | 0.4967 nM (EC50) | [2] |
| Human Red Blood Cells | Human CD47 | No binding activity or hemagglutination observed | [2][3] |
| Human Platelets | Human CD47 | Data not publicly available. Thrombocytopenia observed in clinical trials suggests a potential interaction. | [2] |
Experimental Protocols
Protocol 1: Assessing Off-Target Binding to Erythrocytes and Platelets by Flow Cytometry
This protocol allows for the direct assessment of this compound binding to non-target cells.
Objective: To quantify the binding of this compound to erythrocytes and platelets.
Materials:
-
This compound
-
Human whole blood or isolated erythrocytes and platelets
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorochrome-conjugated anti-human IgG1 secondary antibody
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
For erythrocytes, dilute whole blood in PBS.
-
For platelets, prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed.
-
-
Staining:
-
Incubate a fixed number of erythrocytes or platelets with varying concentrations of this compound for 30-60 minutes at 4°C.
-
Wash the cells twice with cold PBS containing 1% BSA.
-
Resuspend the cells in a solution containing the fluorochrome-conjugated anti-human IgG1 secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the erythrocyte or platelet population based on forward and side scatter properties.
-
Quantify the median fluorescence intensity (MFI) of the gated population to determine the extent of this compound binding.
-
Protocol 2: In Vitro Macrophage-Mediated Phagocytosis Assay
This protocol is essential for confirming the on-target activity of this compound.
Objective: To measure the ability of this compound to induce macrophage-mediated phagocytosis of cancer cells.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)
-
CD47-positive cancer cell line
-
This compound
-
Control human IgG1
-
Cell labeling dyes (e.g., CFSE for cancer cells, and a different color dye for macrophages)
-
Culture medium
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Preparation:
-
Differentiate monocytes into macrophages or culture the macrophage cell line.
-
Label the cancer cells with CFSE according to the manufacturer's protocol.
-
Label the macrophages with a different fluorescent dye.
-
-
Co-culture:
-
Plate the labeled macrophages.
-
Add the labeled cancer cells at a suitable effector-to-target ratio (e.g., 1:2).
-
Add this compound or control IgG1 at the desired concentration.
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The percentage of macrophages that are positive for both macrophage and cancer cell dyes indicates the phagocytosis rate.
-
Fluorescence Microscopy: Visualize the co-culture under a fluorescence microscope to observe and quantify the engulfment of cancer cells by macrophages.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Workflow for Investigating Platelet Off-Target Effects
Caption: Troubleshooting Logic for Low Phagocytosis
References
Technical Support Center: Improving the Bioavailability of IMM-01 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IMM-01, a small molecule agonist of mammalian Diaphanous (mDia)-related formins. The primary focus is on addressing challenges related to its bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a small molecule agonist of mammalian Diaphanous (mDia)-related formins with potential anticancer effects.[1][2] Its known physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 267.35 g/mol | [3] |
| Empirical Formula | C12H17N3O2S | [3] |
| CAS Number | 218795-74-5 | [3] |
| Solubility | Soluble in DMSO | [3] |
Q2: Why is the bioavailability of this compound a potential issue in our animal experiments?
A2: this compound is soluble in organic solvents like DMSO, which often indicates poor aqueous solubility.[3] For orally administered drugs, poor aqueous solubility is a major factor limiting their dissolution in the gastrointestinal tract, which is a prerequisite for absorption and, consequently, bioavailability. Compounds with these characteristics often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[4][5][6] In vivo studies reported in the literature have utilized intravenous administration, which bypasses the oral absorption route, further suggesting that oral bioavailability may be a hurdle.[2]
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of BCS Class II compounds. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and absorption.[4][6][7]
-
Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous form can increase its dissolution rate.[8]
-
Nanosizing: Reducing the particle size of this compound to the nanoscale can increase the surface area for dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance solubility.[8]
Q4: What is the mechanism of action of this compound?
A4: this compound is an agonist of mDia-related formins. It functions by disrupting the autoinhibitory interaction between the Diaphanous-inhibitory domain (DID) and the Diaphanous-autoregulatory domain (DAD) of mDia, leading to the activation of formins.[1][2] Activated mDia then influences the actin cytoskeleton and microtubule dynamics.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| High variability in plasma concentrations of this compound between animals after oral administration. | Poor and variable dissolution of this compound in the gastrointestinal tract. | 1. Improve Formulation: Consider formulating this compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) to enhance its solubilization. 2. Particle Size Reduction: Investigate micronization or nanosizing of the this compound powder before formulation. 3. Control Food Intake: Ensure consistent fasting or feeding protocols across all animals, as food can significantly impact the absorption of poorly soluble drugs. |
| Low or undetectable plasma concentrations of this compound after oral dosing. | Insufficient absorption due to poor solubility and/or first-pass metabolism. | 1. Increase Solubilization: Formulate this compound in a vehicle that enhances its solubility, such as a solution containing co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants (e.g., Tween 80, Cremophor EL). 2. Use of Permeation Enhancers: Include excipients that can enhance the permeability of the intestinal mucosa, but use with caution and after thorough literature review for safety. 3. Consider Alternative Routes: If oral bioavailability remains a significant challenge, explore other administration routes such as intraperitoneal (IP) or subcutaneous (SC) injection, if appropriate for the experimental goals. |
| Precipitation of this compound observed when preparing dosing solutions. | The aqueous-based vehicle is a poor solvent for this compound. | 1. Optimize Vehicle Composition: Increase the proportion of organic co-solvents or surfactants in the vehicle. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle might improve its solubility if the compound is ionizable. 3. Prepare a Suspension: If a solution is not feasible, a well-formulated, uniform suspension with a suitable suspending agent (e.g., methylcellulose) can be used. Ensure the suspension is homogenous before each administration. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Gavage in Rodents
-
Selection of Excipients:
-
Oil Phase: Select a suitable oil (e.g., Labrafil® M 1944 CS, Capryol™ 90).
-
Surfactant: Choose a surfactant with a high HLB value (e.g., Kolliphor® EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant or co-solvent (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
Briefly, add an excess amount of this compound to a known volume of the excipient.
-
Shake at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Preparation of this compound SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial based on the optimal ratio from the phase diagram.
-
Heat the mixture to 40-50°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS Formulation:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size using dynamic light scattering (DLS).
-
Self-Emulsification Time: Assess the time taken for the formulation to form a fine emulsion upon gentle agitation in an aqueous medium.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model:
-
Use adult male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation (e.g., SEDDS or a simple suspension) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For comparison, an intravenous (IV) group can be included to determine the absolute bioavailability. For IV administration, dissolve this compound in a suitable vehicle (e.g., DMSO:PEG400:Saline).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%) using appropriate software.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Simplified mDia signaling pathway and the action of this compound.
References
- 1. This compound | mDia-related formins agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. globalresearchonline.net [globalresearchonline.net]
IMM-01 Technical Support Center: Troubleshooting Unexpected Experimental Results
Welcome to the technical support center for IMM-01 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered during in-vitro studies involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer-based guide to troubleshoot specific issues you might encounter during your experiments with this compound.
Section 1: Cell Viability and Phagocytosis Assays
Question 1: Why am I observing low or no increase in cancer cell death after this compound treatment in my co-culture with macrophages?
Possible Causes and Solutions:
-
Suboptimal Effector-to-Target Ratio: The ratio of macrophages (effector cells) to cancer cells (target cells) is critical for observing phagocytosis.
-
Troubleshooting: Perform a titration experiment to determine the optimal effector-to-target (E:T) ratio. Start with common ratios such as 1:1, 2:1, and 4:1.
-
-
Macrophage Activation State: Macrophages may not be adequately activated to induce phagocytosis.
-
Troubleshooting: Ensure your macrophage differentiation and activation protocol (e.g., using M-CSF or GM-CSF) is well-established. You can verify activation by checking for the expression of surface markers like CD80/CD86.
-
-
Low CD47 Expression on Target Cells: The target cancer cells may express low levels of CD47, the target of this compound.
-
Troubleshooting: Verify CD47 expression on your cancer cell line using flow cytometry or western blotting. If expression is low, consider using a different cell line known to have high CD47 expression as a positive control.
-
-
Inactive this compound: The this compound protein may have lost its activity due to improper storage or handling.
-
Troubleshooting: Use a fresh vial of this compound and ensure it has been stored at the recommended temperature and handled according to the manufacturer's protocol. Avoid multiple freeze-thaw cycles.[1]
-
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect the changes.
-
Troubleshooting: Consider using a more direct measure of phagocytosis, such as a flow cytometry-based assay where cancer cells are fluorescently labeled and their engulfment by macrophages is quantified. For viability, ensure you are using a suitable assay like an ATP-based assay (e.g., CellTiter-Glo®) which is highly sensitive.[2]
-
Question 2: I am seeing unexpected toxicity in my control (non-cancerous) cells treated with this compound.
Possible Causes and Solutions:
-
High this compound Concentration: The concentration of this compound used might be too high, leading to off-target effects.
-
Troubleshooting: Perform a dose-response curve to identify the optimal, non-toxic concentration of this compound for your specific cell types.
-
-
Contamination: Reagents or cell cultures may be contaminated.[1]
-
Troubleshooting: Use fresh, sterile reagents and regularly test your cell lines for mycoplasma contamination.
-
-
Fc Receptor-Mediated Effects: Non-cancerous cells might be sensitive to the Fc portion of the this compound fusion protein, leading to unintended cell signaling or antibody-dependent cellular cytotoxicity (ADCC).
-
Troubleshooting: Use an appropriate isotype control (a fusion protein with a similar Fc region but lacking the SIRPα domain) to determine if the observed toxicity is specific to the this compound mechanism.
-
Section 2: Cytokine Release Assays (e.g., ELISA)
Question 3: My ELISA results show high background noise across all wells.
Possible Causes and Solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies.[3]
-
Inadequate Washing: Residual unbound antibodies or reagents can cause high background.[5]
-
Troubleshooting: Increase the number of wash steps and ensure that the wells are completely emptied between washes. Adding a mild detergent like Tween-20 to the wash buffer can also help.[3]
-
-
Antibody Concentration Too High: The primary or secondary antibody concentrations may be too high, leading to non-specific binding.[1]
-
Troubleshooting: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Contaminated Reagents: Buffers or other reagents might be contaminated.[1]
-
Troubleshooting: Prepare fresh buffers and filter them if necessary.
-
Question 4: I am not detecting any cytokine release (e.g., IFNγ, TNFα) from immune cells after stimulation with this compound and cancer cells.
Possible Causes and Solutions:
-
Low Cell Viability: The immune cells (e.g., PBMCs) may have low viability.
-
Troubleshooting: Check the viability of your cells before starting the experiment using a method like Trypan Blue exclusion.
-
-
Insufficient Stimulation: The level of stimulation may be too low to induce a detectable cytokine response.
-
Troubleshooting: Ensure that your positive control (e.g., PHA) is working.[6] Verify the expression of CD47 on the target cells. Consider increasing the concentration of this compound or the E:T ratio.
-
-
Incorrect Timing of Supernatant Collection: The supernatant may have been collected at a suboptimal time point.
-
Troubleshooting: Perform a time-course experiment, collecting supernatants at different time points (e.g., 24, 48, 72 hours) to determine the peak of cytokine production.
-
-
Assay Sensitivity: The ELISA kit may not be sensitive enough to detect low levels of cytokines.
-
Troubleshooting: Use a high-sensitivity ELISA kit or consider a more sensitive detection method like a multiplex bead-based assay (e.g., Luminex).
-
Section 3: Western Blotting for Signaling Pathways
Question 5: I am observing unexpected bands or no signal for my target protein in a Western blot.
Possible Causes and Solutions:
-
No Signal/Weak Signal:
-
Insufficient Protein Loaded: Not enough protein in the sample.[7][8] Solution: Quantify your protein using a Bradford or BCA assay and load more protein per well.[7]
-
Poor Protein Transfer: Inefficient transfer from the gel to the membrane.[4][8] Solution: Confirm successful transfer by staining the membrane with Ponceau S.[8] Optimize transfer time and voltage, especially for high molecular weight proteins.[9]
-
Inactive Antibody or Enzyme: The primary or secondary antibody may have lost activity.[7] Solution: Use fresh antibody dilutions and test the secondary antibody's enzyme activity.[7]
-
-
Unexpected/Multiple Bands:
-
Protein Degradation: The sample may have degraded.[7] Solution: Use fresh samples and always add protease inhibitors to your lysis buffer.[7][8]
-
Non-Specific Antibody Binding: The primary antibody may be binding to other proteins.[7] Solution: Increase the stringency of your washes and optimize the antibody concentration. Use a negative control (e.g., lysate from a cell line that does not express the target protein).[7]
-
Post-Translational Modifications: The protein may have modifications that alter its molecular weight.[7] Solution: Consult literature for known modifications of your target protein.
-
Section 4: Flow Cytometry
Question 6: I am seeing high levels of non-specific staining or artifacts in my flow cytometry data.
Possible Causes and Solutions:
-
Dead Cells: Dead cells can non-specifically bind antibodies, leading to false positives.[10]
-
Cell Doublets/Aggregates: Doublets can be misinterpreted as single cells with double the fluorescence.
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on immune cells like macrophages and B cells.
-
Troubleshooting: Block Fc receptors using an Fc-blocking reagent before adding your specific antibodies.[10]
-
-
Incorrect Compensation: Spectral overlap between different fluorochromes can lead to incorrect data interpretation.
-
Troubleshooting: Prepare single-stained compensation controls for each fluorochrome used in your panel and apply proper compensation.
-
Data Presentation Tables
Table 1: Example Troubleshooting Summary for Low Phagocytosis Activity
| Unexpected Result | Potential Cause | Recommended Action | Expected Outcome |
| Low Phagocytosis of Cancer Cells | Suboptimal E:T Ratio | Titrate E:T ratios (e.g., 1:1, 2:1, 4:1) | Identification of an optimal ratio with increased phagocytosis. |
| Low CD47 on Target Cells | Confirm CD47 expression via flow cytometry. | Verification of target presence; if low, switch to a high-expressing cell line. | |
| Inactive Macrophages | Check macrophage activation markers (CD80/86). | Confirmation of macrophage activation state. | |
| Inactive this compound | Use a new vial of this compound. | Restoration of expected phagocytic activity. |
Table 2: Example Troubleshooting for High Background in ELISA
| Unexpected Result | Potential Cause | Recommended Action | Expected Outcome |
| High Background Signal | Insufficient Blocking | Increase blocking time to 2 hours; try alternative blocking buffer. | Reduced background signal in negative control wells. |
| Inadequate Washing | Increase the number of wash cycles from 3 to 5. | Lower overall background across the plate. | |
| High Antibody Concentration | Perform antibody titration (e.g., 1:1000, 1:2000, 1:5000). | Optimal signal-to-noise ratio achieved. |
Experimental Protocols
Protocol 1: In-Vitro Phagocytosis Assay using Flow Cytometry
-
Cell Preparation:
-
Culture macrophages (e.g., derived from THP-1 cells or primary monocytes) and target cancer cells separately to optimal densities.
-
Label target cancer cells with a fluorescent dye (e.g., CFSE or CellTracker Green) according to the manufacturer's protocol.
-
Wash the labeled cancer cells three times with PBS to remove excess dye.
-
-
Co-culture:
-
Plate macrophages in a 24-well plate.
-
Add the labeled cancer cells to the macrophages at the desired E:T ratio.
-
Add this compound or an isotype control to the respective wells at the desired concentration.
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Sample Staining and Acquisition:
-
Gently harvest the cells.
-
Stain the cells with a fluorescently conjugated antibody against a macrophage-specific marker (e.g., PE-conjugated anti-CD11b).
-
Wash the cells and resuspend in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify the macrophage population based on the macrophage-specific marker (e.g., CD11b positive).
-
Within the macrophage population, quantify the percentage of cells that are also positive for the cancer cell dye (e.g., CFSE). This represents the percentage of phagocytosis.
-
Mandatory Visualizations
Caption: this compound blocks the CD47-SIRPα inhibitory signal, promoting macrophage-mediated phagocytosis.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. arp1.com [arp1.com]
- 6. Cytokine Storm panel | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 10. sanguinebio.com [sanguinebio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Anemia and Hemolysis with CD47 Targeting Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CD47 targeting agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of anemia and hemolysis associated with the therapeutic blockade of the CD47-SIRPα axis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which CD47 targeting agents cause anemia and hemolysis?
A1: CD47 is a ubiquitously expressed transmembrane protein that acts as a "don't eat me" signal by binding to the SIRPα receptor on macrophages.[1][2] This interaction prevents the phagocytosis of healthy cells, including red blood cells (RBCs).[3] When CD47 targeting agents block this interaction, they inadvertently mark RBCs for destruction by macrophages in the spleen and liver, leading to anemia and hemolysis.[4][5] This process is often mediated by antibody-dependent cellular phagocytosis (ADCP), where the Fc region of the anti-CD47 antibody binds to Fc receptors on macrophages, further promoting engulfment.[6] Additionally, some anti-CD47 antibodies can cause hemagglutination, the clumping of RBCs, which also contributes to their clearance.[1][5]
Q2: Are all CD47 targeting agents associated with the same level of hematological toxicity?
A2: No, the degree of anemia and hemolysis can vary significantly depending on the therapeutic agent's design and mechanism of action. Factors influencing toxicity include the antibody's isotype (e.g., IgG1 vs. IgG4), its binding epitope on CD47, its affinity, and whether it is a monospecific antibody, a bispecific antibody, or a SIRPα-Fc fusion protein.[2][7] For instance, some next-generation antibodies are engineered to have reduced binding to RBCs to minimize anemia.[7][8]
Q3: What are the main strategies to mitigate anemia and hemolysis when using CD47 targeting agents?
A3: Several strategies are being employed to reduce the hematological side effects of CD47 blockade:
-
Priming and Maintenance Dosing: This involves administering a low initial "priming" dose to eliminate older, more susceptible RBCs.[9] This allows the body to compensate by producing new RBCs (reticulocytosis).[10] Subsequent higher "maintenance" doses are then better tolerated.[9]
-
Antibody Engineering:
-
Epitope Targeting: Developing antibodies that bind to a CD47 epitope that is less accessible on RBCs compared to tumor cells.[8]
-
Affinity Modulation: Engineering antibodies with lower affinity for CD47 on RBCs.
-
Fc Region Modification: Using antibody isotypes (like IgG4) with lower Fc receptor engagement or engineering the Fc region to reduce ADCP of RBCs.[6]
-
-
Bispecific Antibodies: Creating antibodies that simultaneously target CD47 and a tumor-associated antigen. This increases the antibody's specificity for tumor cells, reducing its binding to RBCs.[11][12]
-
SIRPα-Fc Fusion Proteins: These molecules block the CD47-SIRPα interaction without the direct opsonization of RBCs that can occur with full antibodies.[2][12]
-
Targeting SIRPα: Developing antibodies that target SIRPα on macrophages instead of CD47 on all cells can also mitigate on-target toxicity to RBCs.[2]
Q4: What is "erythrocyte pruning" and how does it relate to mitigating anemia?
A4: Erythrocyte pruning is a phenomenon where the CD47 antigen is shed from the surface of red blood cells following treatment with an anti-CD47 antibody.[10] This reduction in CD47 expression on RBCs makes them less susceptible to subsequent doses of the antibody, thereby conferring a protective effect and contributing to the transient nature of the anemia observed with some agents.[10]
Troubleshooting Guides
Issue 1: Unexpectedly High Hemolysis in an In Vitro Assay
| Potential Cause | Troubleshooting Step |
| Complement Activation | If using serum in your assay, heat-inactivate it (56°C for 30 minutes) to destroy complement proteins that can cause complement-dependent cytotoxicity (CDC), unless this is the specific mechanism you are studying. |
| Fc-Mediated Phagocytosis | Ensure your macrophages are not overly activated. Use a consistent source and passage number. Consider using an anti-CD47 antibody with a modified Fc region (e.g., IgG4 or LALA mutations) to reduce Fc receptor engagement. |
| Hemagglutination | Visually inspect the RBCs under a microscope for clumping. If hemagglutination is observed, consider using a different anti-CD47 antibody known to have low hemagglutination potential. Perform a specific hemagglutination assay to quantify this effect. |
| Incorrect Effector-to-Target Ratio | Optimize the ratio of macrophages to RBCs. A very high ratio may lead to increased non-specific phagocytosis. |
| Contamination | Ensure all reagents and cell cultures are free from microbial contamination, which can activate macrophages and induce hemolysis. |
Issue 2: High Variability in In Vitro Phagocytosis Assays
| Potential Cause | Troubleshooting Step |
| Macrophage Differentiation State | The differentiation and activation state of macrophages can significantly impact their phagocytic capacity. Standardize the differentiation protocol (e.g., using M-CSF for a specific duration) and use consistent batches of cytokines.[13] |
| RBC Age and Quality | Use freshly isolated RBCs for each experiment, as older RBCs are more prone to phagocytosis. Ensure consistent washing and handling of RBCs. |
| Cell Labeling Inconsistency | If using fluorescent dyes (e.g., CFSE) to label target cells, ensure consistent staining intensity and that the dye does not affect cell viability.[14] |
| Assay Timing | The kinetics of phagocytosis can vary. Perform a time-course experiment to determine the optimal incubation time for your specific antibody and cell types. |
| Subjective Quantification | Use flow cytometry for a more objective and high-throughput quantification of phagocytosis compared to manual counting by microscopy.[14][15] |
Quantitative Data Summary
The following table summarizes the incidence of anemia reported in clinical trials for different CD47 targeting agents.
| Agent (Class) | Cancer Type | Combination Therapy | Incidence of Anemia (All Grades) | Incidence of Grade ≥3 Anemia | Citation(s) |
| Magrolimab (Anti-CD47 mAb) | AML | Azacitidine | 34.5% | Not specified | [16] |
| Magrolimab (Anti-CD47 mAb) | Solid Tumors | - | 57% | Not specified | [1] |
| Lemzoparlimab (Anti-CD47 mAb) | Solid Tumors/Lymphoma | - | 30% | 0% (in initial monotherapy) | [17] |
| Evorpacept (ALX148) (SIRPα-Fc Fusion) | Solid Tumors | - | Hematologic toxicity did not occur | Not applicable | [8] |
Note: This data is for illustrative purposes and is compiled from various sources. For detailed and up-to-date information, please refer to the specific clinical trial publications.
Key Experimental Protocols
In Vitro Macrophage-Mediated Phagocytosis Assay
This assay quantifies the engulfment of target cells (e.g., tumor cells or RBCs) by macrophages in the presence of a CD47 targeting agent.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated with PMA, or primary bone marrow-derived macrophages).[13]
-
Target cells (e.g., cancer cell line or freshly isolated RBCs).
-
Fluorescent dyes for labeling (e.g., CFSE for target cells, and a fluorescently-conjugated anti-CD11b or F4/80 antibody for macrophages).[14][15]
-
Anti-CD47 antibody and isotype control.
-
96-well culture plates.
-
Flow cytometer.
Methodology:
-
Prepare Macrophages: Plate macrophages in a 96-well plate and allow them to adhere.[15]
-
Label Target Cells: Label the target cells with CFSE according to the manufacturer's protocol.[14]
-
Co-culture: Add the labeled target cells to the macrophage-containing wells at a specific effector-to-target ratio (e.g., 1:2 macrophages to target cells).[15]
-
Add Antibodies: Add the anti-CD47 antibody or isotype control to the respective wells at the desired concentration.[14]
-
Incubate: Incubate the co-culture for a predetermined time (e.g., 2-4 hours) at 37°C.
-
Harvest and Stain: Gently wash to remove non-phagocytosed target cells. Detach the macrophages and stain with a fluorescently-conjugated antibody against a macrophage-specific marker (e.g., CD11b).[15]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker-positive and CFSE-positive) represents the phagocytic index.[14][15]
Hemagglutination Assay
This assay assesses the ability of an anti-CD47 antibody to cause clumping of red blood cells.
Materials:
-
Freshly isolated human or mouse RBCs.
-
Phosphate-buffered saline (PBS).
-
Anti-CD47 antibody and isotype control.
-
96-well round-bottom plate.
-
Microscope.
Methodology:
-
Prepare RBCs: Wash freshly collected RBCs with PBS several times by centrifugation to remove plasma and buffy coat. Resuspend to a final concentration of 2-4% in PBS.[18]
-
Antibody Dilutions: Prepare serial dilutions of the anti-CD47 antibody and isotype control in PBS in a 96-well round-bottom plate.[19]
-
Incubation: Add the RBC suspension to each well. Mix gently.[19]
-
Observation: Incubate the plate at 37°C for 1-2 hours, followed by incubation at room temperature or 4°C.[20][21]
-
Analysis: Observe the wells for hemagglutination. A uniform reddish suspension indicates no agglutination, while a distinct "button" of RBCs at the bottom of the well that does not resuspend easily upon gentle agitation, or visible clumping, indicates agglutination.[18][21] Document the results by microscopy.[20][21]
Flow Cytometry for CD47 Expression on Red Blood Cells
This protocol measures the level of CD47 expression on the surface of RBCs.
Materials:
-
Freshly collected whole blood or isolated RBCs.
-
Fluorescently-conjugated anti-CD47 antibody and corresponding isotype control.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
RBC Lysis Buffer (if starting with whole blood).
-
Flow cytometer.
Methodology:
-
Sample Preparation: If using whole blood, take a small volume (e.g., 100 µL). If using isolated RBCs, wash with PBS and resuspend in staining buffer.
-
Antibody Staining: Add the fluorescently-conjugated anti-CD47 antibody or isotype control to the cells and incubate for 30 minutes at 4°C in the dark.[22]
-
Wash: Wash the cells with staining buffer to remove unbound antibody.
-
RBC Lysis (for whole blood): If using whole blood, lyse the RBCs using a commercial lysis buffer according to the manufacturer's instructions.[5][23] Centrifuge to pellet the remaining white blood cells (this step is for analyzing other cell types; for RBC analysis, lysis is omitted). For direct RBC analysis, proceed to the next step after the wash.
-
Acquisition: Resuspend the RBCs in staining buffer and acquire the samples on a flow cytometer.
-
Analysis: Gate on the RBC population based on forward and side scatter properties. Analyze the mean fluorescence intensity (MFI) in the appropriate channel to quantify CD47 expression.[24]
Visualizations
Caption: CD47-SIRPα signaling pathway and its therapeutic blockade leading to hemolysis.
Caption: Workflow for developing and testing CD47 targeting agents with reduced hematotoxicity.
Caption: Logical relationship of strategies to mitigate CD47-mediated hematotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress of CD47 immune checkpoint blockade agents in anticancer therapy: a hematotoxic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A CD47 antibody with minimized erythrocyte and thrombocyte toxicities [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Opportunities and challenges for anti-CD47 antibodies in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aging‐associated changes in CD47 arrangement and interaction with thrombospondin‐1 on red blood cells visualized by super‐resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The landscape overview of CD47-based immunotherapy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tolerability and Efficacy of the Anticluster of Differentiation 47 Antibody Magrolimab Combined With Azacitidine in Patients With Previously Untreated AML: Phase Ib Results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Magrolimab Therapy in Conjunction with Conventional Chemotherapeutics Slows Disease Progression in Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. The Fully human anti-CD47 antibody SRF231 exerts dual-mechanism antitumor activity via engagement of the activating receptor CD32a - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ceji.termedia.pl [ceji.termedia.pl]
- 23. research.pasteur.fr [research.pasteur.fr]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing IMM-01 Penetration into Solid Tumors
Welcome to the technical support center for IMM-01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments aimed at enhancing the penetration of this compound into solid tumors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein. It targets the CD47 protein, which is often overexpressed on the surface of various cancer cells.[1][2][3][4] The interaction between CD47 on tumor cells and SIRPα on phagocytic cells like macrophages sends a "don't eat me" signal, which allows cancer cells to evade the immune system.[1][2][3][5] this compound competitively binds to CD47, blocking the CD47-SIRPα interaction and thereby disabling the "don't eat me" signal. This promotes the phagocytosis of tumor cells by macrophages.[2][3] Preclinical studies suggest that this compound can also induce a moderate antibody-dependent cell-mediated cytotoxicity (ADCC) but not complement-dependent cytotoxicity (CDC).
Q2: How is this compound's design optimized for solid tumor penetration?
A2: this compound has a smaller molecular weight, approximately half that of a typical IgG molecule. This design feature is intended to improve its permeability and bioavailability within the dense tumor microenvironment of solid tumors.
Q3: What are the primary barriers to this compound penetration in solid tumors?
A3: Like other large-molecule therapeutics, this compound faces several physiological barriers within solid tumors:
-
Dense Extracellular Matrix (ECM): The ECM in tumors is often dense and rich in collagen and other proteins, which can physically hinder the diffusion of large molecules like this compound.
-
Aberrant Vasculature: Tumor blood vessels are often leaky and disorganized, leading to high interstitial fluid pressure that can impede the convection of molecules from the bloodstream into the tumor tissue.
-
Binding Site Barrier: High-affinity binding of this compound to CD47 on tumor cells near blood vessels can limit its ability to penetrate deeper into the tumor to reach cells further from the vasculature.
Q4: What experimental models can be used to assess this compound tumor penetration?
A4: Several in vitro and in vivo models are suitable for evaluating the penetration of this compound:
-
3D Tumor Spheroids: These are multicellular aggregates of cancer cells that mimic the microenvironment of a small tumor, including nutrient and oxygen gradients. They are an excellent in vitro tool to quantify the penetration depth of therapeutic antibodies.
-
Patient-Derived Xenografts (PDX): These models involve implanting human tumor tissue into immunodeficient mice and can provide a more clinically relevant assessment of drug penetration in a complex in vivo environment.
-
Syngeneic Mouse Models: These models use tumor cells that are genetically compatible with the immunocompetent mouse strain, allowing for the study of the interaction between the therapeutic and the host immune system, which is relevant for an immunotherapy like this compound.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to evaluate this compound penetration.
Immunofluorescence Staining of Tumor Sections and Spheroids
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | 1. Insufficient this compound penetration: The therapeutic may not have reached the inner regions of the tumor or spheroid. 2. Low primary antibody (anti-IMM-01) concentration: The concentration may be too low for detection. 3. Incompatible secondary antibody: The secondary antibody may not recognize the primary antibody. 4. Photobleaching: The fluorescent signal may have faded due to light exposure. | 1. Increase incubation time with this compound. Consider using tissue clearing techniques to improve permeability. 2. Optimize the primary antibody concentration through a titration experiment. 3. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-human Fc, use an anti-rabbit secondary). 4. Minimize light exposure during staining and imaging. Use an anti-fade mounting medium. |
| High Background Staining | 1. Non-specific binding of antibodies: Primary or secondary antibodies may be binding to non-target proteins. 2. Insufficient blocking: The blocking step may not have been effective in preventing non-specific binding. 3. Inadequate washing: Residual unbound antibodies can cause background fluorescence. | 1. Increase the dilution of the primary and/or secondary antibodies. 2. Increase the concentration or duration of the blocking step. Use a blocking buffer containing serum from the same species as the secondary antibody. 3. Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer. |
| Uneven Staining (Staining Gradient) | 1. Poor antibody penetration: The antibody may only be staining the outer layers of the tissue or spheroid. 2. High antigen density ("binding site barrier"): Abundant CD47 on outer cells can trap this compound. 3. Thick tissue sections: Sections that are too thick can hinder antibody diffusion. | 1. Increase permeabilization time or use a stronger permeabilization agent (e.g., Triton X-100). For spheroids, consider "in-tube staining" for more uniform exposure. 2. This is an expected phenomenon. Quantify the penetration depth as a key experimental endpoint. 3. Use thinner sections (e.g., 5-10 µm for standard IHC, or optimize for cleared tissue). |
3D Tumor Spheroid Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spheroids are not forming or are irregular | 1. Incorrect cell seeding density: Too few or too many cells can affect spheroid formation. 2. Inappropriate culture plate: Standard tissue culture plates will result in monolayer growth. 3. Cell type not suitable for spheroid formation: Some cell lines do not readily form compact spheroids. | 1. Optimize the initial cell seeding number for your specific cell line. 2. Use ultra-low attachment plates or the hanging drop method. 3. Consider co-culturing with other cell types (e.g., fibroblasts) or using a scaffold-based system (e.g., Matrigel).[7] |
| High variability in spheroid size | 1. Inconsistent initial cell seeding: Pipetting errors can lead to different numbers of cells per well. 2. Cell clumping: Cells may not be a single-cell suspension before seeding. | 1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. 2. Gently triturate the cell suspension before seeding to break up clumps. |
| Difficulty imaging the center of the spheroid | 1. Light scattering: The dense cellular structure of the spheroid scatters light, reducing imaging depth. 2. Limited antibody penetration: The fluorescently labeled antibody may not have reached the core. | 1. Use a tissue clearing protocol to make the spheroid transparent. 2. Increase incubation time with the antibody and consider using smaller antibody fragments (if applicable) for better diffusion. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for this compound Penetration in 3D Tumor Spheroids
This protocol details the steps for forming tumor spheroids, treating them with this compound, and performing immunofluorescence staining to visualize penetration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment 96-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20)
-
Primary antibody (e.g., anti-human Fc antibody)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed the desired number of cells (e.g., 2,000-5,000 cells/well) in an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 2-4 days until compact spheroids are formed.
-
-
This compound Treatment:
-
Carefully remove half of the medium from each well and replace it with fresh medium containing the desired concentration of this compound.
-
Incubate for the desired time points (e.g., 4, 24, 48 hours).
-
-
Fixation and Permeabilization:
-
Gently aspirate the medium and wash the spheroids twice with PBS.
-
Fix the spheroids with 4% PFA for 30-60 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20-30 minutes at room temperature.
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block non-specific binding with blocking buffer for 1-2 hours at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain with DAPI for 10-15 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the spheroids in an anti-fade mounting medium on a glass-bottom plate or slide.
-
Image the spheroids using a confocal microscope, acquiring z-stacks through the center of the spheroid.
-
Analyze the images to quantify the penetration depth of the fluorescent signal from the edge to the core of the spheroid.
-
Protocol 2: Tissue Clearing of Tumor Spheroids for Enhanced Imaging
This protocol describes a simple passive tissue clearing method to improve imaging depth in larger spheroids.
Materials:
-
Fixed and immunostained spheroids (from Protocol 1)
-
Dehydration solutions (e.g., 30%, 50%, 70%, 95%, 100% ethanol)
-
Clearing solution (e.g., Benzyl alcohol/benzyl benzoate (B1203000) (BABB) mixture)
Procedure:
-
Dehydration:
-
After immunostaining, sequentially incubate the spheroids in increasing concentrations of ethanol (B145695) (30%, 50%, 70%, 95%, 100%) for 30-60 minutes each at room temperature.
-
-
Clearing:
-
Incubate the dehydrated spheroids in the BABB clearing solution. The spheroids should become transparent within minutes to hours.
-
-
Imaging:
-
Image the cleared spheroids using a confocal or light-sheet microscope with an objective suitable for the clearing agent's refractive index.
-
Visualizations
CD47-SIRPα Signaling Pathway
Caption: The CD47-SIRPα signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Assessing this compound Penetration
Caption: Workflow for evaluating this compound penetration in 3D tumor spheroids.
Quantitative Data Summary
While specific preclinical data on the penetration depth of this compound in various solid tumor models is not publicly available in comprehensive tables, the following table summarizes representative data for antibody and antibody fragment penetration in 3D tumor spheroids from published studies. This can serve as a benchmark for your experiments.
| Therapeutic Agent | Spheroid Model | Incubation Time (hours) | Penetration Depth (µm) | Reference |
| Full-length IgG | LS174T (colorectal) | 24 | ~50-100 | [8] |
| Full-length IgG | SW1222 (colorectal) | 12 | ~150-200 (lower antigen expression) | [8] |
| Antibody Fragment (Fab) | LS174T (colorectal) | 6 | >200 | [9] |
Note: Penetration depth is highly dependent on the specific antibody, its affinity, the antigen density in the tumor model, and the incubation conditions. Researchers should establish their own baseline data for this compound in their specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody tumor penetration: Transport opposed by systemic and antigen-mediated clearance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for IMM-01 Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with IMM-01 combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a recombinant human signal-regulatory protein alpha (SIRPα)-Fc fusion protein that targets the CD47-SIRPα signaling pathway. It has a dual mechanism of action:
-
Blocking the "don't eat me" signal: CD47 is often overexpressed on the surface of cancer cells and interacts with SIRPα on macrophages, sending an inhibitory signal that prevents phagocytosis. This compound, by binding to CD47, blocks this interaction, thereby removing the "don't eat me" signal.
-
Activating the "eat me" signal: The Fc portion of the this compound fusion protein can engage with Fcγ receptors (FcγR) on macrophages, which activates an "eat me" signal, further promoting the engulfment of tumor cells.
This dual action enhances both innate and adaptive anti-tumor immune responses. Preclinical studies have shown that this compound does not bind to human red blood cells, which minimizes the risk of hemolytic anemia, a common side effect of some CD47-targeting therapies.
Q2: What are the known combination therapy partners for this compound?
A2: Preclinical and clinical studies have shown that this compound has a strong synergistic effect when combined with other anti-cancer agents.[1] To date, the most studied combination partner is the anti-PD-1 antibody, tislelizumab.[2] Preclinical evidence also suggests potential synergy with HER2-targeted therapies. The rationale for these combinations is to simultaneously target both innate and adaptive immune checkpoints to enhance the overall anti-tumor response.
Q3: What are some of the common challenges in designing and executing clinical trials for combination immunotherapies?
A3: Designing and executing clinical trials for combination immunotherapies can be complex. Key challenges include:
-
Patient Selection: Identifying the right patient population that will benefit most from the combination therapy.
-
Dosing and Scheduling: Determining the optimal dose and administration schedule for each drug in the combination to maximize efficacy and minimize toxicity.
-
Toxicity Management: The potential for increased or overlapping toxicities from combining multiple immunotherapies.
-
Efficacy Evaluation: Traditional endpoints for cancer clinical trials may not fully capture the unique response patterns observed with immunotherapies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Line/Model | Source |
| Binding Affinity (EC50) | 0.4967 nM | In vitro binding assay | ImmuneOnco Biopharma |
| In Vitro Phagocytosis (EC50) | 0.1389 nM | Antibody-Dependent Cellular Phagocytosis (ADCP) assay | ImmuneOnco Biopharma |
Table 2: Clinical Efficacy of this compound in Combination with Tislelizumab (IMM01-04 Study)
A Phase II study in patients with relapsed/refractory classical Hodgkin lymphoma (cHL) who have failed prior anti-PD-1 treatment.
| Endpoint | Value (n=32) | Source |
| Objective Response Rate (ORR) | 65.6% | |
| Complete Response (CR) Rate | 18.8% | |
| Disease Control Rate (DCR) | 93.8% | |
| Progression-Free Survival (PFS) at 6 months | 68.7% | |
| Median Time to Response (TTR) | 1.6 months |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting tips for common issues.
In Vitro Phagocytosis Assay
Objective: To quantify the ability of this compound to induce macrophage-mediated phagocytosis of cancer cells.
Methodology:
-
Cell Preparation:
-
Culture target cancer cells (e.g., a CD47-positive cell line) and label them with a fluorescent dye (e.g., CFSE).
-
Isolate and differentiate macrophages from peripheral blood mononuclear cells (PBMCs) or use a macrophage cell line (e.g., THP-1).
-
-
Co-culture:
-
Co-culture the labeled cancer cells with the macrophages at a specific effector-to-target (E:T) ratio (e.g., 1:2).
-
Add this compound at various concentrations to the co-culture. Include an isotype control and a no-antibody control.
-
-
Incubation: Incubate the co-culture for a defined period (e.g., 2-4 hours) at 37°C.
-
Analysis:
-
After incubation, gently wash the cells to remove non-phagocytosed cancer cells.
-
Analyze the macrophages by flow cytometry. The percentage of macrophages that are positive for the fluorescent dye of the cancer cells indicates the level of phagocytosis.
-
Troubleshooting Guide: In Vitro Phagocytosis Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background phagocytosis in control wells | - Macrophages are overly activated.- Non-specific binding of target cells. | - Ensure macrophages are not stimulated with other agents prior to the assay.- Gently wash co-cultures to remove loosely attached cells. |
| Low phagocytosis with this compound | - Suboptimal E:T ratio.- Inactive this compound protein.- Low CD47 expression on target cells. | - Titrate the E:T ratio to find the optimal condition.- Verify the activity of this compound using a positive control cell line.- Confirm CD47 expression on target cells by flow cytometry. |
| High variability between replicates | - Inconsistent cell numbers.- Uneven distribution of cells in wells. | - Use a cell counter for accurate cell plating.- Gently swirl the plate before incubation to ensure even cell distribution. |
Flow Cytometry for Immune Monitoring
Objective: To analyze the changes in immune cell populations in response to this compound combination therapy in vivo.
Methodology:
-
Sample Collection: Collect peripheral blood or tumor tissue from treated and control animals at specified time points.
-
Single-Cell Suspension: Prepare single-cell suspensions from the collected samples. For tumors, this may involve enzymatic digestion.
-
Staining: Stain the cells with a panel of fluorescently labeled antibodies targeting various immune cell markers. A typical panel for monitoring T cell and macrophage responses might include:
-
T Cells: CD3, CD4, CD8, PD-1, Ki-67 (for proliferation)
-
Macrophages: CD11b, F4/80 (for mice), CD68 (for humans), MHC-II (for activation status)
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the different immune cell populations and their activation status.
Troubleshooting Guide: Flow Cytometry
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of cell populations | - Inadequate compensation.- Non-specific antibody binding. | - Perform proper compensation using single-stained controls.- Include an Fc block step and use isotype controls to check for non-specific binding. |
| Weak signal for a specific marker | - Low expression of the marker.- Degraded antibody. | - Use a brighter fluorochrome for markers with low expression.- Ensure proper storage and handling of antibodies. |
| High cell death in the sample | - Harsh sample processing.- Delayed analysis. | - Optimize the tissue digestion protocol to minimize cell death.- Analyze samples as quickly as possible after collection. |
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks the CD47-SIRPα "don't eat me" signal and activates phagocytosis.
Experimental Workflow for In Vitro Phagocytosis Assay
Caption: Workflow for assessing this compound mediated phagocytosis in vitro.
Logical Relationship for Troubleshooting High Background in Phagocytosis Assay
Caption: Decision tree for troubleshooting high background in phagocytosis assays.
References
Technical Support Center: IMM-01 (SIRPα-Fc Fusion Protein)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving IMM-01, a recombinant human signal-regulatory protein alpha (SIRPα)-Fc fusion protein targeting CD47.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a SIRPα-Fc fusion protein that functions as a checkpoint inhibitor by targeting CD47 on the surface of tumor cells.[1] CD47 transmits a "don't eat me" signal to macrophages by binding to SIRPα on their surface. By blocking this interaction, this compound promotes the phagocytosis of tumor cells by macrophages.[1][2][3] Furthermore, this compound has a dual mechanism of action: it not only blocks the "don't eat me" signal but also activates an "eat me" signal, further enhancing anti-tumor activity.[1][2] Activated macrophages can then present tumor antigens to T cells, initiating an adaptive immune response and potentially converting immunologically "cold" tumors into "hot" tumors by releasing chemokines like CXCL9 and CXCL10.
Q2: What are the key molecular features of this compound?
A2: this compound is a recombinant human SIRPα IgG1 fusion protein.[4] A distinguishing feature of its design is its weak binding to human erythrocytes, which is intended to avoid the severe hemolysis and "antigen sink effect" observed with some anti-CD47 monoclonal antibodies.[4] It also has a smaller molecular weight, approximately half that of a typical IgG molecule, which may improve tissue permeability and bioavailability. Preclinical studies have indicated low antigenicity with no anti-drug antibodies (ADA) detected.
Q3: What is the rationale for combining this compound with other therapies, such as PD-1 inhibitors?
A3: While this compound has shown activity as a monotherapy, its efficacy may be enhanced when used in combination with other anti-cancer agents. Preclinical studies have demonstrated a strong synergistic effect when this compound is combined with a PD-1 antibody. The rationale is that by promoting macrophage-mediated phagocytosis and tumor antigen presentation, this compound can increase T-cell infiltration into the tumor microenvironment (turning "cold" tumors "hot"). This increased T-cell presence can then be more effectively leveraged by PD-1 inhibitors, which work by restoring the anti-tumor activity of T cells. Due to a lack of expected efficacy in later-phase studies, the development of this compound as a monotherapy was terminated to focus on combination therapies.[5]
Q4: What is the current clinical development status of this compound?
A4: this compound has been evaluated in Phase I and Phase II clinical trials for relapsed or refractory hematologic malignancies, including lymphoma.[3][4] It has also been studied in combination with PD-1 antibodies for relapsed and refractory solid tumors. A Phase Ib/II clinical study of this compound combined with a PD-1 antibody in patients with relapsed and refractory malignant tumors has completed the first patient enrollment and administration.
Troubleshooting Guides
Issue 1: Suboptimal in vivo anti-tumor efficacy in monotherapy studies.
| Potential Cause | Troubleshooting Steps |
| Insufficient T-cell infiltration in the tumor model ("cold tumor"). | This compound's mechanism relies in part on subsequent T-cell activation. Consider using tumor models known to have a more immune-infiltrated microenvironment. Evaluate the baseline immune cell composition of your tumor model. |
| Tumor intrinsic resistance mechanisms. | Investigate downstream signaling pathways in the tumor cells that may inhibit apoptosis or phagocytosis, even after CD47 blockade. |
| Suboptimal dosing or administration schedule. | Review the pharmacokinetic and pharmacodynamic data. The terminal half-life of this compound has been reported to be between 53.8 and 73.3 hours.[4] Ensure the dosing schedule maintains adequate target engagement. |
| Limited efficacy as a single agent. | As observed in its clinical development, this compound's full potential may be realized in combination therapies.[5] Consider combination studies with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or other targeted agents. |
Issue 2: Hematological abnormalities observed in preclinical or clinical studies.
| Potential Cause | Troubleshooting Steps |
| Transient thrombocytopenia. | A transient decrease in platelet count has been reported, typically returning to baseline within 24 to 48 hours post-infusion.[4] Monitor platelet levels closely after administration. |
| Anemia. | While this compound is designed to have weak binding to red blood cells, anemia has been observed in a small percentage of patients in clinical trials.[3] Monitor hemoglobin and hematocrit levels. In case of significant anemia, a dose reduction or interruption may be necessary. |
| Dose-limiting toxicities (DLTs). | In early dose-escalation studies, no DLTs were observed up to 1.0 mg/kg.[4] However, it is crucial to follow a standard 3+3 dose-escalation design to establish safety and determine the recommended Phase 2 dose (RP2D).[4][5] |
Quantitative Data Summary
Table 1: Phase I Monotherapy Dose Escalation and Clinical Response in Relapsed/Refractory Lymphoma
| Dose Cohort (mg/kg) | Number of Patients | Key Responses |
| 0.003 | 14 (total across all cohorts) | One patient with Follicular Lymphoma (FL) had a Complete Response (CR) and maintained a 26-week response at the 0.01 mg/kg dose. |
| 0.01 | One patient with Hodgkin's Lymphoma (HL) who had failed a PD-1 inhibitor was confirmed to have a Partial Response (PR) at 27 weeks at the 0.15 mg/kg dose. | |
| 0.05 | One patient with Marginal Zone Lymphoma (MZL) maintained Stable Disease (SD) for 12 weeks at the 0.15 mg/kg dose. | |
| 0.15 | One patient with HL and one with FL maintained a shrunk SD for 12 weeks at the 0.5 mg/kg dose. | |
| 0.5 | One patient with Angioimmunoblastic T-cell Lymphoma (AITL) was evaluated as a shrunk SD after 5 doses at the 1.0 mg/kg dose. | |
| 1.0 | ||
| Data as of February 08, 2021.[4] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Terminal Half-life (t½) | 53.8 - 73.3 hours |
| AUC and Cmax | Nonlinear increases in the dose range of 0.05 mg/kg to 0.5 mg/kg |
| Data from a Phase I study in patients with relapsed or refractory lymphoma.[4] |
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: A typical experimental workflow for developing this compound.
References
- 1. Collection - SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the âdonât eat meâ signal and activating the âeat meâ signal - Journal of Hematology & Oncology - Figshare [springernature.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Minimizing Variability in IMM-01 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in in vivo studies involving IMM-01, a recombinant SIRPα-Fc fusion protein targeting the CD47-SIRPα signaling pathway. By addressing common issues and providing detailed protocols, this guide aims to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a recombinant human signal regulatory protein α (SIRPα) IgG1 fusion protein. It functions as an immune checkpoint inhibitor by targeting CD47, a "don't eat me" signal overexpressed on the surface of many cancer cells. By blocking the interaction between CD47 on tumor cells and SIRPα on macrophages, this compound promotes phagocytosis of cancer cells.[1][2] The Fc portion of this compound can also engage activating Fcγ receptors on macrophages, further enhancing the "eat me" signal.[1]
Q2: What are the most common sources of variability in this compound in vivo studies?
A2: Variability in in vivo studies with this compound can stem from several factors, broadly categorized as biological and technical.
-
Biological Variability:
-
Animal-to-animal variation: Differences in age, weight, sex, and overall health of the animals can significantly impact study outcomes.
-
Tumor heterogeneity: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can exhibit inherent cellular and genetic diversity, leading to varied tumor growth rates and responses to treatment.
-
Tumor microenvironment (TME): The composition and function of the TME, including the presence and activation state of immune cells, can influence the efficacy of this compound.
-
Host immune system: In syngeneic or humanized mouse models, the host's immune response to the tumor and the therapeutic can introduce variability.
-
-
Technical Variability:
-
Cell culture and handling: Inconsistent cell passage numbers, viability, and preparation of cell suspensions for implantation can lead to variable tumor take rates and growth kinetics.
-
Tumor implantation: Variations in the number of cells injected, injection site, and technique can result in inconsistent tumor establishment and growth.
-
This compound formulation and administration: Improper storage, handling, and inconsistent administration (e.g., dosage, route, volume) of this compound can affect its bioavailability and efficacy.
-
Tumor measurement: Subjectivity and error in caliper measurements are a common source of variability.
-
Data analysis: Inappropriate statistical methods can lead to misinterpretation of results.
-
Q3: What are the expected side effects of this compound in preclinical models and how can they be managed?
A3: A potential on-target toxicity of CD47-targeting therapies is hematological adverse events, particularly anemia and thrombocytopenia, due to the expression of CD47 on red blood cells and platelets. However, this compound is designed to have weak binding to human erythrocytes to minimize this risk.[3] In preclinical studies, transient dose-dependent anemia and thrombocytopenia may still be observed. Careful monitoring of hematological parameters is recommended. If severe, dose reduction or altered dosing schedules may be necessary.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during this compound in vivo studies.
| Problem | Potential Causes | Recommended Solutions |
| High variability in tumor growth within the control group | 1. Inconsistent number or viability of injected tumor cells.2. Variation in animal health, age, or weight.3. Suboptimal tumor implantation technique (e.g., inconsistent depth, leakage).4. Inherent heterogeneity of the tumor model. | 1. Standardize cell counting and viability assessment (e.g., using an automated cell counter and trypan blue exclusion). Use cells within a consistent and low passage number range.2. Use a homogenous cohort of animals (same sex, narrow age and weight range). Acclimatize animals properly before the start of the study.3. Ensure consistent injection technique, including needle gauge, injection volume, and depth. Consider using a matrix like Matrigel to improve engraftment consistency.4. For highly heterogeneous models, increase the number of animals per group to improve statistical power. |
| Inconsistent or lower-than-expected anti-tumor response to this compound | 1. Incorrect dosing or unstable this compound formulation.2. Suboptimal dosing schedule.3. Development of anti-drug antibodies (ADAs).4. Insufficient macrophage infiltration or activation in the tumor microenvironment.5. Animal model limitations (e.g., lack of a functional human Fc receptor for optimal this compound activity in some models). | 1. Verify the concentration and formulation of this compound. Ensure proper storage and handling to maintain protein stability. Prepare fresh dilutions for each administration.2. Conduct a dose-response study to determine the optimal dose and schedule for your specific tumor model.3. If feasible, measure ADA levels in serum samples. Consider using immunodeficient strains less prone to developing ADAs.4. Analyze the tumor microenvironment post-treatment (e.g., via IHC or flow cytometry) to assess macrophage infiltration and polarization.5. Choose an appropriate animal model. For evaluating the full dual mechanism of this compound, a model with functional human Fc receptors on myeloid cells may be more suitable. |
| Significant weight loss or signs of toxicity in treated animals | 1. On-target hematological toxicity (anemia, thrombocytopenia).2. Potential for cytokine release syndrome (CRS) at higher doses.3. Off-target toxicity. | 1. Monitor complete blood counts (CBCs) regularly. If significant hematological toxicity is observed, consider a dose reduction or a "priming" dose strategy (a lower initial dose followed by escalation).2. Monitor animals closely for clinical signs of CRS (e.g., ruffled fur, lethargy, hypothermia). If CRS is suspected, supportive care may be necessary. Consider measuring key cytokine levels.3. Conduct a full necropsy and histopathological analysis at the end of the study to identify any off-target toxicities. |
Data Presentation
The following tables summarize quantitative data from preclinical in vivo studies with this compound.
Table 1: this compound Monotherapy Efficacy in Xenograft Models
| Tumor Model | Cell Line | Animal Model | This compound Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Burkitt's Lymphoma | Daudi | Not Specified | 5 mg/kg | Not Specified | 97.48% TGI at day 24 | [1][4] |
| Acute Myeloid Leukemia | HL-60 | Not Specified | 5 mg/kg | For 2 weeks | 100% Complete Response (CR) | [4] |
Table 2: this compound Combination Therapy Efficacy in a Raji Orthotopic Model
| Treatment Group | Dose | Dosing Schedule | Outcome | Reference |
| This compound | 5 mg/kg | Not Specified | >60% survival at 80 days | [4] |
| Rituximab | 5 mg/kg | Not Specified | Not specified, less effective than this compound alone | [4] |
| This compound + Rituximab | 5 mg/kg each | Not Specified | 100% survival at 80 days | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Culture tumor cells (e.g., Daudi or HL-60) under standard conditions recommended by the supplier.
-
Use cells from a low, consistent passage number to minimize phenotypic drift.
-
On the day of implantation, harvest cells and wash with sterile, serum-free media or PBS.
-
Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be >90%.
-
Resuspend cells in an appropriate vehicle (e.g., sterile PBS or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Use 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG). Allow animals to acclimatize for at least one week.
-
Anesthetize the mouse using an approved protocol.
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups with similar average tumor volumes.
-
-
This compound Formulation and Administration:
-
Reconstitute and dilute this compound in a sterile vehicle (e.g., PBS) to the desired concentration immediately before use. Store this compound according to the manufacturer's instructions.
-
Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection) at the specified dose and schedule (e.g., 5 mg/kg, twice weekly).
-
The control group should receive vehicle injections following the same schedule and route.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Monitor the animals daily for any clinical signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
At the end of the study, euthanize the mice according to approved protocols and collect tumors and other tissues for further analysis (e.g., histology, flow cytometry).
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound blocks the CD47-SIRPα "don't eat me" signal and activates the "eat me" signal.
Experimental Workflow for an this compound In Vivo Efficacy Study
Caption: General workflow for conducting an in vivo efficacy study with this compound.
Troubleshooting Logic for High Tumor Growth Variability
Caption: A logical approach to troubleshooting high variability in tumor growth.
References
- 1. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 2. A SIRPαFc Fusion Protein Conjugated With the Collagen-Binding Domain for Targeted Immunotherapy of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
IMM-01 Technical Support Center: Interpreting and Troubleshooting Conflicting Study Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for interpreting and troubleshooting potentially conflicting data from clinical and preclinical studies of IMM-01 (Timdarpacept). Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data summaries, and relevant experimental protocols to address common challenges encountered during the analysis of this compound study results.
Frequently Asked Questions (FAQs)
Q1: We are observing different Objective Response Rates (ORR) for this compound in various studies. Why is there a discrepancy in efficacy?
A1: Discrepancies in ORR across different this compound studies are expected and can be attributed to several factors. It is crucial to compare the context of the trials. Key factors include:
-
Combination Therapy vs. Monotherapy: this compound's mechanism of action, which involves activating macrophages, may have a synergistic effect when combined with other agents. For instance, in combination with azacitidine in myelodysplastic syndromes (MDS), the ORR is notably higher than in early monotherapy trials in lymphoma.[1][2][3]
-
Disease Indication: The tumor microenvironment and the underlying biology of the malignancy play a significant role. The efficacy of this compound may differ between hematological malignancies like classical Hodgkin lymphoma (cHL) and MDS.[1][2][4]
-
Patient Population: Differences in patient characteristics such as prior lines of therapy, disease stage, and biomarker status can lead to varied outcomes. For example, the efficacy in heavily pre-treated, relapsed/refractory cHL patients may differ from that in treatment-naive, higher-risk MDS patients.[1][2][4]
Q2: The safety profiles of this compound appear inconsistent across trials, particularly concerning hematological adverse events. How should we interpret this?
A2: Variations in the safety profile, especially hematological toxicities like thrombocytopenia, neutropenia, and anemia, are often linked to the therapeutic regimen and the patient population.
-
Combination Agents: When this compound is combined with agents that also have known hematological side effects, such as azacitidine, an increase in the incidence and severity of these adverse events can be anticipated compared to this compound monotherapy.[1][2][5]
-
Baseline Patient Condition: Patients with hematological malignancies often have pre-existing cytopenias due to the disease itself or prior treatments. This can make them more susceptible to further hematological adverse events.[1][5]
-
Dosing and Schedule: The dose and schedule of this compound and any combination agents can influence the safety profile.
Q3: Is there a difference in the mechanism of action of this compound when used as a monotherapy versus in combination with a PD-1 inhibitor like tislelizumab?
A3: The core mechanism of this compound remains the same: blocking the CD47-SIRPα "don't eat me" signal to enhance macrophage-mediated phagocytosis of tumor cells.[6][7][8] However, when combined with a PD-1 inhibitor, a synergistic effect is proposed. This compound's activation of macrophages can lead to increased antigen presentation to T-cells. PD-1 inhibitors, in turn, release the "brakes" on T-cell activation. This dual approach is thought to augment both the innate and adaptive anti-tumor immune responses.[4][9]
Data Presentation: Summary of Quantitative Data
Table 1: Efficacy of this compound in Combination Therapies
| Clinical Trial Identifier | Indication | Combination Agent | N | ORR (%) | CR (%) | DCR (%) | Median DoR (months) | Median PFS (months) |
| NCT05140811 | Higher-Risk MDS (1st Line) | Azacitidine | 51 | 64.7 | 29.4 | - | Not Reached | Not Reached (12-month PFS: 54.4%) |
| NCT05140811 | CMML (1st Line) | Azacitidine | 22 | 72.7 | 27.3 | - | 16.9 | 17.8 |
| NCT05833984 | R/R cHL (post-PD-1) | Tislelizumab | 33 | 69.7 | 24.2 | 93.9 | Not Reached | Not Reached |
ORR: Objective Response Rate; CR: Complete Response; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-Free Survival; MDS: Myelodysplastic Syndromes; CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R: Relapsed/Refractory. Data sourced from ASCO abstracts.[1][2][4][5][10]
Table 2: Safety of this compound (Grade ≥3 Treatment-Related Adverse Events)
| Clinical Trial Identifier | Indication | Combination Agent | Most Common Grade ≥3 TRAEs (%) |
| NCT05140811 | Higher-Risk MDS | Azacitidine | Leukopenia (78.9%), Thrombocytopenia (66.7%), Neutropenia (66.7%), Lymphopenia (56.1%), Anemia (43.9%) |
| NCT05140811 | CMML | Azacitidine | Lymphopenia (66.7%), Leukopenia (62.5%), Neutropenia (58.3%), Thrombocytopenia (50.0%), Anemia (29.2%) |
| NCT05833984 | R/R cHL | Tislelizumab | Lymphocyte count decreased (30.3%), WBC decreased (12.1%), Platelet count decreased (12.1%), ANC decreased (12.1%) |
| ChiCTR1900024904 | R/R Lymphoma | Monotherapy | Thrombocytopenia (54% any grade, one patient G3), Neutrophil count decreased (36% any grade), Anemia (27% any grade) |
TRAEs: Treatment-Related Adverse Events; MDS: Myelodysplastic Syndromes; CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R: Relapsed/Refractory; WBC: White Blood Cell; ANC: Absolute Neutrophil Count. Data sourced from ASCO abstracts.[1][2][3][4][5]
Experimental Protocols and Methodologies
This compound Administration:
-
In Combination with Azacitidine (NCT05140811): this compound is administered intravenously at a dosage of 2.0 mg/kg weekly. Azacitidine is given subcutaneously at 75 mg/m² on days 1-7 of a 28-day cycle.[1][2]
-
In Combination with Tislelizumab (NCT05833984): this compound is administered intravenously at 2.0 mg/kg weekly. Tislelizumab is administered at 200 mg once every 3 weeks.[4][9]
-
Monotherapy (ChiCTR1900024904): Dose escalation was performed in cohorts ranging from 0.003 mg/kg to 1.0 mg/kg, administered weekly for 4 weeks followed by a week of rest.[3]
Efficacy Assessment:
-
Tumor responses for lymphoma are typically evaluated based on the Lugano Classification 2014.[3][9]
-
For MDS and CMML, response is assessed based on International Working Group (IWG) criteria.
Safety Assessment:
-
Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 5.0.[11]
Visualizations: Diagrams and Workflows
Caption: Mechanism of action of this compound, a SIRPα-Fc fusion protein.
Caption: Logical workflow for troubleshooting conflicting efficacy data.
Caption: Experimental workflow for assessing hematological adverse events.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Collection - SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the âdonât eat meâ signal and activating the âeat meâ signal - Journal of Hematology & Oncology - Figshare [springernature.figshare.com]
- 8. Targeting CD47/SIRPα as a therapeutic strategy, where we are and where we are headed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. First Patient In and Dosing completed in Phase III Clinical Trial of Timdarpacept (IMM01) combined with Tislelizumab for cHL patient refractory to PD-(L)1 therapy-宜明昂科英文 [cn.immuneonco.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
strategies to reduce IMM-01's "antigen sink" effect
Welcome to the technical support center for IMM-01, a novel therapeutic monoclonal antibody. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a specific focus on mitigating the "antigen sink" effect.
Frequently Asked Questions (FAQs)
Q1: What is the "antigen sink" effect and why is it a concern for this compound?
A1: The "antigen sink" effect describes a phenomenon where a therapeutic antibody, such as this compound, binds to non-target sites, leading to reduced bioavailability and efficacy at the intended site of action (e.g., a tumor). This occurs when the target antigen is highly expressed on non-target tissues or exists in a soluble form in circulation.[1][2] These non-target antigens act as a "sink," sequestering the antibody and preventing it from reaching its therapeutic target. For this compound, which targets an antigen known to be shed from tumor cells and expressed at low levels on healthy tissues, the antigen sink can lead to rapid clearance from circulation and poor tumor penetration, significantly compromising its anti-tumor activity.[3]
Caption: Mechanism of the antigen sink effect on this compound bioavailability.
Q2: How can I determine if my preclinical model is experiencing a significant antigen sink effect with this compound?
A2: Several key indicators can suggest a potent antigen sink. You should investigate the following:
-
Pharmacokinetics (PK): An unusually rapid clearance and a short half-life of this compound, especially at lower doses, are classic signs. The clearance rate may become non-linear and dose-dependent.[4]
-
Biodistribution: Ex vivo analysis of tissues after this compound administration may show high accumulation in non-tumor tissues with low target expression or in organs of clearance like the liver and spleen, with correspondingly low accumulation in the tumor.[5][6]
-
Soluble Antigen Levels: High concentrations of soluble target antigen in the serum or plasma of your animal models can be a direct cause of the antigen sink. Quantifying this is crucial.[7]
-
Dose-Response Relationship: If a disproportionately high dose of this compound is required to achieve a therapeutic effect compared to what in vitro data would suggest, it's likely that a sink needs to be saturated before the drug can effectively reach the tumor.[4]
Q3: What are the primary strategies to mitigate the antigen sink effect for this compound?
A3: Mitigation strategies can be broadly categorized into three main approaches:
-
Dosing Strategy Optimization: This involves altering the administration regimen to saturate the antigen sink. Common approaches include using a higher initial "loading dose" followed by lower maintenance doses, or fractionating the dose.[8][9]
-
Antibody Engineering: The intrinsic properties of this compound can be modified. This could involve modulating its binding affinity—sometimes a lower affinity can reduce binding to low-density non-target cells—or engineering bispecific antibodies that bind to a second, tumor-exclusive antigen to improve specificity.[3][10]
-
Combination Therapy: This involves co-administering another agent. A "sweeping" agent, such as a non-therapeutic antibody that also binds the soluble antigen, can be used to clear the sink before this compound is administered.
Troubleshooting Guides
Issue: Poor Tumor Penetration and Efficacy of this compound in Xenograft Models
This guide provides a logical workflow to diagnose and address suboptimal this compound performance likely caused by an antigen sink.
Caption: Troubleshooting workflow for poor this compound in vivo efficacy.
Data Presentation: Comparing Dosing Strategies
The following table summarizes hypothetical pharmacokinetic data from a murine study comparing a standard dosing regimen of this compound with a high-dose loading strategy designed to overcome the antigen sink.
| Dosing Strategy | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (hours) | Tumor Accumulation (%ID/g) |
| Standard | 10 mg/kg, single dose | 150 | 7,500 | 48 | 4.5 |
| Loading Dose | 50 mg/kg day 1, then 10 mg/kg day 4 | 720 | 25,000 | 120 | 18.2 |
Table 1: Pharmacokinetic and Biodistribution Parameters of this compound. This hypothetical data illustrates that a loading dose strategy can significantly increase drug exposure (AUC), extend half-life (T½), and improve tumor accumulation (% Injected Dose per gram of tissue), consistent with successful saturation of the antigen sink.
Experimental Protocols
Protocol 1: Quantification of Soluble Target Antigen via Sandwich ELISA
This protocol details a method for measuring the concentration of soluble antigen in serum samples from preclinical models.
Objective: To determine if a soluble antigen sink exists that could sequester this compound.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (a monoclonal antibody recognizing a different epitope than this compound)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Serum samples from animals, and recombinant antigen standard
-
Detection antibody (e.g., biotinylated polyclonal antibody against the target antigen)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Methodology:
-
Coating: Dilute the capture antibody to 2 µg/mL in PBS. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Sample/Standard Addition: Wash the plate three times with PBST. Prepare a serial dilution of the recombinant antigen standard (e.g., from 2000 pg/mL to 31.25 pg/mL). Add 100 µL of standards and serum samples (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times with PBST. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate three times with PBST. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm within 30 minutes.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the concentration of soluble antigen in the serum samples.
Protocol 2: Assessing this compound Biodistribution and Tumor Penetration
This protocol uses radiolabeling to track the in vivo fate of this compound, providing critical data on tumor targeting versus sequestration in sink tissues.[5][6]
Objective: To quantify the distribution of this compound in tumor vs. non-tumor tissues under different dosing regimens.
Materials:
-
This compound antibody
-
Radiolabel (e.g., ¹²⁵I using the Iodogen method or chelator for ⁸⁹Zr)[6]
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Gamma counter
-
Anesthesia and surgical tools for tissue harvesting
Methodology:
-
Radiolabeling: Covalently attach the radioisotope to this compound following established protocols (e.g., Iodogen tube method for ¹²⁵I).[6] Purify the labeled antibody to remove free radioisotope.
-
Animal Dosing: Divide animals into cohorts (e.g., Standard Dose vs. Loading Dose). Administer the radiolabeled this compound intravenously (IV) via the tail vein. The total injected dose (in counts per minute or Bq) must be precisely measured for each animal.
-
Time Points: At predetermined time points (e.g., 24, 72, and 168 hours post-injection), euthanize a subset of animals from each cohort.[6]
-
Tissue Harvesting: Collect blood via cardiac puncture. Perfuse the animal with saline to remove blood from tissues. Carefully dissect and weigh key organs: tumor, liver, spleen, kidneys, lungs, muscle, and bone.
-
Gamma Counting: Place each tissue sample and the collected blood into separate tubes. Measure the radioactivity in each sample using a gamma counter. Include standards prepared from the injected dose to allow for decay correction and quantification.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
%ID/g = (Counts in Organ / Weight of Organ) / Total Injected Counts * 100
-
Compare the %ID/g in the tumor between the different dosing strategy cohorts.
-
Calculate tumor-to-blood and tumor-to-muscle ratios to assess targeting specificity.
-
Caption: Experimental workflow for a biodistribution study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapy with Unmodified Monoclonal Antibodies - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic and biodistribution analysis of monoclonal antibodies: a comprehensive study of antibody biodistribution and partitioning coefficients in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dosing Strategies and Quantitative Clinical Pharmacology for Bispecific T-Cell Engagers Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of IMM-01 Preclinical Data
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting preclinical studies with IMM-01, a novel SIRPα-Fc fusion protein targeting the CD47-SIRPα signaling pathway. Our goal is to enhance the translational relevance of your preclinical data by providing detailed protocols, troubleshooting guides, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a recombinant human SIRPα-IgG1 Fc fusion protein that exerts a dual anti-tumor effect. It competitively blocks the interaction between CD47 on tumor cells and SIRPα on macrophages, thereby inhibiting the "don't eat me" signal. Simultaneously, its Fc fragment engages activating Fcγ receptors (FcγRs) on macrophages, delivering an "eat me" signal. This dual action promotes antibody-dependent cellular phagocytosis (ADCP) of tumor cells.[1][2]
Q2: What are the key advantages of this compound over other CD47-targeting agents?
A2: A key differentiating feature of this compound is its minimal binding to human red blood cells (RBCs).[3] This is a significant advantage as it reduces the risk of on-target anemia, a common and serious side effect observed with some anti-CD47 monoclonal antibodies. This favorable safety profile allows for higher dosing without the need for a priming dose to mitigate hematological toxicity.[4]
Q3: In which tumor types has this compound shown preclinical efficacy?
A3: Preclinical studies have demonstrated robust single-agent activity of this compound in hematological malignancies, including Burkitt's lymphoma (Daudi and Raji cell lines) and acute myeloid leukemia (HL-60 cell line).[1][2] Furthermore, this compound has shown synergistic anti-tumor effects when used in combination with other therapeutic agents in solid tumor models.[2]
Q4: What is the rationale for combining this compound with HER2-targeted therapies?
A4: The combination of this compound with HER2-targeted antibodies like trastuzumab is based on the principle of enhancing ADCP. While trastuzumab opsonizes HER2-positive tumor cells, this compound blocks the CD47-SIRPα "don't eat me" signal, creating a more potent stimulus for macrophage-mediated tumor cell engulfment. A bispecific antibody, IMM2902, targeting both HER2 and CD47, has demonstrated superior preclinical anti-tumor activity compared to the combination of this compound and trastuzumab, highlighting the potential of this dual-targeting strategy.[5][6]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no ADCP activity in vitro | 1. Suboptimal Effector-to-Target (E:T) cell ratio. 2. Low expression of CD47 on target cells. 3. Macrophage activation state is not optimal. 4. Issues with the Fc receptor engagement. | 1. Optimize the E:T ratio (typically ranging from 1:1 to 4:1). 2. Confirm high CD47 expression on target cells via flow cytometry. 3. Use pro-inflammatory stimuli like IFN-γ to activate macrophages. 4. Ensure the use of human macrophages expressing appropriate FcγRs. |
| Inconsistent in vivo tumor growth in xenograft models | 1. Variability in tumor cell implantation. 2. Health status of the immunodeficient mice. 3. Tumor cell line instability. | 1. Ensure consistent cell numbers and injection volumes. Use of Matrigel can improve tumor take rate.[7] 2. Closely monitor animal health and use age- and sex-matched cohorts. 3. Use low-passage cell lines and regularly verify their phenotype. |
| Lack of in vivo efficacy despite strong in vitro data | 1. Poor tumor penetration of this compound. 2. Insufficient macrophage infiltration into the tumor microenvironment. 3. Presence of other immunosuppressive signals in the tumor microenvironment. | 1. Consider alternative dosing schedules or routes of administration. 2. Analyze macrophage infiltration in tumor sections. Combination with agents that enhance macrophage recruitment may be beneficial. 3. Investigate the expression of other "don't eat me" signals or the presence of immunosuppressive cytokines. |
| Hematological toxicity observed in vivo | 1. Cross-reactivity with host (murine) CD47. 2. Off-target effects of high doses. | 1. This compound is designed for minimal binding to human RBCs; however, some level of interaction with mouse cells might occur. Monitor hematological parameters closely. 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Cell Line |
| Binding Affinity to CD47 (EC50) | 0.4967 nM | Flow Cytometry | Jurkat-CSR |
| ADCP Induction (EC50) | 0.1389 nM | Flow Cytometry-based Phagocytosis Assay | Not Specified |
| ADCC Induction | Moderate | Not Specified | Not Specified |
| CDC Induction | None | Not Specified | Not Specified |
| Data sourced from[2] |
Table 2: In Vivo Efficacy of this compound in Hematological Malignancy Models
| Tumor Model | Cell Line | Treatment | Dose | Outcome |
| Burkitt's Lymphoma Xenograft | Daudi | This compound Monotherapy | 5 mg/kg | 97.48% Tumor Growth Inhibition (TGI) at Day 24 |
| Burkitt's Lymphoma Orthotopic | Raji | This compound + Rituximab | 5 mg/kg (each) | 100% survival at 80 days |
| Data sourced from a study on this compound's anti-tumor activity. |
Table 3: Preclinical Efficacy of IMM2902 (HER2xCD47 Bispecific)
| Tumor Model | Treatment | Dose Range | Outcome |
| Human Breast Cancer Xenograft | IMM2902 | 3.5 - 10 mg/kg | Stronger anti-tumor activity than this compound + trastuzumab |
| Human Gastric Cancer Xenograft | IMM2902 | 1 - 18 mg/kg | Stronger anti-tumor activity than this compound + trastuzumab |
| Data sourced from[5][6] |
Experimental Protocols
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol is adapted from standard ADCP assay methodologies and tailored for testing a SIRPα-Fc fusion protein like this compound.
1. Materials:
- Target tumor cells (e.g., Daudi, Raji) with high CD47 expression.
- Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation.
- Macrophage colony-stimulating factor (M-CSF).
- This compound and isotype control antibody.
- CFSE or other fluorescent cell labeling dye.
- FACS buffer (PBS with 2% FBS).
2. Macrophage Differentiation:
- Isolate monocytes from PBMCs using CD14 magnetic beads.
- Culture monocytes in RPMI-1640 supplemented with 10% FBS and 50 ng/mL M-CSF for 5-7 days to differentiate into macrophages.
3. ADCP Assay Procedure:
- Label target cells with CFSE according to the manufacturer's protocol.
- Plate differentiated macrophages in a 96-well plate.
- Opsonize CFSE-labeled target cells with varying concentrations of this compound or isotype control for 30 minutes at 37°C.
- Add the opsonized target cells to the macrophages at an optimized Effector:Target (E:T) ratio (e.g., 1:2).
- Co-culture for 2-4 hours at 37°C.
- Gently wash the wells to remove non-phagocytosed target cells.
- Harvest the macrophages and analyze by flow cytometry.
- Gate on the macrophage population and quantify the percentage of CFSE-positive macrophages, indicating phagocytosis.
In Vivo Xenograft Model for Burkitt's Lymphoma
This protocol is based on established methods for Daudi and Raji xenograft models.[7][8]
1. Materials:
- Daudi or Raji lymphoma cells.
- Immunodeficient mice (e.g., NOD/SCID or NSG).
- Matrigel (optional).
- This compound and vehicle control.
2. Tumor Implantation:
- Subcutaneous model (Daudi): Inject 5-10 x 10^6 Daudi cells in PBS (optionally mixed with Matrigel) subcutaneously into the flank of the mice.
- Orthotopic model (Raji): Inject 1-5 x 10^6 Raji cells intravenously via the tail vein.
3. Treatment and Monitoring:
- Once tumors are palpable (for subcutaneous models) or after a set period for engraftment (for orthotopic models), randomize mice into treatment groups.
- Administer this compound (e.g., 5 mg/kg) and vehicle control via intraperitoneal or intravenous injection according to the desired schedule (e.g., twice weekly).
- Monitor tumor growth by caliper measurements (subcutaneous) or bioluminescence imaging (if using luciferase-expressing cells).
- Monitor animal health and body weight regularly.
- At the end of the study, euthanize mice and harvest tumors and other relevant tissues for further analysis (e.g., immunohistochemistry for macrophage infiltration).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an ADCP assay.
Caption: Troubleshooting logic for in vitro to in vivo discrepancies.
References
- 1. Validate User [ashpublications.org]
- 2. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the “don’t eat me” signal and activating the “eat me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. The SIRPα–CD47 immune checkpoint in NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Daudi Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Raji Xenograft Model | Xenograft Services [xenograft.net]
addressing limitations of current IMM-01 research models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing IMM-01, a recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein that targets CD47.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a SIRPα-IgG1 fusion protein that exerts a dual anti-tumor effect by targeting the CD47-SIRPα signaling pathway.[1][2] CD47, often overexpressed on cancer cells, transmits a "don't eat me" signal to macrophages by binding to SIRPα. This compound blocks this interaction, thereby promoting the phagocytosis of tumor cells by macrophages.[2][3] Concurrently, the Fc portion of this compound can engage Fc receptors on macrophages, further activating an "eat me" signal and inducing antibody-dependent cellular phagocytosis (ADCP).[2] Activated macrophages can then present tumor antigens to T cells, bridging innate and adaptive immunity.[2][4]
Q2: My in vitro phagocytosis assay (ADCP) is showing low efficacy. What are some potential reasons?
A2: Several factors could contribute to suboptimal results in an ADCP assay. Here are some troubleshooting steps:
-
Macrophage Activation State: Ensure your macrophages are properly differentiated and activated. The polarization state (M1 vs. M2) of macrophages can significantly influence their phagocytic capacity.
-
Target Cell CD47 Expression: Verify the CD47 expression levels on your target cancer cell line. Low CD47 expression will result in a weaker "don't eat me" signal to block.
-
Effector-to-Target (E:T) Ratio: Optimize the ratio of macrophages to tumor cells. A low E:T ratio may not yield a strong enough signal.
-
This compound Concentration: Ensure you are using an optimal concentration range for this compound. Preclinical data shows a strong binding affinity with an EC50 of 0.4967 nM.[2]
-
Assay Incubation Time: The kinetics of phagocytosis can vary. Experiment with different incubation times to capture the peak of phagocytic activity.
Q3: How does this compound facilitate the transformation of "cold" tumors into "hot" tumors?
A3: By activating macrophages, this compound can remodel the tumor microenvironment. Activated macrophages release chemokines, such as CXCL9 and CXCL10, which are crucial for recruiting T cells into the tumor.[4] This increased T-cell infiltration can convert immunologically "cold" tumors (lacking T cells) into "hot" tumors that are more responsive to immunotherapies like PD-1 inhibitors.[4] This synergistic effect has been observed in preclinical studies where this compound is combined with PD-1 antibodies.[4]
Q4: What are the potential mechanisms of resistance to this compound and other CD47-targeting therapies?
A4: While this compound is a promising therapeutic, resistance can emerge through various mechanisms, a common challenge for immunotherapies.[5][6] These can be broadly categorized as:
-
Tumor-Intrinsic Factors:
-
Downregulation or mutation of CD47 on tumor cells, reducing the target for this compound.
-
Upregulation of alternative anti-phagocytic signals that compensate for the CD47-SIRPα blockade.
-
-
Microenvironment-Mediated Factors:
-
The presence of an immunosuppressive tumor microenvironment that can inhibit macrophage function.
-
Alterations in the balance of pro- and anti-inflammatory cytokines that may dampen the anti-tumor immune response.
-
Troubleshooting Guides
Guide 1: Unexpected Hematological Effects in Preclinical In Vivo Models
Issue: Obeservations of anemia or thrombocytopenia in animal models treated with this compound.
Background: A key design feature of this compound is its weak binding to human red blood cells, which is intended to minimize the "antigen sink" effect and reduce the risk of severe hemolysis, a known issue with some anti-CD47 monoclonal antibodies.[1][4] However, transient decreases in platelet counts have been reported in clinical trials.[1]
Troubleshooting Steps:
-
Baseline Monitoring: Establish comprehensive baseline hematological profiles for all animals before starting treatment.
-
Time-Course Analysis: Monitor hematological parameters (RBCs, hemoglobin, platelets) at multiple time points post-infusion (e.g., 2, 24, 48 hours) to characterize the kinetics of any changes.[1]
-
Dose Escalation: If adverse events are observed, consider performing a dose-escalation study to identify the maximum tolerated dose in your specific model.
-
Histopathological Analysis: Conduct a thorough histopathological examination of relevant tissues, such as the spleen and liver, to look for signs of hemolysis or platelet sequestration.
Guide 2: Lack of Synergy in Combination Therapy Studies
Issue: No significant improvement in tumor control when combining this compound with a PD-1 inhibitor in a syngeneic mouse model.
Background: The synergy between this compound and PD-1 inhibitors is predicated on the ability of this compound to increase T-cell infiltration into the tumor.[4]
Troubleshooting Steps:
-
Model Selection: Ensure the chosen tumor model is appropriate. Some models may be inherently resistant to T-cell-mediated killing or have a highly immunosuppressive microenvironment that is difficult to overcome.
-
Dosing Schedule: The timing of administration can be critical. Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) to optimize the interplay between innate and adaptive immune activation.
-
Immunophenotyping: Perform detailed immunophenotyping of the tumor microenvironment using flow cytometry or immunohistochemistry. Assess the infiltration and activation status of macrophages, dendritic cells, and T-cell subsets (CD4+, CD8+).
-
Cytokine Analysis: Measure the levels of key cytokines and chemokines (e.g., CXCL9, CXCL10, IFN-γ) in the tumor and serum to confirm that this compound is inducing the expected pro-inflammatory response.
Quantitative Data Summary
Table 1: this compound Binding Affinity and In Vitro Activity
| Parameter | Value | Source |
| Binding Affinity to CD47 (EC50) | 0.4967 nM | [2] |
| Primary In Vitro Activities | Strong ADCP, Moderate ADCC | [2] |
| CDC Activity | Not Observed | [2] |
Table 2: Clinical Trial Efficacy of this compound in Relapsed/Refractory Lymphoma
| Dose Level | Patient Condition | Outcome | Duration | Source |
| 0.01 mg/kg | Follicular Lymphoma (FL) | Complete Response (CR) | Maintained for 26 weeks | [1] |
| 0.15 mg/kg | Hodgkin's Lymphoma (HL) | Partial Response (PR) | Ongoing at 27 weeks | [1] |
| 0.15 mg/kg | Marginal Zone Lymphoma (MZL) | Stable Disease (SD) | Maintained for 12 weeks | [1] |
| 0.5 mg/kg | Hodgkin's Lymphoma (HL) | Shrunk Stable Disease (SD) | Maintained for 12 weeks | [1] |
| 0.5 mg/kg | Follicular Lymphoma (FL) | Shrunk Stable Disease (SD) | Maintained for 12 weeks | [1] |
| 1.0 mg/kg | Angioimmunoblastic T-cell Lymphoma (AITL) | Shrunk Stable Disease (SD) | After 5 doses | [1] |
Table 3: Treatment-Related Adverse Events (TRAEs) with this compound and Tislelizumab in cHL
| Adverse Event (≥20% Frequency) | Any Grade | Grade ≥3 | Source |
| Platelet Count Decreased | 50.0% | 10.0% | [7] |
| Lymphocyte Count Decreased | 35.0% | 30.0% | [7] |
| Anemia | 30.0% | Not specified | [7] |
| White Blood Count Decreased | 30.0% | 5.0% | [7] |
| Neutrophil Count Decreased | 25.0% | 5.0% | [7] |
| Gamma-Glutamyl Transferase Increased | 20.0% | Not specified | [7] |
Experimental Protocols & Visualizations
Protocol 1: Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To quantify the ability of this compound to induce macrophage-mediated phagocytosis of tumor cells.
Methodology:
-
Cell Preparation:
-
Culture and harvest macrophages (e.g., from PBMCs or a cell line like THP-1).
-
Label target tumor cells with a fluorescent dye (e.g., CFSE).
-
-
Co-culture:
-
Co-culture the labeled tumor cells with macrophages at an optimized E:T ratio.
-
Add this compound at various concentrations. Include an isotype control.
-
-
Incubation:
-
Incubate the co-culture for an optimized period (e.g., 2-4 hours) at 37°C.
-
-
Analysis:
-
Analyze the cells using flow cytometry.
-
The percentage of double-positive cells (macrophage marker and tumor cell dye) indicates the level of phagocytosis.
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. Collection - SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the âdonât eat meâ signal and activating the âeat meâ signal - Journal of Hematology & Oncology - Figshare [springernature.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 5. Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
IMM-01 in the Landscape of CD47 Inhibition: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The CD47-SIRPα axis has emerged as a critical innate immune checkpoint, with its blockade showing significant promise in cancer immunotherapy.[1] This "don't eat me" signal, often exploited by cancer cells to evade phagocytosis by macrophages, is the target of a growing arsenal (B13267) of therapeutic agents.[1][2] This guide provides a comparative overview of the efficacy of IMM-01, a novel SIRPα-Fc fusion protein, against other CD47 inhibitors, supported by available experimental data.
Mechanism of Action: A Dual Approach to Activating an Anti-Tumor Response
This compound is a recombinant human SIRPα-IgG1 fusion protein that demonstrates a dual mechanism of anti-tumor activity.[3][4] By binding to CD47 on tumor cells, it not only blocks the CD47-SIRPα inhibitory signal, thereby promoting macrophage-mediated phagocytosis, but its Fc region can also engage activating Fcγ receptors on macrophages, further enhancing the "eat me" signal.[4][5] Preclinical studies have shown that this compound can induce strong antibody-dependent cellular phagocytosis (ADCP) and moderate antibody-dependent cell-mediated cytotoxicity (ADCC).[4] This dual action aims to convert "cold" tumors, with limited immune infiltration, into "hot" tumors more susceptible to immune attack.[6]
The CD47-SIRPα Signaling Pathway and Therapeutic Intervention
The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. Therapeutic intervention with agents like this compound aims to disrupt this interaction, thereby unleashing the phagocytic potential of macrophages against cancer cells.
Caption: The CD47-SIRPα signaling cascade and the point of therapeutic intervention by this compound.
Comparative Efficacy of CD47 Inhibitors
CD47 inhibitors can be broadly categorized into two main classes: anti-CD47 monoclonal antibodies (mAbs) and selective SIRPα blockers, which include SIRPα-Fc fusion proteins like this compound. A systematic review and meta-analysis of clinical trials provides a valuable comparison of these two approaches in both hematologic and solid tumors.[7][8]
Efficacy in Hematologic Malignancies
In hematologic cancers, both anti-CD47 mAbs and selective SIRPα blockers have demonstrated notable efficacy.[7][8] The meta-analysis reported an objective response rate (ORR) of 29.8% for anti-CD47 mAbs and 23.0% for selective SIRPα blockers, with no statistically significant difference between the two classes.[8]
This compound, in combination with azacitidine for the treatment of newly diagnosed higher-risk myelodysplastic syndrome (MDS), has shown an impressive ORR of 88.2% and a complete response (CR) rate of 41.2% in a Phase 2 trial.[9] For comparison, the anti-CD47 antibody magrolimab in combination with azacitidine in previously untreated TP53-mutant acute myeloid leukemia (AML) patients demonstrated an ORR of 48.6%, with a 33.3% CR rate in a Phase 1b study.[10]
| Inhibitor Class | Combination Therapy | Indication | Objective Response Rate (ORR) | Complete Response (CR) Rate | Citation(s) |
| Selective SIRPα Blocker (this compound) | + Azacitidine | Higher-Risk MDS | 88.2% | 41.2% | [9] |
| Anti-CD47 mAb (Magrolimab) | + Azacitidine | TP53-mutant AML | 48.6% | 33.3% | [10] |
| Selective SIRPα Blocker (Class) | Various | Hematologic Cancers | 23.0% | - | [8] |
| Anti-CD47 mAb (Class) | Various | Hematologic Cancers | 29.8% | - | [8] |
Efficacy in Solid Tumors
In the context of solid tumors, monotherapy with either class of CD47 inhibitors has shown limited efficacy.[7][8] However, combination therapies, particularly with selective SIRPα blockers, have yielded more promising results.[7][8] The meta-analysis found that in combination regimens for solid tumors, selective SIRPα blockers achieved a significantly higher ORR of 28.3% compared to 3.0% for anti-CD47 mAb combinations.[8]
This compound is being evaluated in combination with the PD-1 inhibitor tislelizumab for relapsed and refractory classical Hodgkin lymphoma (cHL) patients who have failed prior PD-1 inhibitor treatment.[11] Interim results from a Phase 2 study showed an ORR of 64.3% and a disease control rate (DCR) of 100%.[11] Another SIRPα-Fc fusion protein, evorpacept (ALX148), in combination with trastuzumab, ramucirumab, and paclitaxel (B517696) for HER2-positive gastric/gastroesophageal junction cancer, demonstrated an ORR of 52% in a Phase 2 trial.[12]
| Inhibitor Class | Combination Therapy | Indication | Objective Response Rate (ORR) | Citation(s) |
| Selective SIRPα Blocker (this compound) | + Tislelizumab (PD-1 inhibitor) | Relapsed/Refractory cHL | 64.3% | [11] |
| Selective SIRPα Blocker (Evorpacept) | + Trastuzumab + Ramucirumab + Paclitaxel | HER2+ Gastric/GEJ Cancer | 52% | [12] |
| Selective SIRPα Blocker (Class) | Various | Solid Tumors | 28.3% | [8] |
| Anti-CD47 mAb (Class) | Various | Solid Tumors | 3.0% | [8] |
Safety and Tolerability Profile
A key differentiator among CD47 inhibitors is their safety profile, particularly concerning hematological toxicities. Because CD47 is widely expressed on hematopoietic cells, on-target side effects such as anemia and thrombocytopenia are a concern.[7]
This compound has been designed to have weak binding to human erythrocytes, which is intended to minimize the risk of severe anemia.[3][4] Clinical data supports this, with no hemolytic anemia reported in a Phase 2 study of this compound in combination with tislelizumab.[11] The most frequent treatment-related adverse events (TRAEs) were decreased platelet and lymphocyte counts, which were mostly grade 1-2.[11]
In contrast, anti-CD47 mAbs have been associated with a higher incidence of anemia, often requiring a priming dose strategy to mitigate this effect.[1] The meta-analysis indicated that anti-CD47 mAbs were significantly more likely than selective SIRPα blockers to cause grade 1-2 fever, chills, nausea/vomiting, headache, and anemia.[7][13]
| Inhibitor Class | Common Grade 1-2 Treatment-Related Adverse Events | Grade ≥3 Anemia | Citation(s) |
| Selective SIRPα Blocker (this compound) | Decreased platelet count, decreased lymphocyte count | Not reported as a major issue | [11] |
| Anti-CD47 mAb (Magrolimab) | Anemia, fatigue, nausea | 29.2% (Grade 3/4) in combination with Aza | [10] |
| Selective SIRPα Blocker (Class) | Infusion reaction, fatigue | Lower incidence compared to anti-CD47 mAbs | [7][13] |
| Anti-CD47 mAb (Class) | Anemia, fatigue, headache, fever, chills, nausea/vomiting | Reported in clinical trials | [1][7][13] |
Experimental Protocols
The evaluation of CD47 inhibitors relies on a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To quantify the ability of a CD47 inhibitor to enhance macrophage-mediated phagocytosis of cancer cells.
Methodology:
-
Cell Preparation:
-
Culture a cancer cell line with known CD47 expression.
-
Label the cancer cells with a fluorescent dye (e.g., CFSE).
-
Isolate and differentiate macrophages from human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow.[1]
-
-
Co-culture and Treatment:
-
Data Acquisition and Analysis:
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of a CD47 inhibitor in a living organism.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) to allow for the engraftment of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a human cancer cell line into the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).[1]
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the CD47 inhibitor via an appropriate route (e.g., intravenous injection) at a specified dose and schedule. The control group receives a vehicle or isotype control.[1]
-
-
Efficacy Assessment:
Experimental Workflow for Comparing CD47 Inhibitors
A typical workflow for the preclinical and clinical development and comparison of CD47 inhibitors involves a series of sequential and parallel studies.
Caption: A generalized workflow for the development and comparison of CD47 inhibitors.
Conclusion
This compound, as a selective SIRPα blocker, demonstrates a promising efficacy and safety profile within the broader landscape of CD47-targeted therapies. Its dual mechanism of action and, notably, its favorable hematological safety profile, position it as a strong candidate for combination therapies in both hematologic and solid tumors. While direct head-to-head comparative trials are limited, the available data suggests that selective SIRPα blockers like this compound may offer a better therapeutic window, particularly in solid tumors when used in combination with other anti-cancer agents, compared to traditional anti-CD47 mAbs. Further clinical investigation is warranted to definitively establish the comparative efficacy of this compound against other specific CD47 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Engineered SIRPα variants as immunotherapeutic adjuvants to anti-cancer antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing CD47 Blockade in Cancer Immunotherapy: The Case for Wild Type SIRPαFc to Minimize Erythrocyte Interactions [synapse.patsnap.com]
- 12. curetoday.com [curetoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Efficacy of IMM-01 and Tislelizumab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-tumor effects of IMM-01 (Timdarpacept), a novel SIRPα-Fc fusion protein, and tislelizumab, a humanized IgG4 anti-PD-1 monoclonal antibody. The combination of these two agents targets both the innate and adaptive immune systems to elicit a potent anti-cancer response. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.
Mechanism of Action: A Dual Approach to Cancer Immunotherapy
The combination of this compound and tislelizumab leverages a two-pronged attack on tumor cells by modulating distinct but complementary immune checkpoints.
This compound (Timdarpacept): Unleashing the Innate Immune System
This compound is a recombinant SIRPα-Fc fusion protein designed to block the interaction between CD47 and Signal-Regulatory Protein Alpha (SIRPα).[1][2] Many cancer cells overexpress CD47, which acts as a "don't eat me" signal to macrophages by binding to SIRPα on their surface. By blocking this interaction, this compound promotes macrophage-mediated phagocytosis of tumor cells (Antibody-Dependent Cellular Phagocytosis, ADCP).[1][2] Furthermore, preclinical studies suggest that this compound-activated macrophages can present tumor antigens to T cells, effectively turning "cold" tumors into "hot" tumors and bridging the innate and adaptive immune responses.[3] A key feature of this compound is its weak binding to human erythrocytes, which is intended to minimize the risk of hemolytic anemia, a common side effect of some CD47-targeting agents.[4][5]
Tislelizumab: Reinvigorating the Adaptive Immune Response
Tislelizumab is an anti-PD-1 monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[4] This interaction serves as an immune checkpoint that suppresses T-cell activity. By inhibiting the PD-1/PD-L1 pathway, tislelizumab restores the ability of T cells to recognize and attack cancer cells. Tislelizumab was specifically engineered to minimize binding to FcγR on macrophages, which may abrogate antibody-dependent phagocytosis of T-cells and sustain the anti-tumor response.
Synergistic Effect
The combination of this compound and tislelizumab is designed to create a synergistic anti-tumor effect. This compound enhances the phagocytosis of tumor cells by macrophages, leading to increased antigen presentation. This, in turn, can prime and activate T cells. Tislelizumab then ensures that these activated T cells can effectively kill tumor cells by preventing the PD-1/PD-L1-mediated immune suppression.[3][4]
Preclinical Validation of Synergy
Preclinical studies have demonstrated the synergistic anti-tumor activity of combining a SIRPα-Fc fusion protein (this compound) with an anti-PD-1/PD-L1 antibody.
In Vivo Tumor Models
In a CT26-hPDL1/hCD47 syngeneic tumor model using hPD-1/hSIRPα transgenic mice, the combination of this compound with a PD-1 or PD-L1 antibody resulted in significantly stronger anti-tumor effects compared to either antibody alone.[1] Another study using an A20 lymphoma model showed that the combination of a SIRPα-Fc fusion protein and an anti-PD-L1 mAb led to a significant extension in median survival compared to either monotherapy.
Table 1: Preclinical In Vivo Efficacy of this compound in Combination with PD-1/PD-L1 Blockade
| Tumor Model | Treatment Groups | Key Findings | Reference |
| CT26-hPDL1/hCD47 Syngeneic Model | This compound + anti-PD-1/PD-L1 mAb vs. Monotherapies | Significantly stronger anti-tumor effects with the combination therapy. | [1] |
| A20 Lymphoma Model | SIRPα-Fc + anti-PD-L1 mAb vs. Monotherapies | Significantly extended median survival with the combination therapy. | |
| HL-60 Xenograft Model | This compound + anti-PD-1/PD-L1 mAb vs. Monotherapies | 100% of mice achieved complete response with the combination therapy. | [2] |
Clinical Efficacy and Safety
The combination of this compound and tislelizumab has been evaluated in several clinical trials, demonstrating promising anti-tumor activity and a manageable safety profile in patients with advanced solid tumors and lymphomas.
Phase 1b/2 Dose Escalation and Expansion Study (IMM01-04)
This open-label, multicenter study evaluated the safety and preliminary efficacy of this compound in combination with tislelizumab in patients with advanced solid tumors and lymphomas.[6][7]
Table 2: Efficacy Results from the Phase 1b/2 Study in Advanced Solid Tumors
| Patient Population | Number of Patients | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Highlights | Reference |
| Advanced Solid Tumors (NSCLC, SCLC, ESCC, CRC, HCC, Melanoma, Cervical Carcinoma) | 14 (dose escalation part) | This compound (1.0, 1.5, or 2.0 mg/kg QW) + Tislelizumab (200mg Q3W) | 1 Confirmed Partial Response (PR) | 3 Stable Disease (SD) | One heavily pre-treated NSCLC patient resistant to prior anti-PD-1 therapy achieved a confirmed PR. | [6][7] |
Table 3: Safety Profile from the Phase 1b/2 Study in Advanced Solid Tumors (Treatment-Related Adverse Events - TRAEs)
| Adverse Event (Any Grade) | Frequency | Adverse Event (Grade 3-4) | Frequency | Reference |
| Anemia | 85.7% | Lymphocyte count decreased | 21.4% | [6][7] |
| Platelet count decreased | 28.6% | White blood cell count decreased | 14.3% | [6][7] |
| Asthenia | 28.6% | Platelet count decreased | 14.3% | [6][7] |
| White blood cell count decreased | 21.4% | Blood creatine (B1669601) phosphokinase MB increased | 7.1% | [6][7] |
| Lymphocyte count decreased | 21.4% | Blood pressure increased | 7.1% | [6][7] |
| Infusion-related reaction | 21.4% | Anemia | 7.1% | [6][7] |
| Proteinuria | 21.4% |
No dose-limiting toxicities (DLTs) were observed up to 2mg/kg of this compound.[6][7]
Phase 2 Study in Classical Hodgkin Lymphoma (IMM01-04)
This open-label, multicenter Phase 2 study evaluated the efficacy and safety of this compound in combination with tislelizumab in patients with relapsed or refractory classical Hodgkin lymphoma (cHL) who had failed prior anti-PD-1 treatment.[4][5]
Table 4: Efficacy Results from the Phase 2 Study in Relapsed/Refractory cHL
| Patient Population | Number of Patients | Treatment Regimen | Objective Response Rate (ORR) | Complete Response Rate (CRR) | Disease Control Rate (DCR) | Reference |
| Relapsed/Refractory cHL (prior anti-PD-1 failure) | 33 (as of Dec 2023) | This compound (2.0 mg/kg QW) + Tislelizumab (200mg Q3W) | 65.6% | 18.8% | 93.8% | [4] |
| Relapsed/Refractory cHL (prior anti-PD-1 failure) | 20 (as of Jul 2023) | This compound (2.0 mg/kg QW) + Tislelizumab (200mg Q3W) | 64.3% | 2 CRs | 100% | [5] |
Table 5: Safety Profile from the Phase 2 Study in Relapsed/Refractory cHL (Treatment-Related Adverse Events - TRAEs)
| Adverse Event (Any Grade) | Frequency (n=20) | Adverse Event (Grade ≥3) | Frequency (n=20) | Reference |
| Platelet count decreased | 50.0% | Lymphocyte count decreased | 30.0% | [5] |
| Lymphocyte count decreased | 35.0% | Platelet count decreased | 10.0% | [5] |
| Anemia | 30.0% | Neutrophil count decreased | 5.0% | [5] |
| White blood cell count decreased | 30.0% | White blood cell count decreased | 5.0% | [5] |
| Neutrophil count decreased | 25.0% | |||
| Gamma-glutamyl transferase increased | 20.0% |
The combination was reported to have a well-tolerated safety profile, with no reported hemolytic anemia or hemolysis.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the preclinical and clinical evaluation of the this compound and tislelizumab combination.
Preclinical In Vivo Tumor Models
-
Animal Models: Syngeneic mouse models, such as BALB/c mice bearing A20 lymphoma cells or transgenic mice with humanized PD-1 and SIRPα bearing CT26 tumors, were utilized to evaluate the anti-tumor efficacy of the combination therapy.[1] Xenograft models with human tumor cell lines in immunodeficient mice were also used to assess the activity of this compound.[1][2]
-
Tumor Implantation: Tumor cells were typically injected subcutaneously into the flanks of the mice.
-
Treatment Administration: this compound and the anti-PD-1/PD-L1 antibody were administered intraperitoneally or intravenously at specified doses and schedules.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Survival of the animals was also monitored.
Clinical Study Design (IMM01-04)
-
Study Design: An open-label, multicenter, Phase 1b/2 dose-escalation and dose-expansion study.[6][7]
-
Patient Population: Patients with advanced solid tumors or classical Hodgkin lymphoma who have failed standard therapies.[4][5][6][7]
-
Dosing Regimen:
-
Dose Escalation: this compound administered intravenously once a week at escalating doses (1.0, 1.5, 2.0 mg/kg) in combination with a fixed dose of tislelizumab (200 mg) administered intravenously once every three weeks.[6][7]
-
Dose Expansion: this compound administered at the recommended Phase 2 dose (RP2D) of 2.0 mg/kg once a week with tislelizumab 200 mg once every three weeks.[4][5]
-
-
Efficacy Evaluation: Tumor responses were assessed according to RECIST v1.1 for solid tumors and the Lugano 2014 criteria for lymphoma.[5]
-
Safety Evaluation: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0.[5]
Immune Monitoring Assays (General Methodologies)
While specific protocols for the this compound and tislelizumab studies are not publicly available, the following are standard methodologies for immune monitoring in such trials.
-
Flow Cytometry for Immune Cell Profiling:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Tumor biopsies are mechanically and enzymatically digested to obtain a single-cell suspension of tumor-infiltrating lymphocytes (TILs).
-
Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14, CD11b for monocytes/macrophages; CD56 for NK cells) and immune checkpoint molecules (e.g., PD-1, CTLA-4, TIM-3). Intracellular staining can be performed to detect cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3 for regulatory T cells).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell populations.
-
-
Multiplex Cytokine Analysis (e.g., Luminex Assay):
-
Sample Collection: Serum or plasma is collected from peripheral blood.
-
Assay Principle: This bead-based immunoassay allows for the simultaneous quantification of multiple cytokines and chemokines in a small sample volume. Beads coated with specific capture antibodies for different analytes are incubated with the sample. After washing, a biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter are added.
-
Data Acquisition and Analysis: The beads are read on a specialized instrument that identifies each bead and quantifies the PE signal, which is proportional to the amount of the specific analyte.
-
Visualizing the Synergy
Signaling Pathway of this compound and Tislelizumab Combination Therapy
Caption: Dual blockade of CD47 and PD-1 by this compound and tislelizumab promotes an anti-tumor immune response.
Experimental Workflow for Evaluating Synergistic Efficacy
Caption: Workflow for preclinical and clinical validation of this compound and tislelizumab synergy.
References
- 1. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the “don’t eat me” signal and activating the “eat me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. researchgate.net [researchgate.net]
IMM-01 vs. Magrolimab: A Head-to-Head Comparison of CD47-SIRPα Axis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The CD47-SIRPα axis has emerged as a critical immune checkpoint that governs macrophage-mediated phagocytosis of cancer cells. Two investigational therapies, IMM-01 and magrolimab, have been at the forefront of targeting this pathway, albeit with differing molecular approaches and clinical outcomes. This guide provides a comprehensive, data-supported comparison of these two agents to inform ongoing research and development in the field of cancer immunotherapy.
Executive Summary
Magrolimab, a monoclonal antibody against CD47, initially showed promise in hematologic malignancies but has faced significant setbacks in late-stage clinical trials due to futility and an increased risk of death, leading to a full clinical hold by the FDA for studies in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)[1][2]. In contrast, this compound, a SIRPα-Fc fusion protein, has demonstrated a favorable safety profile in early clinical trials, particularly regarding hematologic toxicities, and is showing encouraging preliminary efficacy in both hematologic and solid tumors[3][4][5][6].
This comparison guide delves into the distinct mechanisms of action, preclinical and clinical data, and safety profiles of this compound and magrolimab, offering a detailed analysis for the scientific community.
Mechanism of Action: Two Strategies to Block "Don't Eat Me"
Both this compound and magrolimab aim to block the interaction between CD47 on cancer cells and SIRPα on macrophages. This interaction transmits a "don't eat me" signal, preventing the engulfment of malignant cells. By inhibiting this signal, both drugs are designed to unleash the phagocytic potential of macrophages against tumors[7][8][9][10].
Magrolimab: A humanized IgG4 monoclonal antibody that directly binds to CD47 on cancer cells, preventing it from engaging with SIRPα on macrophages[8][10].
This compound: A recombinant human SIRPα-IgG1 fusion protein. The SIRPα domain of this compound binds to CD47 on tumor cells, effectively acting as a decoy receptor and blocking the CD47-SIRPα interaction. A key differentiating feature of this compound is its weak binding to human erythrocytes, which is intended to minimize the risk of hemolysis, a common side effect of anti-CD47 antibodies[3][5][6][11].
Signaling Pathway Diagram
Caption: Inhibition of the CD47-SIRPα "don't eat me" signal by this compound and magrolimab.
Preclinical and Clinical Data: A Tale of Two Trajectories
Preclinical Evidence
Both agents have demonstrated preclinical efficacy in promoting phagocytosis of cancer cells in vitro and reducing tumor burden in vivo in various cancer models[12][13][14]. Preclinical studies with magrolimab highlighted its potential synergy with other agents like azacitidine, which upregulates the "eat me" signal, calreticulin, on myeloid cancer cells[15]. Similarly, preclinical work with this compound has shown strong tumor-suppressive activity in combination with other targeted and immunotherapies[11].
Clinical Performance
The clinical development paths of this compound and magrolimab have diverged significantly.
Magrolimab:
Early phase trials of magrolimab in combination with azacitidine for MDS and AML showed promising results, with high response rates[15][16]. However, the Phase 3 ENHANCE trials did not confirm these benefits.
-
ENHANCE study (MDS): The trial was discontinued (B1498344) due to futility, with an increased risk of death observed in the magrolimab arm[2].
-
ENHANCE-2 study (TP53-mutant AML): This trial was also stopped for futility[1][17]. The combination of magrolimab-azacitidine resulted in a lower complete remission rate and shorter median overall survival compared to venetoclax-azacitidine[17].
-
ENHANCE-3 study (AML): The addition of magrolimab to azacitidine and venetoclax (B612062) did not improve outcomes and was associated with an increased risk of death, leading to the discontinuation of the study and a full clinical hold by the FDA on all magrolimab studies in AML and MDS[1][2][17].
This compound:
Early-phase clinical data for this compound suggests a more favorable safety and efficacy profile.
-
Phase 1 in Relapsed/Refractory Lymphoma: this compound monotherapy was well-tolerated with preliminary anti-tumor activity observed at doses up to 1.0 mg/kg[3]. Notably, it demonstrated a unique property of weak binding to human erythrocytes, potentially explaining the lower incidence of severe anemia compared to anti-CD47 antibodies[3][5][6].
-
Phase 1b/2 in combination with Tislelizumab (anti-PD-1): In patients with advanced solid tumors and classical Hodgkin Lymphoma (cHL) who had failed prior anti-PD-1 treatment, the combination was well-tolerated and showed robust anti-tumor activity. In cHL patients, the objective response rate (ORR) was 65.6% with a complete response (CR) rate of 18.8%[5].
-
Phase 2 in MDS: In combination with azacitidine for newly diagnosed higher-risk MDS, this compound demonstrated an ORR of 88.2% and a CR rate of 41.2%[18].
Quantitative Data Summary
Table 1: Clinical Efficacy of Magrolimab in Hematologic Malignancies
| Clinical Trial | Indication | Combination Therapy | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Overall Survival (OS) |
| Phase 1b[15][16] | Higher-Risk MDS | Azacitidine | 75% | 33% | Not Reached (at 17.1 mo follow-up) |
| ENHANCE[19] | Higher-Risk MDS | Azacitidine | 53.5% | 21.3% | Not Reported |
| ENHANCE-2[17] | TP53-mutant AML | Azacitidine | - | 12.9% | 4.4 months |
| ENHANCE-3[17] | AML | Azacitidine + Venetoclax | - | - | 10.7 months (vs. 14.1 months in placebo arm) |
Table 2: Clinical Efficacy of this compound in Hematologic and Solid Tumors
| Clinical Trial | Indication | Combination Therapy | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Phase 1[3] | R/R Lymphoma | Monotherapy | 1 CR, 1 PR in 12 evaluable patients | - |
| Phase 2[18] | Higher-Risk MDS | Azacitidine | 88.2% | 41.2% |
| Phase 2 (IMM01-04)[5] | R/R cHL (post PD-1) | Tislelizumab | 65.6% | 18.8% |
| Phase 1b (IMM01-04)[4] | Advanced Solid Tumors | Tislelizumab | 1 PR in 14 patients | - |
Safety and Tolerability
A key differentiator between the two agents appears to be their safety profiles, particularly concerning hematologic adverse events.
Magrolimab:
-
Anemia: A significant on-target toxicity due to the binding of the anti-CD47 antibody to red blood cells. In a Phase 1b study, magrolimab-related anemia was reported in 37.9% of patients (34.7% Grade 3)[15].
-
Other Adverse Events: In the ENHANCE trials, the addition of magrolimab was associated with a higher incidence of severe, serious, and fatal adverse events, primarily infections and respiratory failure[1][2][19].
This compound:
-
Anemia: Due to its weak binding to erythrocytes, this compound has shown a lower incidence of severe anemia in clinical trials, with no need for a priming dose[5][6]. In a Phase 1 study in lymphoma, anemia was reported in 27% of patients, mostly Grade 1 or 2[3].
-
Other Adverse Events: The most common treatment-related adverse events have been thrombocytopenia and neutropenia, which were generally manageable[3][5][6]. In combination with tislelizumab, Grade ≥3 treatment-related adverse events included decreased lymphocyte, white blood cell, platelet, and neutrophil counts[5].
Experimental Protocols and Workflows
In Vitro Phagocytosis Assay
A standard method to assess the ability of CD47-SIRPα inhibitors to induce macrophage-mediated phagocytosis of cancer cells.
Caption: A generalized workflow for an in vitro phagocytosis assay.
Methodology:
-
Cell Preparation: Cancer cells are labeled with a fluorescent dye (e.g., Calcein AM or CFSE). Macrophages are derived from human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).
-
Co-culture: Labeled cancer cells and macrophages are co-cultured at a specific effector-to-target ratio.
-
Treatment: this compound, magrolimab, or an isotype control antibody is added to the co-culture.
-
Incubation: The cells are incubated for a period of 2-4 hours to allow for phagocytosis.
-
Analysis: The percentage of macrophages that have engulfed fluorescently labeled cancer cells is quantified using flow cytometry or fluorescence microscopy.
In Vivo Tumor Xenograft Model
Used to evaluate the anti-tumor efficacy of the therapeutic agents in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive intravenous injections of this compound, magrolimab, vehicle control, or combination therapies.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
While both this compound and magrolimab target the same immune checkpoint, their molecular design, clinical efficacy, and safety profiles appear to be markedly different. The clinical development of magrolimab in hematologic malignancies has been halted due to a lack of efficacy and safety concerns in late-stage trials[1][2]. In contrast, this compound, with its differentiated design as a SIRPα-Fc fusion protein that minimizes binding to red blood cells, has shown a promising safety profile and encouraging preliminary efficacy in early clinical studies across a range of cancers[3][5][18].
The journey of these two drugs underscores the complexities of targeting the CD47-SIRPα axis. The contrasting outcomes provide valuable lessons for the development of next-generation myeloid checkpoint inhibitors, emphasizing the importance of molecular engineering to optimize the therapeutic window and mitigate on-target toxicities. Further clinical investigation of this compound is warranted to confirm its potential as a novel cancer immunotherapy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Facebook [cancer.gov]
- 11. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 12. Preclinical Model Shows Promise of Magrolimab Plus Venetoclax-Azacitidine in AML | Docwire News [docwirenews.com]
- 13. Magrolimab Therapy in Conjunction with Conventional Chemotherapeutics Slows Disease Progression in Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Magrolimab in Combination With Azacitidine in Patients With Higher-Risk Myelodysplastic Syndromes: Final Results of a Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. gilead.com [gilead.com]
A Comparative Analysis of IMM-01 Monotherapy and Combination Therapy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial data for IMM-01 (timdarpacept) as a monotherapy and in combination with other agents. This compound is a novel recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein designed to block the CD47-SIRPα "don't eat me" signal, thereby activating macrophages to eliminate tumor cells. The following sections present a comprehensive overview of the available clinical trial data, experimental methodologies, and the underlying signaling pathway.
Quantitative Data Summary
The clinical trial results for this compound monotherapy and combination therapy are summarized in the tables below for easy comparison.
Table 1: this compound Monotherapy for Relapsed or Refractory Lymphoma (Phase I)
| Parameter | Value |
| Clinical Trial Identifier | ChiCTR1900024904 |
| Patient Population | 14 patients with relapsed or refractory lymphoma |
| Dose Escalation Cohorts | 0.003, 0.01, 0.05, 0.15, 0.5, and 1.0 mg/kg |
| Maximum Tolerated Dose | Not reached up to 1.0 mg/kg |
| Dose-Limiting Toxicities (DLTs) | None observed up to 1.0 mg/kg |
| Serious Adverse Events (SAEs) | One reported (Grade 2 increased amylase and Grade 3 increased lipase), attributed to disease progression |
| Efficacy | Promising anti-tumor activity observed up to 1.0 mg/kg. One patient with angioimmunoblastic T-cell lymphoma (AITL) achieved stable disease (SD) with tumor shrinkage at the 1.0 mg/kg dose.[1] |
| Pharmacokinetics | Terminal half-life: 53.8 to 73.3 hours. Non-linear increases in AUC and Cmax between 0.05 mg/kg and 0.5 mg/kg.[1] |
Table 2: this compound in Combination with Tislelizumab for Classical Hodgkin Lymphoma (cHL) Refractory to Anti-PD-1 Treatment (Phase II)
| Parameter | Value |
| Clinical Trial Identifier | NCT05833984 |
| Patient Population | 33 patients with relapsed or refractory classical Hodgkin lymphoma who have failed prior anti-PD-1 treatment |
| Treatment Regimen | This compound (2.0 mg/kg weekly) + Tislelizumab (200 mg every 3 weeks) |
| Objective Response Rate (ORR) | 65.6% (21/32 evaluable patients) |
| Complete Response (CR) Rate | 18.8% (6/32 evaluable patients) |
| Disease Control Rate (DCR) | 93.8% (30/32 evaluable patients) |
| Median Time to Response (TTR) | 1.6 months |
| Progression-Free Survival (PFS) Rate | 84.5% at 3 months, 68.7% at 6 months |
| Duration of Response (DoR) Rate | 92.9% at 3 months, 60.8% at 6 months |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Occurred in 45.5% of patients. Most common were decreased lymphocyte count (30.3%), decreased white blood cell count (12.1%), decreased platelet count (12.1%), and decreased neutrophil count (12.1%). No hemolytic anemia was reported. |
| Treatment-Related Serious Adverse Events (SAEs) | 12.1% (4 patients) |
Table 3: this compound in Combination with Tislelizumab for Advanced Solid Tumors (Phase Ib/II)
| Parameter | Value |
| Clinical Trial Identifier | chictr20220791 |
| Patient Population | 14 patients with advanced solid tumors (including NSCLC, SCLC, ESCC, CRC, HCC, melanoma, and cervical carcinoma) |
| Prior Treatment | 92.9% had received previous anti-PD-1/L1 treatment |
| Treatment Regimen | This compound (1.0, 1.5, or 2.0 mg/kg weekly) + Tislelizumab (200 mg every 3 weeks) |
| Recommended Phase 2 Dose (RP2D) of this compound | 2.0 mg/kg |
| Efficacy | 1 confirmed Partial Response (PR) and 3 Stable Disease (SD). The patient with PR was a heavily pre-treated NSCLC patient resistant to anti-PD-1 therapy. |
| Grade 3-4 Treatment-Related Adverse Events (TRAEs) | Decreased lymphocyte count (21.4%), decreased white blood cell count (14.3%), decreased platelet count (14.3%), increased blood creatine (B1669601) phosphokinase MB (7.1%), increased blood pressure (7.1%), and anemia (7.1%). |
| Treatment-Related Serious Adverse Events (SAEs) | 14.3% (2 patients with decreased platelet count) |
Experimental Protocols
This compound Monotherapy in Relapsed or Refractory Lymphoma (ChiCTR1900024904)
This was a first-in-human, open-label, dose-escalation Phase I study. The primary objectives were to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Study Design: The trial employed a standard 3+3 dose-escalation design.
-
Patient Population: Patients with relapsed or refractory lymphoma who had failed standard therapies were enrolled.
-
Dosing Regimen: this compound was administered intravenously once weekly for four weeks, followed by a one-week rest period, constituting one cycle.[1]
-
Tumor Response Assessment: Tumor responses were evaluated according to the Lugano Classification 2014.[1]
This compound and Tislelizumab Combination Therapy (NCT05833984 & chictr20220791)
These were open-label, multicenter, Phase Ib/II studies evaluating the safety, tolerability, and preliminary efficacy of this compound in combination with the anti-PD-1 antibody tislelizumab.
-
Study Design: The studies consisted of a dose-escalation phase (Phase Ib) following a standard 3+3 design to determine the RP2D of this compound, followed by a dose-expansion phase (Phase II) to further evaluate efficacy and safety in specific tumor cohorts.
-
Patient Population: Patients with advanced solid tumors or classical Hodgkin lymphoma who had failed prior standard treatments, including anti-PD-1/L1 therapy, were enrolled.
-
Dosing Regimen: In the combination setting, this compound was administered intravenously once a week, while tislelizumab was administered intravenously once every three weeks.
-
Primary Endpoints: The primary endpoint for the Phase Ib portion was safety and tolerability, while the primary endpoint for the Phase II portion was the objective response rate (ORR).
Signaling Pathway
This compound exerts its anti-tumor effect by targeting the CD47-SIRPα signaling pathway, a key immune checkpoint for the innate immune system.
-
"Don't Eat Me" Signal: Cancer cells often overexpress CD47 on their surface. When CD47 binds to SIRPα on macrophages, it initiates a signaling cascade that inhibits phagocytosis, thus allowing the cancer cells to evade the immune system.[2]
-
This compound Mechanism of Action: this compound, a SIRPα-Fc fusion protein, competitively binds to CD47 on tumor cells, effectively blocking the interaction between CD47 and SIRPα on macrophages. This blockade removes the inhibitory "don't eat me" signal.
-
"Eat Me" Signal and Immune Activation: The Fc portion of this compound can engage with Fcγ receptors on macrophages, further activating them and promoting phagocytosis of the tumor cell. This process can also lead to the presentation of tumor antigens to T cells, thereby bridging innate and adaptive immunity and potentially converting immunologically "cold" tumors into "hot" tumors that are more responsive to other immunotherapies like anti-PD-1 antibodies.[2][3] Preclinical studies have shown a strong synergistic effect when this compound is combined with a PD-1 antibody.[3]
References
A Comparative Analysis of Phase I Clinical Trial Results for IMM-01 and Other CD47-Targeting Therapies in Hematologic Malignancies
This guide provides a cross-study comparison of the initial clinical findings for IMM-01, a novel SIRPα-Fc fusion protein, with other investigational therapies targeting the CD47-SIRPα axis in patients with hematologic malignancies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the emerging landscape of CD47-targeted cancer immunotherapies.
Introduction to CD47-SIRPα Pathway and Therapeutic Intervention
The interaction between CD47, a transmembrane protein often overexpressed on cancer cells, and signal-regulatory protein alpha (SIRPα) on myeloid cells, primarily macrophages, acts as a crucial innate immune checkpoint. This "don't eat me" signal allows cancer cells to evade phagocytosis. Therapeutic agents designed to block the CD47-SIRPα pathway aim to restore the phagocytic activity of macrophages against tumor cells. These agents primarily fall into two categories: monoclonal antibodies against CD47 and recombinant SIRPα-Fc fusion proteins like this compound.[1][2][3][4][5]
This compound is a recombinant human SIRPα-IgG1 fusion protein that dually targets the CD47-SIRPα pathway. It not only blocks the "don't eat me" signal but also delivers a pro-phagocytic "eat me" signal through its Fc domain.[6][7] A key differentiating feature of this compound highlighted in preclinical studies is its weak binding to human erythrocytes, potentially mitigating the risk of severe hemolysis, a common concern with some anti-CD47 antibodies.[2][7]
Comparative Analysis of Phase I Clinical Trial Data
The following tables summarize the key findings from the phase I clinical trials of this compound and selected alternative anti-CD47 therapies. The data is compiled from publicly available clinical trial registries and scientific publications.
Table 1: Overview of Phase I Clinical Trials
| Drug (Class) | Trial Identifier | Indication | Phase | Number of Patients | Sponsor |
| This compound (SIRPα-Fc Fusion Protein) | ChiCTR1900024904 / NCT05860075 | Relapsed/Refractory Lymphoma / Hematologic Malignancies | I | 14 (initial cohort) / 73 | ImmuneOnco Biopharmaceuticals |
| TTI-621 (SIRPα-Fc Fusion Protein) | NCT02663518 | Relapsed/Refractory Hematologic Malignancies | I | 164 | Trillium Therapeutics Inc.[2][8] |
| Magrolimab (Anti-CD47 mAb) | NCT02953509 | Relapsed/Refractory Non-Hodgkin Lymphoma | Ib/II | 132 (DLBCL cohorts) | Gilead Sciences |
| Lemzoparlimab (Anti-CD47 mAb) | NCT04202003 | Relapsed/Refractory AML and MDS | I/IIa | 5 (initial cohort) | I-Mab Biopharma[9][10] |
Table 2: Safety and Tolerability - Key Adverse Events (AEs)
| Drug | Most Common Treatment-Related AEs | Grade ≥3 Treatment-Related AEs | Dose-Limiting Toxicities (DLTs) |
| This compound | Thrombocytopenia (54%), Neutropenia (36%), Pyrexia (36%), Anemia (27%)[2] | Platelet count decreased (one patient)[2] | No DLTs observed up to 1.0 mg/kg[2] |
| TTI-621 | Infusion-related reactions, Thrombocytopenia, Chills, Fatigue[2][8] | Thrombocytopenia (20%)[2][8] | Transient grade 4 thrombocytopenia at 0.2 mg/kg (defined MTD)[2] |
| Magrolimab (with Rituximab) | Fatigue (40%), Infusion-related reactions (39%)[11] | Anemia, Neutropenia, Thrombocytopenia[11] | Grade 4 neutropenia (one patient at 30 mg/kg)[12] |
| Lemzoparlimab | Thrombocytopenia, Positive anti-erythrocyte antibody[9] | Thrombocytopenia (one patient)[9] | No DLTs observed up to 10 mg/kg[9][10] |
Table 3: Preliminary Efficacy
| Drug | Indication | Dose Range | Overall Response Rate (ORR) | Complete Response (CR) | Stable Disease (SD) |
| This compound | Relapsed/Refractory Lymphoma | 0.003 - 1.0 mg/kg | Data not fully reported, but responses observed | One patient with Follicular Lymphoma (FL) at 0.01 mg/kg achieved a CR[2] | One patient with Hodgkin Lymphoma (HL) and one with FL had shrunk SD[2] |
| TTI-621 (monotherapy) | Relapsed/Refractory Lymphoma | Up to 0.2 mg/kg | 13% (all patients), 29% (DLBCL), 25% (T-cell NHL)[2][8] | Not specified | Not specified |
| Magrolimab (with Rituximab) | Relapsed/Refractory DLBCL | 10 - 45 mg/kg | 24% | 12%[11] | Not specified |
| Lemzoparlimab | Relapsed/Refractory AML | 1 - 10 mg/kg | One patient with primary refractory AML achieved morphologic leukemia-free state (MLFS)[9][10] | Not applicable | Not specified |
Experimental Protocols
This compound Phase I Monotherapy Trial (NCT05860075)
-
Study Design: A multi-center, open-label, dose-escalation and cohort-expansion phase I clinical study.[1][13]
-
Patient Population: Subjects with refractory or recurrent hematologic malignancies who have failed standard therapies.[1][2]
-
Dose Escalation: An accelerated titration method followed by a traditional "3+3" design was used to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D).[1][13] The evaluated dose cohorts were 0.003, 0.01, 0.05, 0.15, 0.5, and 1.0 mg/kg.[2]
-
Treatment Schedule: this compound was administered via intravenous infusion once weekly for four weeks, constituting one cycle.[1][2]
-
Primary Outcome Measures: Safety and tolerability of this compound.
-
Secondary Outcome Measures: Pharmacokinetics, immunogenicity, and preliminary anti-tumor activity.[1] Tumor responses were evaluated based on the Lugano Classification 2014.[2]
TTI-621 Phase I Trial (NCT02663518)
-
Study Design: A multicenter, open-label, first-in-human phase I study.[2]
-
Patient Population: Patients with relapsed or refractory lymphoma.[2][8]
-
Dose Escalation: Escalating weekly intravenous doses of TTI-621 were administered to determine the MTD.[2][8]
-
Treatment Schedule: Weekly intravenous infusions.[2]
-
Primary Outcome Measures: Incidence and severity of adverse events.[2]
-
Secondary Outcome Measures: Overall response rate.[2]
Magrolimab Phase Ib/II Trial (NCT02953509)
-
Study Design: A phase Ib/II study investigating magrolimab in combination with rituximab.[11]
-
Patient Population: Patients with relapsed/refractory Diffuse Large B-cell Lymphoma (DLBCL).[11]
-
Dose Escalation: After a priming dose, patients received magrolimab at doses ranging from 10 to 45 mg/kg.[11]
-
Treatment Schedule: Magrolimab was administered with 375 mg/m2 of rituximab.[11]
-
Primary Outcome Measures: Treatment-emergent adverse events and objective response rate.[11]
-
Secondary Outcome Measures: Duration of response, progression-free survival, and overall survival.[11]
Lemzoparlimab Phase I/IIa Trial (NCT04202003)
-
Study Design: A modified 3+3 dose escalation phase I trial.[9][10]
-
Patient Population: Patients with relapsed and/or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS).[9][10]
-
Dose Escalation: Weekly administration of lemzoparlimab at dose levels of 1, 3, 10, 20, and 30 mg/kg.[9][10]
-
Treatment Schedule: Weekly intravenous infusions.[9]
-
Primary Outcome Measures: Safety, tolerability, MTD, and recommended phase 2 dose.[9]
-
Secondary Outcome Measures: Pharmacokinetics, pharmacodynamics, and preliminary efficacy.[9]
Visualizations
Signaling Pathway of CD47-SIRPα Blockade
Caption: Mechanism of this compound in blocking the CD47-SIRPα "don't eat me" signal and promoting phagocytosis.
Experimental Workflow for a Typical Phase I Dose-Escalation Trial
Caption: A simplified workflow of a "3+3" dose-escalation design in a Phase I clinical trial.
Conclusion
The preliminary phase I data for this compound in patients with relapsed or refractory lymphoma demonstrate a favorable safety profile with no dose-limiting toxicities observed up to 1.0 mg/kg, and early signs of anti-tumor activity.[2] When compared to other agents targeting the CD47-SIRPα axis, this compound appears to have a manageable safety profile, particularly concerning hematological adverse events. The observation of a complete response at a low dose level is encouraging.
Further clinical investigation, including the ongoing phase Ib/II study of this compound in combination with a PD-1 inhibitor, will be crucial in determining its full therapeutic potential.[7] As more data from these and other trials of CD47-targeting agents become available, a clearer picture of the optimal strategies for leveraging this promising immunotherapeutic approach in hematologic malignancies will emerge.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]
- 4. Frontiers | Opportunities and challenges for anti-CD47 antibodies in hematological malignancies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 8. Phase I Study of the CD47 Blocker TTI-621 in Patients with Relapsed or Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
IMM-01 Safety Profile in Diverse Tumor Types: A Comparative Analysis
A comprehensive review of the safety and tolerability of IMM-01, a novel SIRPα-Fc fusion protein, in comparison to other agents targeting the CD47-SIRPα axis. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of clinical trial data, experimental protocols, and signaling pathways to inform future research and development in cancer immunotherapy.
This compound is an investigational recombinant human signal regulatory protein α (SIRPα)-IgG1 fusion protein designed to block the interaction between CD47 and SIRPα.[1] The CD47-SIRPα signaling pathway is a critical innate immune checkpoint that cancer cells exploit to evade phagocytosis by macrophages.[2][3] By blocking this "don't eat me" signal, this compound aims to enhance the phagocytic activity of macrophages against tumor cells and stimulate an anti-tumor immune response.[1] Preclinical studies have suggested that this compound has a unique property of weak binding to human red blood cells, potentially mitigating the risk of hemolytic anemia, a common adverse event associated with some anti-CD47 therapies.[4][5] This guide summarizes the available clinical safety data for this compound in various tumor types and compares it with alternative therapies targeting the CD47-SIRPα pathway.
Comparative Safety Analysis of this compound
Clinical trial data for this compound, primarily from the IMM01-04 study, provides a preliminary understanding of its safety profile in both hematological malignancies and solid tumors. The following tables summarize the treatment-related adverse events (TRAEs) observed in patients with classical Hodgkin Lymphoma (cHL) and advanced solid tumors treated with this compound in combination with the anti-PD-1 antibody tislelizumab.
Table 1: Treatment-Related Adverse Events (TRAEs) in Patients with Classical Hodgkin Lymphoma (cHL) Treated with this compound and Tislelizumab
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Hematological | ||
| Platelet count decreased | 50.0 | 10.0 |
| Lymphocyte count decreased | 35.0 | 30.0 |
| Anemia | 30.0 | Not Reported |
| White blood cell count decreased | 30.0 | 5.0 |
| Neutrophil count decreased | 25.0 | 5.0 |
| Non-Hematological | ||
| Gamma-glutamyl transferase increased | 20.0 | Not Reported |
Data from the IMM01-04 Phase 2 study in 20 patients with cHL who had failed prior anti-PD-1 treatment.[1][4]
Table 2: Treatment-Related Adverse Events (TRAEs) in Patients with Advanced Solid Tumors Treated with this compound and Tislelizumab
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Hematological | ||
| Anemia | 85.7 | 7.1 |
| Platelet count decreased | 28.6 | 14.3 |
| White blood cell count decreased | 21.4 | 14.3 |
| Lymphocyte count decreased | 21.4 | 21.4 |
| Neutrophil count decreased | 14.3 | Not Reported |
| Non-Hematological | ||
| Asthenia | 28.6 | Not Reported |
| Infusion-related reaction | 21.4 | Not Reported |
| Proteinuria | 21.4 | Not Reported |
| Gamma-glutamyltransferase increased | 14.3 | Not Reported |
| Blood creatine (B1669601) phosphokinase MB increased | 14.3 | 7.1 |
| Hypoalbuminaemia | 14.3 | Not Reported |
| Hyponatraemia | 14.3 | Not Reported |
| Blood pressure increased | Not Reported | 7.1 |
Data from the IMM01-04 Phase 1b dose escalation part in 14 patients with various advanced solid tumors.[5]
In the cHL cohort, the most frequent TRAEs were hematological, with decreased platelet and lymphocyte counts being the most common.[4] Notably, no hemolytic anemia was reported.[4] In the solid tumor cohort, anemia was the most common TRAE, observed in 85.7% of patients, with 7.1% being Grade 3-4.[5] Other common TRAEs in solid tumor patients included decreased platelet, white blood cell, and lymphocyte counts, as well as asthenia and infusion-related reactions.[5]
Comparison with Alternative CD47-SIRPα Targeting Agents
The safety profile of this compound can be contextualized by comparing it to other agents targeting the CD47-SIRPα axis, such as the anti-CD47 antibody magrolimab and the SIRPα-Fc fusion protein TTI-621 .
Magrolimab , an anti-CD47 monoclonal antibody, has been associated with a higher risk of death in some clinical trials, particularly in myeloid disorders.[6] The ENHANCE, ENHANCE-2, and ENHANCE-3 studies all reported a higher risk of death in the magrolimab-containing arm compared to the control arm.[6] In combination with other agents, magrolimab led to a higher incidence of severe, serious, and fatal adverse events.[6] The FDA has placed a full clinical hold on all studies of magrolimab in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) due to an increased risk of death.[7] Common treatment-emergent adverse events with magrolimab in combination with other agents include anemia, headache, fatigue, and thrombocytopenia.[8]
TTI-621 , another SIRPα-Fc fusion protein, has shown a generally well-tolerated safety profile in early clinical trials.[9][10] The most frequent Grade 3 or higher adverse event was transient thrombocytopenia.[10] In a study of patients with relapsed or refractory hematologic malignancies, the overall response rate was 13%.[10] TTI-621 has also been evaluated in combination with doxorubicin (B1662922) in patients with leiomyosarcoma, where the combination showed a favorable safety profile.[11]
Lemzoparlimab , a fully human anti-CD47 antibody, has been designed to have a red blood cell-sparing property.[12] In a Phase 1 study, lemzoparlimab was well-tolerated up to 30 mg/kg without dose-limiting toxicities, and no clinical or laboratory evidence of hemolytic anemia was observed. The most common treatment-related adverse events were mild to moderate and included anemia, fatigue, and infusion-related reactions.[12]
Experimental Protocols
The safety and tolerability of this compound and comparator agents are assessed in clinical trials through rigorous monitoring and grading of adverse events.
Adverse Event Monitoring and Grading:
In the IMM01-04 study, adverse events (AEs) were reported according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 .[1] The CTCAE provides a standardized grading system (Grade 1 to 5) for the severity of AEs, allowing for consistent reporting and comparison across studies.[13][14]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Dose Escalation and Expansion Design:
The IMM01-04 trial utilized a standard 3+3 dose-escalation design in its Phase 1b part to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with tislelizumab.[5] This was followed by a Phase 2 dose-expansion part to further evaluate safety and preliminary efficacy in specific tumor cohorts.[15]
Signaling Pathways and Experimental Workflows
CD47-SIRPα Signaling Pathway
This compound functions by interrupting the CD47-SIRPα signaling pathway. The following diagram illustrates this mechanism.
Mechanism of this compound action on the CD47-SIRPα signaling pathway.
IMM01-04 Clinical Trial Workflow
The diagram below outlines the general workflow of the IMM01-04 clinical trial, from patient enrollment to safety and efficacy assessment.
Simplified workflow of the IMM01-04 clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ascopubs.org [ascopubs.org]
- 6. gilead.com [gilead.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A Trial of PF-07901800 (TTI-621) for Patients With Hematologic Malignancies and Selected Solid Tumors [clin.larvol.com]
- 10. Phase I Study of the CD47 Blocker TTI-621 in Patients with Relapsed or Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. evs.nci.nih.gov [evs.nci.nih.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
IMM-01 and its Contemporaries: A Comparative Analysis of Binding Affinity to SIRPα Variants
In the landscape of cancer immunotherapy, the CD47-SIRPα axis has emerged as a critical checkpoint for macrophage-mediated phagocytosis. Therapeutic agents designed to disrupt this "don't eat me" signal are in various stages of development. This guide provides a comparative analysis of IMM-01, a recombinant SIRPα-Fc fusion protein, and other notable alternatives, with a focus on their binding affinity to Signal Regulatory Protein α (SIRPα) variants. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these next-generation immunotherapies.
Introduction to this compound and the CD47-SIRPα Pathway
This compound is a novel SIRPα-Fc fusion protein that functions by binding to CD47 on cancer cells, thereby blocking its interaction with SIRPα on macrophages.[1][2][3][4] This blockade releases the inhibitory signal, enabling macrophages to recognize and engulf tumor cells. This compound is specifically derived from the V2 variant of human SIRPα. The efficacy of such therapeutics can be influenced by polymorphisms in the SIRPα gene, with SIRPα V1 and V2 being the most prevalent variants in the human population. Therefore, understanding the binding affinity of these drugs to different SIRPα variants is crucial for predicting their broad applicability and potential efficacy across diverse patient populations.
Comparative Binding Affinity Data
While direct comparative studies of this compound's binding affinity to different SIRPα variants are not extensively published, the available data on its binding to CD47 and the characteristics of similar molecules provide valuable insights. Many therapeutic agents targeting the CD47-SIRPα pathway are engineered to be "pan-allelic," demonstrating high affinity to various SIRPα variants.[5][6][7][8][9] Furthermore, studies have indicated that the natural polymorphisms in human SIRPα do not significantly affect its binding to CD47.[10] This suggests that the binding of SIRPα-derived therapeutics like this compound to CD47 may not be substantially impacted by the specific SIRPα variant expressed on a patient's macrophages.
The following table summarizes the available binding affinity data for this compound and its key competitors targeting the CD47-SIRPα axis. The data primarily reflects binding to their target, CD47, as direct binding affinities to SIRPα variants are less commonly reported for SIRPα-Fc fusion proteins.
| Molecule | Type | Target | Binding Affinity (KD/EC50) | Key Findings |
| This compound | SIRPα (V2)-Fc Fusion Protein | CD47 | EC50: 0.4967 nM[1][2][3][4], Max Affinity: 3 nM[11] | Demonstrates strong binding to CD47. |
| Magrolimab (Hu5F9-G4) | Anti-CD47 Monoclonal Antibody | CD47 | 2 - 14.3 pM[11] | Exhibits very high affinity for CD47.[11] |
| ALX148 (Evorpacept) | High-affinity engineered SIRPα D1-Fc Fusion Protein | CD47 | 140 pM[12] | Engineered for high-affinity CD47 binding.[12] |
| TTI-621 | SIRPα-IgG1 Fc Fusion Protein | CD47 | EC50: ~197 nM (on primary tumor samples)[13] | Binds to a wide range of human tumor cells.[13] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the CD47-SIRPα signaling pathway and a typical experimental workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
References
- 1. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. S-EPMC9670587 - SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal. - OmicsDI [omicsdi.org]
- 5. Discovery of high affinity, pan-allelic, and pan-mammalian reactive antibodies against the myeloid checkpoint receptor SIRPα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omniab.com [omniab.com]
- 7. A pan-allelic human SIRPα-blocking antibody, ES004-B5, promotes tumor killing by enhancing macrophage phagocytosis and subsequently inducing an effective T-cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Polymorphisms in the Human Inhibitory Signal-regulatory Protein α Do Not Affect Binding to Its Ligand CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
IMM-01: A Comparative Analysis Against Standard-of-Care Treatments in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of IMM-01, an investigational SIRPα-Fc fusion protein, against current standard-of-care (SoC) treatments for relapsed or refractory (R/R) lymphomas and advanced solid tumors. The information is compiled from publicly available clinical trial data and is intended to inform the research and drug development community.
Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity
This compound is a recombinant human signal regulatory protein α (SIRPα) IgG1 fusion protein. Its primary mechanism of action involves blocking the interaction between CD47, a "don't eat me" signal overexpressed on many cancer cells, and the SIRPα receptor on macrophages.[1][2][3][4] By inhibiting this checkpoint, this compound enhances the phagocytosis of tumor cells by macrophages. This action not only directly eliminates cancer cells but also facilitates the presentation of tumor antigens to T-cells, thereby stimulating a broader, adaptive anti-tumor immune response.[1][2][3] This dual mechanism holds the potential to augment both innate and adaptive immunity against tumors.[2][3]
A key feature of this compound is its weak binding to human erythrocytes, which is designed to prevent the severe hemolysis that can be a significant side effect of some anti-CD47 monoclonal antibodies.[1][2]
Caption: this compound blocks the CD47-SIRPα inhibitory signaling pathway.
Performance of this compound in Clinical Trials
This compound has been evaluated in early-phase clinical trials as both a monotherapy and in combination with other anti-cancer agents, demonstrating promising anti-tumor activity and a manageable safety profile.
This compound Monotherapy in Relapsed/Refractory Lymphoma
A first-in-human Phase I study (ChiCTR1900024904) enrolled 14 patients with various R/R lymphomas who had failed standard therapies. The study showed encouraging preliminary efficacy.[1]
This compound in Combination with Tislelizumab
The IMM01-04 study (Phase 1b/2 and Phase 2) evaluated this compound in combination with tislelizumab, an anti-PD-1 antibody.
-
Advanced Solid Tumors (Phase 1b): In a cohort of 14 heavily pre-treated patients (median of 4 prior therapies), the combination showed preliminary anti-tumor activity. Notably, 92.9% of these patients had previously received anti-PD-1/L1 treatment.[2][3][5]
-
R/R Classical Hodgkin Lymphoma (Phase 2): A dedicated cohort of 33 cHL patients who had failed prior anti-PD-1 treatment was enrolled. The combination demonstrated a robust anti-tumor effect in this difficult-to-treat population.[4][6]
Comparative Analysis: this compound vs. Standard-of-Care
The following tables summarize the performance of this compound and relevant standard-of-care treatments in similar patient populations.
Table 1: Relapsed/Refractory Classical Hodgkin Lymphoma (Post Anti-PD-1 Failure)
| Treatment Regimen | Trial | Patient Population | ORR | CR | PFS | Key Adverse Events (Grade ≥3) |
| This compound + Tislelizumab | IMM01-04 (Phase 2) | R/R cHL, failed prior anti-PD-1 (n=32) | 65.6% | 18.8% | 6-month rate: 68.7% | Lymphocyte count decreased (30.3%), WBC decreased (12.1%), Platelet count decreased (12.1%), ANC decreased (12.1%)[4][6] |
| Brentuximab Vedotin | KEYNOTE-204 | R/R cHL, post-ASCT or ASCT-ineligible (n=153) | 54.2% | N/A | Median: 8.3 months | Neutropenia, peripheral sensory neuropathy.[7][8] |
| Pembrolizumab (B1139204) | KEYNOTE-204 | R/R cHL, post-ASCT or ASCT-ineligible (n=151) | 65.6% | 24.5% | Median: 13.2 months | Hypothyroidism, pyrexia, pruritus.[7][8] |
Note: The patient populations are not identical, making direct cross-trial comparisons challenging. The this compound cohort specifically enrolled patients who had failed prior anti-PD-1 therapy, a particularly challenging subset.
Table 2: Relapsed/Refractory Follicular Lymphoma
| Treatment Regimen | Trial | Patient Population | ORR | CR | PFS | Key Adverse Events (Grade ≥3) |
| This compound Monotherapy | Phase 1 (ChiCTR1900024904) | R/R Lymphoma (1 FL patient) | 100% (in 1 patient) | 100% (in 1 patient) | N/A | Thrombocytopenia, neutropenia, pyrexia, anemia (mostly Grade 1/2).[1] |
| Epcoritamab + R² | EPCORE FL-1 (Phase 3) | R/R FL after ≥1 prior line (n=243) | 95% | 83% | 16-month rate: 85.5% | Cytokine release syndrome, neutropenia, anemia, thrombocytopenia.[9][10] |
| R² (Rituximab + Lenalidomide) | EPCORE FL-1 (Phase 3) | R/R FL after ≥1 prior line (n=245) | 79% | 50% | 16-month rate: 40.2% | Neutropenia, rash, diarrhea.[9][10] |
Note: this compound data is from a single patient in a Phase 1 trial and should be interpreted with caution.
Table 3: Advanced Solid Tumors (Heavily Pre-treated, Post Anti-PD-1)
| Treatment Regimen | Trial | Patient Population | ORR | PR | SD | Key Adverse Events (Grade ≥3) |
| This compound + Tislelizumab | IMM01-04 (Phase 1b) | Advanced Solid Tumors, median 4 prior therapies (n=14) | 7.1% | 7.1% (1 NSCLC pt) | 21.4% | Lymphocyte count decreased (21.4%), WBC decreased (14.3%), Platelet count decreased (14.3%).[2][3][5] |
| Standard of Care (SoC) | Various | Post-immunotherapy advanced solid tumors | Generally low, often single digits | Varies | Varies | Dependent on agent (e.g., chemotherapy-related toxicities). |
Note: Efficacy of SoC in such a heavily pre-treated, post-immunotherapy population is generally poor, with limited data from dedicated prospective trials. The this compound data, while preliminary, suggests potential activity in this high-unmet-need setting.
Experimental Protocols
Detailed protocols for the this compound trials are registered under clinical trial identifiers ChiCTR1900024904, chictr20220791, and NCT05833984. The general workflow for these studies is outlined below.
Key Methodologies from this compound Clinical Trials
-
Study Design: The initial studies utilized a dose-escalation design (standard 3+3) to determine safety and the recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in specific tumor types.[1][2][11]
-
Patient Population: Enrolled patients had relapsed or refractory disease and had failed previous standard therapies. Specific inclusion criteria required adequate organ function and an ECOG performance status of 0 or 1.[1][11]
-
Treatment Administration:
-
Efficacy Assessment: Tumor responses were evaluated based on the Lugano Classification 2014 for lymphomas.[1][4]
-
Safety Assessment: Adverse events were graded according to NCI CTCAE v5.0. Dose-limiting toxicities (DLTs) were monitored during the dose-escalation phase.[11]
Caption: Generalized experimental workflow for this compound clinical trials.
Conclusion
The preliminary clinical data for this compound, a SIRPα-Fc fusion protein, demonstrates a favorable safety profile and promising anti-tumor activity in patients with heavily pre-treated relapsed or refractory lymphomas and advanced solid tumors. In R/R classical Hodgkin lymphoma patients who have failed prior anti-PD-1 therapy, the combination of this compound with tislelizumab shows an objective response rate of 65.6%, which is comparable to the rates seen with standard-of-care agents like pembrolizumab in a broader R/R cHL population.[4][7][8] The unique mechanism of action, targeting the CD47-SIRPα axis to enhance macrophage-led phagocytosis, represents a distinct immunotherapeutic approach. While the data are still early and from small patient cohorts, they suggest that this compound could offer a meaningful clinical benefit, particularly in populations with high unmet medical needs. Further investigation in larger, randomized trials is warranted to definitively establish its role in the treatment landscape.
References
- 1. ascopubs.org [ascopubs.org]
- 2. asco.org [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pembrolizumab New Standard of Care for Relapsed or Refractory Classical Hodgkin Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Genmab Presents Pivotal Phase 3 Data from EPCORE® FL-1 Trial Demonstrating Clinical Benefit of EPKINLY® (epcoritamab-bysp) in Combination with Rituximab and Lenalidomide (R2) in Patients with Relapsed or Refractory Follicular Lymphoma - BioSpace [biospace.com]
- 11. trial.medpath.com [trial.medpath.com]
Independent Validation of IMM-01 Research Findings: A Comparative Guide
This guide provides an objective comparison of the published research findings for IMM-01, a novel SIRPα-Fc fusion protein, with other therapeutic alternatives. Experimental data from preclinical and clinical studies are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound is a recombinant human signal regulatory protein α (SIRPα) IgG1 fusion protein.[1] Its primary mechanism of action involves blocking the interaction between CD47, a "don't eat me" signal overexpressed on many cancer cells, and SIRPα on macrophages.[2][3] This blockade enhances the phagocytosis of tumor cells by macrophages.[2][3] Preclinical studies have shown that this compound exerts a dual anti-tumor effect by not only activating macrophages but also by stimulating T-cell anti-tumor responses.[2] A key differentiating feature of this compound is its weak binding to human red blood cells, which may reduce the risk of severe hemolysis, a common side effect of some CD47-targeting antibodies.[1]
Preclinical Research Findings
A significant preclinical study published in the Journal of Hematology & Oncology detailed the in vitro and in vivo activity of this compound.
In Vitro Activity
The in vitro antitumor activity of this compound was assessed through several assays:
-
Antibody-Dependent Cellular Phagocytosis (ADCP): this compound was shown to induce strong ADCP.[3]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The study found that this compound could induce moderate ADCC.[3]
-
Complement-Dependent Cytotoxicity (CDC): this compound did not demonstrate CDC activity.[3]
Table 1: Summary of this compound In Vitro Activity
| Assay | Result |
| Binding Affinity to CD47 (EC50) | 0.4967 nM[3] |
| Antibody-Dependent Cellular Phagocytosis (ADCP) | Strong induction[3] |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Moderate induction[3] |
| Complement-Dependent Cytotoxicity (CDC) | No activity[3] |
In Vivo Activity
The in vivo efficacy of this compound was evaluated in various mouse tumor models:
-
Daudi Xenograft Model: In this model of hematological malignancy, this compound monotherapy resulted in a tumor growth inhibition (TGI) of 97.48%.[4]
-
HL-60 Xenograft Model: 100% of mice with this acute myeloid leukemia model achieved complete remission after two weeks of treatment with this compound at 5mg/kg.[5]
-
Combination Therapy: The preclinical study also demonstrated synergistic anti-tumor effects when this compound was combined with a PD-L1 monoclonal antibody (KN035 or Tislelizumab), a CD33 monoclonal antibody (Gemtuzumab), and a HER-2 monoclonal antibody (Inetetamab) in respective tumor models.[4]
Clinical Research Findings
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents.
Phase I Monotherapy in Relapsed or Refractory Lymphoma (ChiCTR1900024904)
A first-in-human Phase I dose-escalation study of this compound was conducted in patients with relapsed or refractory lymphoma.
-
Safety and Tolerability: The preliminary results showed that this compound was well-tolerated.[6] Anemia (Grade ≥3) was experienced by 13.8% of patients.[6]
-
Efficacy: The study reported promising anti-tumor activity.[6]
Phase Ib/II Combination with Tislelizumab in Advanced Solid Tumors and Lymphoma (IMM01-04 / chictr20220791)
This study is evaluating the safety and efficacy of this compound in combination with tislelizumab, an anti-PD-1 antibody.
-
Dosing: The recommended Phase 2 dose (RP2D) for this compound was determined to be 2.0 mg/kg administered weekly, with tislelizumab given at 200 mg every three weeks.[1][7]
-
Efficacy in Classic Hodgkin Lymphoma (cHL): In a cohort of 20 cHL patients who had failed prior anti-PD-1 therapy, the combination showed significant activity.[1]
-
Safety: The combination was well-tolerated.[1] The most common treatment-related adverse events (TRAEs) of Grade ≥3 were lymphocyte count decreased (30.0%) and platelet count decreased (10.0%).[1] Notably, no hemolytic anemia was reported.[1]
Table 2: Efficacy of this compound + Tislelizumab in Anti-PD-1 Failed cHL (IMM01-04 Study)
| Efficacy Endpoint | Result (n=14 evaluable) |
| Objective Response Rate (ORR) | 64.3%[1] |
| Complete Response (CR) | 14.3% (2 patients)[1] |
| Partial Response (PR) | 50.0% (7 patients)[1] |
| Disease Control Rate (DCR) | 100%[1] |
Comparison with Alternatives
The therapeutic landscape for targeting the CD47-SIRPα axis includes several other agents in development. While direct head-to-head comparative trials are limited, a comparison can be made based on available data.
Table 3: Comparison of this compound with Other CD47-SIRPα Targeting Agents
| Agent | Type | Key Differentiating Features | Reported Adverse Events of Note |
| This compound | SIRPα-Fc Fusion Protein | Weak binding to red blood cells, potentially reducing anemia risk.[1] | Grade ≥3 anemia (13.8% in monotherapy), Grade ≥3 thrombocytopenia (10% in combo).[1][6] |
| Magrolimab | Anti-CD47 Monoclonal Antibody | Furthest in clinical development in this class.[2] | Anemia is a common adverse event, often managed with a priming dose.[2] |
| TTI-621 / TTI-622 | SIRPα-Fc Fusion Protein | Decoy receptors targeting CD47. | Hematological toxicities such as anemia and thrombocytopenia. |
| ALX148 | SIRPα-Fc Fusion Protein | Another decoy receptor for CD47. | Generally well-tolerated with some hematological side effects. |
Experimental Protocols
Preclinical In Vitro Assays
-
ADCP Assay: Details of the specific cell lines (e.g., tumor cells and macrophages), antibody concentrations, and methods for quantifying phagocytosis (e.g., flow cytometry or fluorescence microscopy) would be required for replication. The original publication should be consulted for these specifics.
-
ADCC Assay: This would involve co-culturing tumor cells with effector cells (e.g., NK cells) in the presence of varying concentrations of this compound. Cell lysis is typically measured by detecting the release of a substance like lactate (B86563) dehydrogenase (LDH).
-
CDC Assay: Tumor cells are incubated with this compound in the presence of a source of complement (e.g., human serum). Cell viability is then assessed to determine the extent of complement-mediated killing.
Clinical Trial Protocol (IMM01-04)
-
Study Design: An open-label, multicenter, Phase 2 study.[1]
-
Patient Population: Patients with classic Hodgkin Lymphoma who have failed prior checkpoint inhibitor therapy.[1]
-
Intervention: this compound at a dose of 2.0 mg/kg administered weekly and tislelizumab at 200 mg administered every 3 weeks.[1]
-
Primary Objective: To evaluate the preliminary anti-tumor activity and safety.[1]
-
Efficacy Assessment: Tumor response is assessed according to the Lugano 2014 criteria.[1]
-
Safety Assessment: Adverse events are graded according to CTCAE v5.0.[1]
Conclusion
The available research findings suggest that this compound is a promising SIRPα-Fc fusion protein with a dual mechanism of action and a potentially favorable safety profile, particularly concerning the risk of hemolysis. Preclinical studies have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with other cancer therapies. Early clinical data, especially from the IMM01-04 study in combination with tislelizumab, indicate significant efficacy in a heavily pre-treated patient population with a manageable safety profile. Further research, including randomized controlled trials and direct comparative studies, will be crucial to fully elucidate the therapeutic potential of this compound relative to other agents targeting the CD47-SIRPα pathway and existing standard-of-care treatments. The information presented in this guide is based on publicly available data and is intended for informational purposes for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
IMM-01 Clinical Trial Meta-Analysis: A Comparative Guide for Researchers
This guide provides a meta-analysis of clinical trial outcomes for IMM-01, a novel SIRPα-Fc fusion protein, and compares its performance against other agents targeting the CD47-SIRPα checkpoint. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive overview of the current landscape of CD47-SIRPα targeted therapies.
Introduction to this compound and the CD47-SIRPα Pathway
This compound is a recombinant human signal regulatory protein α (SIRPα)-IgG1 fusion protein developed by ImmuneOnco Biopharmaceuticals.[1] It is designed to block the interaction between CD47, a "don't eat me" signal overexpressed on the surface of various cancer cells, and SIRPα, a receptor on macrophages.[1][2] By disrupting this inhibitory signal, this compound is intended to activate macrophages to phagocytose and eliminate tumor cells.[1] A key feature of this compound is its weak binding to human erythrocytes, which is designed to minimize the risk of hemolytic anemia, a common adverse event associated with some CD47-targeting antibodies.[1]
The CD47-SIRPα signaling pathway is a critical component of the innate immune system's ability to distinguish healthy cells from pathogens or aberrant cells. When CD47 on a target cell binds to SIRPα on a macrophage, it initiates a signaling cascade that inhibits phagocytosis. Cancer cells exploit this mechanism to evade immune surveillance. Agents that block this interaction, such as this compound, aim to restore the phagocytic activity of macrophages against tumors.
Below is a diagram illustrating the mechanism of action of this compound.
References
Validating Biomarkers for Predicting IMM-01 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD47-SIRPα axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. IMM-01, a novel SIRPα-Fc fusion protein, is a promising therapeutic agent designed to block this "don't eat me" signal and unleash the anti-tumor potential of macrophages. This guide provides a comprehensive comparison of this compound with other CD47-targeting therapies, details potential biomarkers for predicting treatment response, and offers standardized experimental protocols for their validation.
This compound: Mechanism of Action
This compound is a recombinant human SIRPα protein fused to an IgG1 Fc domain. This design confers a dual mechanism of action:
-
Blocking the CD47-SIRPα Interaction: The SIRPα domain of this compound binds to CD47 on tumor cells, preventing its interaction with SIRPα on macrophages. This removes the inhibitory signal and makes the tumor cells susceptible to phagocytosis.
-
Activating Macrophages: The Fc domain of this compound engages with activating Fcγ receptors (FcγR) on macrophages, providing a potent "eat me" signal. This dual-targeting approach is designed to enhance the potency of macrophage-mediated tumor cell destruction.[1][2][3][4][5]
A key feature of this compound is its engineered SIRPα domain that minimizes binding to human red blood cells, a common challenge with CD47-targeting agents that can lead to anemia.[5] Preclinical studies have demonstrated that this compound can induce potent antibody-dependent cellular phagocytosis (ADCP) and has shown robust anti-tumor activity, both as a monotherapy and in combination with other immunotherapies like PD-1/PD-L1 inhibitors.[1][2][3][5]
Comparative Landscape of CD47-Targeting Therapies
Several therapeutic agents targeting the CD47-SIRPα pathway are in various stages of clinical development. Here, we compare this compound with three notable alternatives: Magrolimab, Evorpacept, and Lemzoparlimab.
| Feature | This compound | Magrolimab (Hu5F9-G4) | Evorpacept (ALX148) | Lemzoparlimab (TJC4) |
| Molecule Type | SIRPα-Fc Fusion Protein | Anti-CD47 Monoclonal Antibody | High-affinity CD47-binding protein with an inactive Fc domain | Anti-CD47 Monoclonal Antibody |
| Key Differentiator | Engineered to have minimal binding to red blood cells. | First-in-class anti-CD47 antibody. | Inactive Fc domain to avoid red blood cell depletion. | Differentiated epitope on CD47 to minimize hematologic toxicity. |
| Reported Clinical Efficacy (Selected Trials) | Phase I (Relapsed/Refractory Lymphoma): One patient with follicular lymphoma achieved a complete response, and one with Hodgkin lymphoma had a partial response.[6] Phase II (with Azacitidine for MDS): Enrollment completed in June 2023; results pending.[7] | Phase Ib (with Azacitidine for MDS): ORR: 75%, CR: 33%.[8][9][10] Development in hematologic malignancies halted due to futility and increased risk of death. [11] | Phase II (with Trastuzumab + Chemo for Gastric Cancer): ORR: 41.3% (combination) vs. 26.6% (control).[12][13] Phase I (with Rituximab + Lenalidomide for iNHL): ORR: 90%, CR: 80%. | Phase II (with Azacitidine for HR-MDS): ORR: 86.7%, CR: 40% (in patients treated for ≥6 months).[14][15] Phase I (Monotherapy, Solid Tumors/Lymphoma): One confirmed partial response.[16] |
| Reported Safety Profile | Well-tolerated in Phase I, with no dose-limiting toxicities observed up to 1.0 mg/kg.[6] | Higher incidence of severe, serious, and fatal adverse events in combination arms.[11] | Generally well-tolerated with a manageable safety profile.[17] | Well-tolerated up to 30 mg/kg weekly without a priming dose; no significant hemolytic anemia reported.[16][18] |
Biomarkers for Predicting Treatment Response
The identification of reliable biomarkers is crucial for patient selection and optimizing the therapeutic efficacy of CD47-targeting agents. Based on their mechanism of action and emerging clinical data, several potential biomarkers are under investigation.
CD47 Expression on Tumor Cells
High expression of CD47 on tumor cells is a rational biomarker for therapies targeting this protein. For the CD47-blocker evorpacept , CD47 expression has been identified as a potential predictive biomarker for improved response in HER2+ gastric cancer. While preclinical data for this compound shows strong binding to a variety of CD47-positive cancer cell lines, clinical validation of CD47 expression as a predictive biomarker for this compound is ongoing.
Macrophage Infiltration and Phenotype
The efficacy of this compound is dependent on the presence and activation of macrophages in the tumor microenvironment. Therefore, the density of tumor-associated macrophages (TAMs), particularly those with a pro-phagocytic (M1-like) phenotype, could be a key predictive biomarker.
T-cell Infiltration and Chemokine Signatures (CXCL9/CXCL10)
A proposed mechanism for the synergistic effect of this compound with checkpoint inhibitors is its ability to turn immunologically "cold" tumors "hot." This is achieved by activated macrophages releasing pro-inflammatory chemokines, such as CXCL9 and CXCL10, which attract T-cells to the tumor microenvironment.[1][2][3] Therefore, baseline levels of T-cell infiltration and the expression of CXCL9 and CXCL10 within the tumor could predict response to this compound, especially in combination therapies.[19][20][21][22][23]
Experimental Protocols
Signaling Pathway of this compound Action
Caption: this compound dual mechanism of action.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating predictive biomarkers.
Detailed Methodologies
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To quantify the ability of this compound to induce macrophage-mediated phagocytosis of tumor cells.
Materials:
-
Target tumor cells (CD47-positive)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound and isotype control antibody
-
CFSE or other fluorescent cell labeling dye
-
Flow cytometer
Protocol:
-
Macrophage Differentiation:
-
Isolate monocytes from healthy donor PBMCs.
-
Culture monocytes in the presence of M-CSF for 5-7 days to differentiate them into macrophages.
-
-
Target Cell Labeling:
-
Label target tumor cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol.
-
-
Co-culture and Phagocytosis:
-
Plate the differentiated macrophages.
-
Add the labeled target cells to the macrophages at an effector-to-target ratio of 1:2.
-
Add this compound or an isotype control antibody at various concentrations.
-
Co-culture for 2-4 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Gently harvest the cells.
-
Stain with a macrophage-specific antibody (e.g., anti-CD11b).
-
Analyze by flow cytometry, gating on the macrophage population (CD11b-positive) and quantifying the percentage of macrophages that are also positive for the target cell fluorescent label (e.g., CFSE).
-
Immunohistochemistry (IHC) for CD47 and Macrophage Markers
Objective: To assess the expression of CD47 on tumor cells and the infiltration of macrophages in the tumor microenvironment from patient tumor biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibodies: anti-CD47, anti-CD68 (pan-macrophage), anti-CD163 (M2 macrophage)
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate sections with the primary antibody (anti-CD47, anti-CD68, or anti-CD163) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the stained sections using a brightfield microscope.
-
Quantify CD47 expression on tumor cells (e.g., H-score) and the density of CD68+ and CD163+ cells within the tumor microenvironment.
-
ELISA for Plasma CXCL9 and CXCL10
Objective: To measure the concentration of the T-cell chemoattractants CXCL9 and CXCL10 in patient plasma.
Materials:
-
Patient plasma samples (collected in EDTA or heparin tubes)
-
Commercial ELISA kits for human CXCL9 and CXCL10
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Collect whole blood and centrifuge to separate plasma.
-
Store plasma at -80°C until use.
-
Thaw samples on ice before the assay.
-
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of CXCL9 and CXCL10 in the plasma samples.
-
Conclusion
This compound represents a promising next-generation CD47-targeting therapy with a potentially favorable safety profile. The validation of predictive biomarkers will be paramount to its successful clinical development and implementation. This guide provides a framework for comparing this compound to its alternatives and for the systematic evaluation of CD47 expression, macrophage infiltration, and chemokine signatures as potential biomarkers of treatment response. The provided experimental protocols offer a starting point for researchers to standardize their biomarker validation efforts. As more clinical data for this compound becomes available, the predictive power of these and other novel biomarkers will be further elucidated, paving the way for a more personalized approach to cancer immunotherapy.
References
- 1. d-nb.info [d-nb.info]
- 2. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the “don’t eat me” signal and activating the “eat me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. timdarpacept(IMM01) + Azacitidine-宜明昂科英文 [cn.immuneonco.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Magrolimab in Combination With Azacitidine in Patients With Higher-Risk Myelodysplastic Syndromes: Final Results of a Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magrolimab Plus Azacitidine in Higher-Risk Myelodysplastic Syndromes - The ASCO Post [ascopost.com]
- 11. gilead.com [gilead.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. targetedonc.com [targetedonc.com]
- 14. I-Mab Announces Positive Phase 2 Data of Lemzoparlimab in Combination with Azacitidine (AZA) in Patients with Higher Risk Myelodysplastic Syndrome at ESMO 2022 [prnewswire.com]
- 15. news.biobuzz.io [news.biobuzz.io]
- 16. NovaBridge Biosciences | I-Mab Reports Phase 1 Clinical Trial Data of Highly Differentiated Anti-CD47 Monoclonal Antibody Lemzoparlimab at the 2020 SITC Annual Meeting [imab.gcs-web.com]
- 17. trial.medpath.com [trial.medpath.com]
- 18. pharmadj.com [pharmadj.com]
- 19. CXCL9/CXCL10 as biomarkers the monitoring of treatment responses in Pulmonary TB patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CXCL9, CXCL10, and CXCL11; biomarkers of pulmonary inflammation associated with autoimmunity in patients with collagen vascular diseases–associated interstitial lung disease and interstitial pneumonia with autoimmune features | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | CXCL8, CXCL9, CXCL10, and CXCL11 as biomarkers of liver injury caused by chronic hepatitis B [frontiersin.org]
- 23. CXCL9/CXCL10 as biomarkers the monitoring of treatment responses in Pulmonary TB patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Next-Generation SIRPα-Fc Fusion Proteins in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
The CD47-SIRPα axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. Disrupting this "don't eat me" signal has become a promising strategy in cancer immunotherapy. Next-generation SIRPα-Fc fusion proteins are at the forefront of this approach, designed to block CD47 and unleash the phagocytic potential of macrophages against tumors. This guide provides a comparative overview of leading next-generation SIRPα-Fc fusion proteins, supported by preclinical and clinical data, to aid researchers in this dynamic field.
Mechanism of Action: A Dual Approach to Tumor Cell Elimination
SIRPα-Fc fusion proteins are engineered biologic drugs that consist of the extracellular domain of SIRPα linked to the Fc region of an antibody. Their primary mechanism involves binding to CD47 on tumor cells, thereby preventing its interaction with SIRPα on macrophages. This blockage inhibits the downstream signaling cascade that suppresses phagocytosis. Furthermore, the Fc portion of the fusion protein can engage Fcγ receptors (FcγR) on macrophages, providing a pro-phagocytic "eat me" signal. This dual mechanism of blocking an inhibitory signal and providing an activating signal is a key feature of many next-generation SIRPα-Fc fusion proteins.
Below is a diagram illustrating the CD47-SIRPα signaling pathway and its inhibition by a SIRPα-Fc fusion protein.
Comparative Analysis of Key Next-Generation SIRPα-Fc Fusion Proteins
Several next-generation SIRPα-Fc fusion proteins have entered clinical development, each with distinct characteristics. The following tables summarize available data on some of the most prominent candidates: TTI-621, ALX148, IMM01, and HCB101.
Table 1: Molecular Characteristics and Binding Affinities
| Feature | TTI-621 (Ontorpacept) | ALX148 (Evorpacept) | IMM01 | HCB101 |
| SIRPα Variant | Wild-type | High-affinity engineered | V2 variant with N80A mutation | Affinity-optimized |
| Fc Backbone | Human IgG1 | Inactive Human IgG | Human IgG1 | Human IgG4 |
| Binding Affinity to CD47 | Lower affinity | High affinity | EC50: 0.4967 nM | High affinity |
| Red Blood Cell (RBC) Binding | Minimal | Low | No human RBC binding | Low |
Table 2: Preclinical Efficacy and In Vitro Activity
| Parameter | TTI-621 (Ontorpacept) | ALX148 (Evorpacept) | IMM01 | HCB101 |
| ADCP Induction | Strong | Enhanced | Strong | Strong |
| ADCC Induction | Yes | No (inactive Fc) | Moderate | Preserved |
| CDC Induction | Not a primary mechanism | No | No | Not a primary mechanism |
| In Vivo Monotherapy Activity | Potent anti-tumor activity in AML xenograft models. | Modest | Strong in hematological malignancies. | Significant tumor growth inhibition. |
| In Vivo Combination Activity | Synergistic effects with other agents. | Potent activity with therapeutic antibodies. | Synergistic with PD-1/PD-L1 and HER2 mAbs. | Synergistic with anti-HER2 and anti-EGFR mAbs. |
Table 3: Clinical Development and Safety Profile
| Aspect | TTI-621 (Ontorpacept) | ALX148 (Evorpacept) | IMM01 | HCB101 |
| Highest Development Phase | Phase 1/2 | Phase 2/3 | Phase 2 | Phase 1 |
| Indications | Hematologic Malignancies, Solid Tumors | Solid Tumors, Hematologic Malignancies | Relapsed/Refractory Lymphoma, Solid Tumors | Solid and Hematologic Malignancies |
| Key Safety Findings | Transient thrombocytopenia | Generally well-tolerated | Favorable safety profile, transient thrombocytopenia. | Cytopenia-sparing safety profile. |
| Dose-Limiting Toxicities | Thrombocytopenia | Not specified | None observed up to 1.0 mg/kg. | No DLTs observed up to 24.0 mg/kg. |
Key Experimental Methodologies
The evaluation of next-generation SIRPα-Fc fusion proteins relies on a series of standardized in vitro and in vivo assays. Below are outlines of the core experimental protocols.
In Vitro Phagocytosis Assay
This assay is fundamental to assessing the primary function of SIRPα-Fc fusion proteins.
Objective: To quantify the ability of the fusion protein to induce macrophage-mediated phagocytosis of tumor cells.
Methodology:
-
Cell Preparation:
-
Culture human or murine macrophages (e.g., from PBMCs or bone marrow).
-
Label target tumor cells with a fluorescent dye (e.g., CFSE or pHrodo).
-
-
Co-culture:
-
Co-culture the macrophages and labeled tumor cells at a specific effector-to-target ratio.
-
Add the SIRPα-Fc fusion protein or control IgG to the co-culture.
-
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for phagocytosis.
-
Analysis:
-
Harvest the cells and stain for a macrophage-specific marker (e.g., CD11b or F4/80) with a different fluorophore.
-
Analyze the samples by flow cytometry. The percentage of double-positive cells (macrophage marker and tumor cell label) indicates the level of phagocytosis.
-
The following diagram illustrates a typical experimental workflow for an in vitro phagocytosis assay.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of SIRPα-Fc fusion proteins in a living organism.
Objective: To assess the ability of the fusion protein to inhibit tumor growth in vivo.
Methodology:
-
Cell Implantation:
-
Implant human tumor cells subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish to a palpable size.
-
Administer the SIRPα-Fc fusion protein, control IgG, or vehicle to the mice via a specified route (e.g., intravenous or intraperitoneal) and schedule.
-
-
Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the health and body weight of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume are compared between treatment groups.
-
Further analysis of the tumor microenvironment (e.g., macrophage infiltration) can be performed via immunohistochemistry or flow cytometry.
-
Conclusion
Next-generation SIRPα-Fc fusion proteins represent a promising class of cancer immunotherapies with the potential to treat a wide range of hematologic and solid malignancies. While all aim to block the CD47-SIRPα "don't eat me" signal, they differ in their molecular design, binding affinities, Fc effector function, and consequently, their preclinical and clinical profiles. The choice of a specific SIRPα variant and Fc backbone has significant implications for both efficacy and safety, particularly concerning hematological toxicities. As more clinical data becomes available, a clearer picture of the therapeutic potential and optimal application of each of these novel agents will emerge, paving the way for new and effective cancer treatment paradigms.
Safety Operating Guide
Proper Disposal Procedures for IMM-01
Disclaimer: The following guidance is based on general best practices for the disposal of novel, biologically active research chemicals. A specific Safety Data Sheet (SDS) for IMM-01 was not located in public databases. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound to ensure full compliance and safety. The procedures outlined below are intended as a supplementary resource and not a replacement for the manufacturer's specific instructions.
This compound is identified as a mammalian Diaphanous (mDia)-related formins agonist with anti-cancer properties. As a biologically active small molecule, it requires careful handling and disposal to mitigate risks to personnel and the environment. Studies on mDia formin agonists and antagonists indicate that this class of compounds can have significant biological effects and varying toxicity.[1][2][3]
Illustrative Hazard and Handling Data
The following table summarizes potential hazards and handling recommendations typical for a novel research chemical like this compound. This information is illustrative; refer to the specific SDS for accurate data.
| Parameter | Illustrative Information |
| Physical State | Solid (powder) |
| Primary Hazards | Potentially toxic if ingested or inhaled. May cause skin and eye irritation. As a biologically active compound, long-term exposure effects are likely unknown. |
| Personal ProtectiveEquipment (PPE) | - Hand Protection: Chemically resistant gloves (e.g., nitrile).- Eye Protection: Safety glasses with side shields or goggles.- Skin and Body: Laboratory coat. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] |
| Storage | Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area. Segregate from incompatible materials.[5] |
| Spill Response | For small spills of solid material, carefully sweep up, avoiding dust generation. Place in a designated, sealed container for hazardous waste disposal. For liquid solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area thoroughly.[6] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol details the methodology for the safe segregation, collection, and disposal of waste contaminated with this compound.
1.0 Waste Identification and Segregation
1.1. Identify Waste Streams: Determine all materials that have come into contact with this compound. These constitute the hazardous waste and must be segregated from non-hazardous laboratory trash.[4]
- Solid Waste: Contaminated PPE (gloves, etc.), weigh boats, pipette tips, vials, and absorbent paper.
- Liquid Waste: Unused or expired this compound solutions, solvents used to dissolve this compound, and the first rinseate from cleaning contaminated glassware.[6][7]
- Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.[8]
1.2. Segregate at the Point of Generation: Use separate, designated waste containers for each waste stream to prevent incompatible materials from mixing.[5]
2.0 Waste Collection and Containerization
2.1. Select Appropriate Containers:
- Solids: Use a rigid, leak-proof container with a secure lid. Line the container with a heavy-duty plastic bag (e.g., a red biohazard bag if institutional policy dictates for biologically active compounds).[9]
- Liquids: Use a chemically compatible, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) with a screw-top cap. Ensure the container material is compatible with any solvents used.[7][10] Do not use a container that is more than 75% full to allow for vapor expansion.[5]
- Sharps: Use a designated, puncture-resistant sharps container.[8][9]
2.2. Container Management:
- Keep all waste containers securely closed except when adding waste.[6][10]
- Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[6]
3.0 Labeling of Hazardous Waste
3.1. Attach a Hazardous Waste Tag: As soon as the first item of waste is placed in the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7][10]
3.2. Complete the Tag Information:
- Write the full chemical name: "this compound" and any other chemical constituents (e.g., "this compound in DMSO"). Do not use abbreviations or chemical formulas.[7][10]
- List all components and their estimated percentages, including solvents and water.
- Indicate the specific hazards (e.g., Toxic, Biologically Active).
- Fill in the generator's name, lab location, and the date the waste accumulation started.
4.0 Storage and Disposal
4.1. Temporary Storage: Store the labeled waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be under the control of laboratory personnel.[11] Ensure incompatible waste types are segregated.
4.2. Schedule a Pickup: Once a container is full or has reached the institutional time limit for storage (e.g., 6 months), arrange for disposal through your institution's EHS department.[5][11] Follow their specific procedures for requesting a waste pickup.
4.3. Disposal of Empty Containers:
- An this compound container is not considered empty until it has been triple-rinsed.[10]
- The first rinse must be collected and disposed of as hazardous liquid waste.[6][7]
- Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting all three is the safest practice.
- Once properly rinsed and air-dried, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[12]
Visualized Workflow: this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste streams.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
- 1. Differential Toxicity of mDia Formin-Directed Functional Agonists and Antagonists in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Toxicity of mDia Formin-Directed Functional Agonists and Antagonists in Developing Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule agonists of mammalian Diaphanous–related (mDia) formins reveal an effective glioblastoma anti-invasion strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. cpp.edu [cpp.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Guide for Investigational Compound IMM-01
Date of Issue: December 12, 2025
IMPORTANT NOTE FOR RESEARCHERS: The designation "IMM-01" has been associated with multiple investigational compounds in scientific literature, including a small molecule agonist of mDia-related formins and a recombinant SIRPα-Fc fusion protein. The handling, personal protective equipment (PPE), and disposal protocols can vary significantly based on the compound's specific chemical and biological properties.
Before proceeding, it is imperative to identify the precise nature of the this compound compound in your possession and consult the official Safety Data Sheet (SDS) provided by the manufacturer or supplier. This guide provides general safety and logistical information based on best practices for handling investigational small molecules and biologics. The information herein should supplement, not replace, the compound-specific SDS.
Immediate Safety and Hazard Information
Proper handling of any investigational compound is crucial to ensure personnel safety and maintain experimental integrity. The following tables summarize general PPE and immediate handling precautions for two potential classes of compounds designated as this compound.
Table 1: Personal Protective Equipment (PPE) Recommendations by Compound Class
| PPE Category | Small Molecule (General) | Biologic (e.g., Recombinant Protein) |
| Primary Engineering Controls | Certified Chemical Fume Hood | Biological Safety Cabinet (Class II) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving recommended. | Nitrile or latex gloves.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1] Face shield if splash hazard exists. | Safety glasses with side shields. Goggles and face shield if splash hazard exists. |
| Body Protection | Lab coat (chemical-resistant recommended). | Lab coat.[1] |
| Respiratory Protection | Generally not required if handled in a fume hood. Use a NIOSH-approved respirator if aerosolization is possible outside of a containment device. | Generally not required if handled in a biosafety cabinet. Use a respirator if aerosolization is a risk. |
Table 2: Emergency Exposure Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Experimental Protocol: General Handling and Reconstitution
This protocol outlines a general procedure for the safe handling and reconstitution of a lyophilized investigational compound. Always refer to the manufacturer's specific instructions for your compound.
Objective: To safely reconstitute a lyophilized form of an investigational compound for experimental use.
Materials:
-
Appropriate PPE (as outlined in Table 1)
-
Lyophilized this compound vial
-
Sterile, appropriate solvent/buffer (as specified by the supplier)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sharps container for needle/syringe disposal (if applicable)
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area (fume hood or biosafety cabinet).
-
Wipe down the work surface with an appropriate disinfectant (e.g., 70% ethanol).
-
Allow the vial of lyophilized compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Reconstitution:
-
Carefully remove the cap from the vial.
-
Slowly add the specified volume of the recommended sterile solvent/buffer to the vial, avoiding forceful streams that could cause the powder to become airborne.
-
Replace the cap and gently swirl or vortex the vial until the compound is completely dissolved. Avoid vigorous shaking that could denature a protein-based compound.
-
-
Aliquoting and Storage:
-
Once dissolved, draw up the solution and dispense it into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) as specified in the product datasheet.
-
-
Cleanup:
Disposal Plan for Unused this compound and Contaminated Materials
Disposal of investigational drugs must comply with institutional, local, and federal regulations.[2][4] The following provides a general framework for disposal.
Table 3: Disposal Guidelines
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | Should be disposed of as hazardous chemical or biomedical waste through your institution's Environmental Health and Safety (EHS) office.[2][4] Do not dispose of down the drain. |
| Contaminated Labware (Vials, Pipette Tips, etc.) | Place in a designated, labeled hazardous waste container.[2] For biologics, this may be a biohazard waste container. |
| Contaminated PPE (Gloves, Lab Coat) | Dispose of in the appropriate hazardous or biohazardous waste stream as directed by your institution's EHS. |
| Sharps (Needles, Syringes) | Dispose of immediately in a designated, puncture-proof sharps container. |
Mandatory Visualizations
Diagram 1: Workflow for Safe Handling of Investigational Compounds
Caption: Workflow for the safe handling of investigational compounds.
Diagram 2: Personal Protective Equipment (PPE) Decision Pathway
Caption: Decision pathway for selecting appropriate PPE.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
